molecular formula C6H9BrO2 B1598794 Ethyl 4-bromocrotonate CAS No. 6065-32-3

Ethyl 4-bromocrotonate

Cat. No.: B1598794
CAS No.: 6065-32-3
M. Wt: 193.04 g/mol
InChI Key: FHGRPBSDPBRTLS-ONEGZZNKSA-N
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Description

Ethyl 4-bromocrotonate is a useful research compound. Its molecular formula is C6H9BrO2 and its molecular weight is 193.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-4-bromobut-2-enoate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGRPBSDPBRTLS-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347452
Record name Ethyl (E)-4-bromobut-2-enoate
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Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

37746-78-4, 6065-32-3
Record name Ethyl (E)-4-bromo-2-butenoate
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Record name Ethyl 4-bromocrotonate
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Record name 2-Butenoic acid, 4-bromo-, ethyl ester, (E)-
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Record name Ethyl (E)-4-bromobut-2-enoate
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Record name Ethyl 4-bromocrotonate
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Record name Ethyl (E)-4-bromobut-2-enoate
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Foundational & Exploratory

Ethyl 4-bromocrotonate: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromocrotonate is a versatile bifunctional reagent in organic synthesis, prized for its unique combination of an electrophilic alkyl bromide and an α,β-unsaturated ester. This structure allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex molecules, including pharmaceuticals and natural products. This technical guide provides an in-depth overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its utility in drug discovery and development.

Chemical and Physical Properties

This compound is a clear, light yellow to brown liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₆H₉BrO₂[2][3]
Molecular Weight 193.04 g/mol [2][3]
CAS Number 37746-78-4[2][3]
Alternate Names Ethyl trans-4-bromo-2-butenoate[2]
Appearance Clear light yellow to brown liquid[1]
Boiling Point 94-95 °C at 12 mmHg[4]
Density 1.402 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.493[4]
Solubility Sparingly soluble in chloroform (B151607) and slightly soluble in methanol.[1]
Storage Temperature 2-8°C[4]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the allylic bromination of ethyl crotonate using N-bromosuccinimide (NBS) as the bromine source. The reaction is typically initiated by a radical initiator, such as benzoyl peroxide.

Synthesis Ethyl Crotonate Ethyl Crotonate Reaction Allylic Bromination Ethyl Crotonate->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Benzoyl Peroxide Benzoyl Peroxide (Initiator) Benzoyl Peroxide->Reaction This compound This compound Reaction->this compound Succinimide Succinimide Reaction->Succinimide byproduct Nucleophilic_Substitution E4B This compound Product Substituted Product E4B->Product Nu Nucleophile (Nu:) Nu->Product Br Bromide Ion (Br⁻) Reformatsky_Reaction cluster_reactants Reactants E4B This compound Intermediate Organozinc Intermediate (Reformatsky Enolate) E4B->Intermediate Carbonyl Aldehyde or Ketone Product γ,δ-Unsaturated-β-hydroxy Ester Carbonyl->Product Zn Zinc (Zn) Zn->Intermediate Intermediate->Product Heterocycle_Synthesis E4B This compound Intermediate Linear Intermediate E4B->Intermediate Nucleophile Bifunctional Nucleophile (e.g., Amino-alcohol) Nucleophile->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Heterocycle Heterocyclic Product (e.g., Lactone, Lactam) Cyclization->Heterocycle

References

Synthesis of Ethyl 4-bromocrotonate from Crotonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic pathway for producing ethyl 4-bromocrotonate, a valuable reagent in organic synthesis, starting from crotonic acid. The synthesis is a two-step process involving an initial Fischer esterification followed by a selective allylic bromination. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes the reaction pathway and experimental workflow.

Overview of the Synthetic Pathway

The conversion of crotonic acid to this compound is efficiently achieved in two sequential steps:

  • Fischer Esterification: Crotonic acid is reacted with excess ethanol (B145695) in the presence of a strong acid catalyst to yield ethyl crotonate. This is a reversible reaction, and using an excess of the alcohol helps to drive the equilibrium towards the formation of the ester product[1][2].

  • Allylic Bromination: The intermediate, ethyl crotonate, undergoes a radical-mediated allylic bromination at the C4 position using N-bromosuccinimide (NBS). This reaction is typically initiated by light or a radical initiator, such as benzoyl peroxide, to selectively introduce a bromine atom at the carbon adjacent to the double bond[3][4].

The overall transformation is depicted in the reaction pathway diagram below.

Reaction Pathway Crotonic Acid Ethyl Crotonate Crotonic Acid->Ethyl Crotonate This compound Ethyl Crotonate->this compound c_acid Crotonic Acid e_crotonate Ethyl Crotonate e_bromo This compound

Caption: Overall two-step synthesis of this compound.

Physicochemical Data of Key Compounds

A summary of the physical and chemical properties of the reactants, intermediates, and the final product is provided for reference.

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
Crotonic AcidC₄H₆O₂86.091851.018-
EthanolC₂H₆O46.0778.370.7891.361
Ethyl CrotonateC₆H₁₀O₂114.14132-1340.9181.424
N-BromosuccinimideC₄H₄BrNO₂177.98- (dec.)2.098-
This compoundC₆H₉BrO₂193.0494-95 / 12 mmHg[5]1.402[5]1.493[5]

Detailed Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis.

Step 1: Synthesis of Ethyl Crotonate via Fischer Esterification

This procedure is a representative method for the acid-catalyzed esterification of crotonic acid.

Materials:

  • Crotonic acid

  • Absolute ethanol (200 proof)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine crotonic acid and an excess of absolute ethanol (typically 3-5 molar equivalents).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reaction volume) to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue refluxing for 2-4 hours to allow the reaction to approach equilibrium[6].

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

  • Neutralization: Carefully wash the organic mixture with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution: CO₂ evolution will occur. Vent the funnel frequently.

  • Washing: Subsequently, wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the separated organic layer (the crude ethyl crotonate) over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent. The crude product can be purified by fractional distillation to yield pure ethyl crotonate (boiling point ~132-134 °C at atmospheric pressure).

Step 2: Synthesis of this compound via Allylic Bromination

This protocol is based on a well-established procedure for the selective bromination of ethyl crotonate.

Materials:

  • Ethyl crotonate (22.8 g, 0.2 mol)

  • N-bromosuccinimide (NBS) (35.6 g, 0.2 mol)

  • Benzoyl peroxide (0.2 g, radical initiator)

  • Dry carbon tetrachloride (CCl₄) (40 mL)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Dissolve 22.8 g of ethyl crotonate in 40 mL of dry carbon tetrachloride in a round-bottom flask.

  • Reagent Addition: Add 35.6 g of N-bromosuccinimide and 0.2 g of benzoyl peroxide to the solution.

  • Reflux: Attach a reflux condenser and heat the mixture under reflux for three hours. The reaction mixture will contain the product and precipitated succinimide.

  • Isolation of Crude Product: Cool the flask to 0 °C in an ice bath and filter the mixture to remove the insoluble succinimide.

  • Washing: Transfer the filtrate to a separatory funnel and wash it with water. The organic layer (lower layer, CCl₄) is isolated.

  • Drying: Dry the organic layer with anhydrous sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and remove the carbon tetrachloride solvent by distillation at atmospheric pressure (boiling point of CCl₄ is 77 °C).

  • Purification: Purify the crude residue by distillation in vacuo. The fraction boiling at 98-99 °C at 14 mmHg is collected as pure this compound. The reported yield for this procedure is 25 g.

Experimental Workflow Visualization

The general workflow for the allylic bromination and subsequent purification is outlined below.

Experimental Workflow start Start reactants Dissolve Ethyl Crotonate in CCl₄ Add NBS & Benzoyl Peroxide start->reactants reflux Heat under Reflux (3 hours) reactants->reflux cool Cool Reaction to 0 °C reflux->cool filter Filter to remove Succinimide cool->filter wash Wash Filtrate with Water in Separatory Funnel filter->wash dry Dry Organic Layer (Na₂SO₄) wash->dry solvent_removal Remove CCl₄ by Atmospheric Distillation dry->solvent_removal vac_distill Purify by Vacuum Distillation solvent_removal->vac_distill product Collect Pure This compound vac_distill->product

Caption: Workflow for the allylic bromination of ethyl crotonate.

Conclusion

The synthesis of this compound from crotonic acid is a robust and high-yielding two-step process. The initial Fischer esterification provides the necessary substrate, ethyl crotonate, which is then selectively brominated at the allylic position using NBS. The detailed protocols and data provided in this guide serve as a comprehensive resource for researchers requiring this key synthetic intermediate for applications in drug discovery and complex molecule synthesis. Careful execution of the described work-up and purification procedures is critical for obtaining a high-purity final product.

References

In-Depth Technical Guide to Ethyl 4-bromocrotonate: CAS Number and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifier and spectroscopic profile of Ethyl 4-bromocrotonate, a valuable reagent in organic synthesis. This document details its CAS number and presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring this spectroscopic data are also provided to ensure reproducibility and aid in laboratory practice.

Chemical Identification

This compound, also known by its IUPAC name ethyl (2E)-4-bromobut-2-enoate, is a key building block in the synthesis of a variety of organic molecules. Its unique structure, featuring both an alpha, beta-unsaturated ester and a terminal bromide, makes it a versatile substrate for numerous chemical transformations.

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number 37746-78-4[1]
Molecular Formula C₆H₉BrO₂
Molecular Weight 193.04 g/mol [1]
Synonyms Ethyl trans-4-bromo-2-butenoate[1]

Spectroscopic Data

The following sections provide a summary of the key spectral data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 2: ¹H NMR Spectral Data of this compound (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
1.29t3H7.1-OCH₂CH
4.04d2H7.2-CH ₂Br
4.20q2H7.1-OCH ₂CH₃
6.09dt1H15.6, 1.5=CH -COOEt
6.95dt1H15.6, 7.2-CH=CH -CH₂Br

Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃)

Chemical Shift (δ) ppmAssignment
14.2-OCH₂C H₃
31.8-C H₂Br
60.8-OC H₂CH₃
122.5=C H-COOEt
144.1-C H=CH-CH₂Br
165.7C =O
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the ester and alkene functionalities.

Table 4: IR Spectral Data of this compound

Wavenumber (cm⁻¹)Description
2982C-H stretch (alkane)
1725C=O stretch (α,β-unsaturated ester)
1658C=C stretch (alkene)
1268C-O stretch (ester)
978=C-H bend (trans alkene)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound exhibits a characteristic isotopic pattern for bromine.

Table 5: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
192/194~50/50[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br)
147/149~50/50[M - OCH₂CH₃]⁺
113100[M - Br]⁺
68Moderate[C₄H₄O]⁺
45High[OCH₂CH₃]⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below to facilitate the replication of these results.

NMR Spectroscopy

3.1.1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

  • Gently swirl the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

3.1.2. Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • The relaxation delay should be set to at least 1-2 seconds.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (ATR Method)

  • Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. A background spectrum of the clean, empty crystal should be taken.

  • Place a single drop of neat this compound directly onto the center of the ATR crystal.

3.2.2. Data Acquisition

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Process the data to show transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

3.3.1. Sample Preparation (GC-MS)

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Transfer the solution to a 2 mL autosampler vial and cap it.

3.3.2. Data Acquisition

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Gas Chromatography:

    • Injector: Set to a temperature of ~250 °C.

    • Column: A standard nonpolar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of ~280 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a liquid organic compound like this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound (Liquid) Dissolve Dissolve in CDCl3 Sample->Dissolve For NMR Neat Neat Sample Sample->Neat For IR Dilute Dilute in Volatile Solvent Sample->Dilute For MS NMR NMR Spectroscopy (1H & 13C) Dissolve->NMR IR IR Spectroscopy (ATR-FTIR) Neat->IR MS Mass Spectrometry (GC-MS) Dilute->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group ID IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Final_Characterization Final_Characterization Structure->Final_Characterization Functional_Groups->Final_Characterization Mol_Weight->Final_Characterization

Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Stability and Storage of Ethyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-bromocrotonate (CAS No: 37746-78-4) is a reactive chemical intermediate widely utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries for constructing more complex molecules.[1] Its utility is derived from its chemical structure, which includes a bromine atom and a double bond, making it susceptible to various nucleophilic substitution and addition reactions.[2] However, this reactivity also necessitates careful handling and specific storage conditions to ensure its stability and prevent degradation. This guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound.

Recommended Storage Conditions

To maintain its integrity and purity, this compound requires controlled storage conditions. The compound is typically a clear, light yellow to brown liquid.[1][3] Long-term stability is best achieved by adhering to the following guidelines summarized from multiple suppliers and safety data sheets.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationSource(s)
Storage Temperature 2-8°C[3][4][5][6][7]
Atmosphere Store under an inert atmosphere (e.g., Argon).[6][8]
Container Keep container tightly closed.[8][9]
Storage Location Store in a dry, cool, and well-ventilated place.[1][8][9]
Prohibitions Keep away from open flames, hot surfaces, and sources of ignition. Avoid long storage periods as the product is subject to degradation.[10][11]

Chemical Stability and Reactivity

This compound is stable under recommended storage conditions.[5][8][10][11][12] However, its reactivity makes it incompatible with several classes of chemicals. Contact with these substances can lead to degradation and hazardous reactions.

Table 2: Stability and Reactivity Profile

ParameterInformationSource(s)
Chemical Stability Stable under normal and recommended storage conditions.[5][8][10][11][12]
Reactivity Hazard None known, based on available information.[11]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[11]
Conditions to Avoid Excess heat, ignition sources, and incompatible products.[11]
Hazardous Decomposition Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2).[11]
Hazardous Polymerization Does not occur.[11]

The presence of a bromine atom and a double bond makes the compound a versatile synthetic intermediate.[1] This inherent reactivity underscores the need to avoid contact with incompatible materials that could initiate unintended chemical transformations.

cluster_conditions Degradation Triggers cluster_products Decomposition Products Strong Acids Strong Acids EBC This compound Strong Acids->EBC Strong Bases Strong Bases Strong Bases->EBC Oxidizing Agents Oxidizing Agents Oxidizing Agents->EBC Reducing Agents Reducing Agents Reducing Agents->EBC Heat Heat Heat->EBC CO CO CO2 CO2 Irritating Vapors Irritating Vapors Other Products Other Products EBC->CO degrades to EBC->CO2 degrades to EBC->Irritating Vapors degrades to EBC->Other Products degrades to

Caption: Conceptual overview of this compound degradation pathways.

Experimental Protocols

Specific, detailed experimental protocols for the stability testing of this compound were not available in the reviewed literature. However, a generalized workflow for assessing the stability of a chemical compound like this compound would typically involve subjecting the compound to various stress conditions and analyzing for degradation over time.

Key Methodologies for Stability Assessment:

  • Forced Degradation Studies: The compound is exposed to harsh conditions (e.g., high heat, humidity, light, acid/base hydrolysis, oxidation) to accelerate decomposition. This helps identify potential degradation products and pathways.

  • Long-Term Stability Testing: The compound is stored under the recommended conditions (e.g., 2-8°C) for an extended period. Samples are withdrawn at predetermined intervals and analyzed to determine shelf life.

  • Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is a common technique for separating and quantifying the parent compound and its degradation products. Mass Spectrometry (MS) can be used to identify the structure of unknown degradants. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for structural elucidation.[5]

cluster_workflow General Stability Testing Workflow Start Obtain Reference Standard Stress Forced Degradation Study (Heat, Light, pH, Oxid.) Start->Stress Storage Long-Term Storage Study (Recommended Conditions) Start->Storage Analysis Analytical Testing (e.g., HPLC, LC-MS) Stress->Analysis Analyze stressed samples Sampling Periodic Sampling Storage->Sampling Sampling->Analysis Analyze stored samples Data Data Analysis: - Assay vs. Time - Degradant Identification Analysis->Data End Determine Shelf-Life & Degradation Profile Data->End

Caption: A generalized experimental workflow for chemical stability assessment.

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols must be followed when handling this compound. It is classified as corrosive and can cause severe skin burns and eye damage.[1][5][10][11]

Table 3: Summary of Safety and Handling Procedures

CategoryRecommendationSource(s)
Engineering Controls Handle in a well-ventilated place or under a chemical fume hood. Ensure emergency exits are available.[8][9][10][11]
General Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Wash hands thoroughly after handling.[8][9][11][13]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.[8][9][10][11]
Skin Protection Handle with chemical-impermeable gloves that have been inspected prior to use. Wear fire/flame resistant and impervious clothing.[8][9][10][11]
Respiratory Protection Use a suitable respirator if exposure limits are exceeded or if irritation occurs.[9][10][11]
Spill Response Evacuate personnel. Remove all ignition sources. Soak up with inert absorbent material and place in suitable, closed containers for disposal. Do not let the chemical enter drains.[9][10][11]
First Aid (Skin) Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek immediate medical attention.[8][9][10][11]
First Aid (Eyes) Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[8][9][10][11]
First Aid (Inhalation) Move victim into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8][9][10][11]
First Aid (Ingestion) Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8][9][10][11]

Adherence to these storage and handling protocols is critical for ensuring the stability of this compound and the safety of laboratory personnel.

References

Handling precautions and safety data for Ethyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safe Handling of Ethyl 4-bromocrotonate

Introduction

This compound (CAS No: 37746-78-4) is a chemical intermediate widely used in laboratory settings for organic synthesis.[1] As a corrosive and lachrymatory substance, its handling demands strict adherence to safety protocols to mitigate risks to researchers, scientists, and drug development professionals. This guide provides comprehensive safety data, handling precautions, and emergency procedures based on current safety data sheets and technical information.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] Its primary dangers are severe skin and eye damage and respiratory irritation.[1][2][3] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[3][4]

Table 1: GHS Classification and Hazard Information

CategoryClassification
GHS Pictogram GHS05
Signal Word Danger [1][3][4][5][6][7]
Hazard Statements H314: Causes severe skin burns and eye damage.[3][4][5][6] May cause respiratory irritation.[1]
Precautionary Statements P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405[4][5][6]
Hazard Class Skin Corrosion/Irritation (Category 1B)[1][3] Serious Eye Damage/Eye Irritation (Category 1)[1][3] Specific target organ toxicity, single exposure (Category 3, Respiratory system)[1]
Storage Class Code 8A - Combustible corrosive hazardous materials[5]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Data

PropertyValue
Molecular Formula C₆H₉BrO₂[2][8]
Molecular Weight 193.04 g/mol [2][5][8]
Appearance Yellow to Brown Liquid[2][3][4]
Odor No information available[3][4]
Boiling Point 94-95 °C / 12 mmHg[9]
Density 1.402 g/mL at 25 °C[9]
Flash Point 97 °C (206.6 °F) - closed cup[2][5]
Refractive Index n20/D 1.493
Solubility Chloroform (Sparingly), Methanol (Slightly)[9]
Storage Temperature 2-8°C[9]

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is the most effective way to prevent exposure and ensure laboratory safety.

Engineering Controls
  • Ventilation: All work must be conducted in a well-ventilated area, preferably under a certified chemical fume hood.[1][10]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound.

Table 3: Required Personal Protective Equipment

Protection TypeSpecification
Eye/Face Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][10] A face shield is also recommended.
Skin Wear appropriate protective, chemical-impermeable gloves (e.g., Butyl rubber, Viton) and clothing to prevent skin exposure.[1][10] A lab coat is required.
Respiratory If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a combination filter type ABEK (EN14387) or a NIOSH/MSHA approved equivalent.[1][10]
Standard Handling Workflow

The following workflow outlines the necessary steps for safely handling this compound in a laboratory setting.

Standard Handling Workflow for this compound.
Storage and Incompatibilities

  • Storage Conditions: Store in a cool, dry, and well-ventilated place, locked up and away from heat and ignition sources.[1][10] The recommended storage temperature is between 2-8°C.[9] Keep containers tightly closed.[1][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures

Immediate medical attention is required for all exposure routes.[1]

Table 4: First Aid for Exposure

Exposure RouteFirst Aid Protocol
Inhalation Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration (do not use the mouth-to-mouth method). Call a physician immediately.[1][10]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of water for at least 15 minutes. Call a physician immediately.[1][10]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10]
Ingestion Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][10]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, dry sand, or alcohol-resistant foam.[1][10]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as carbon monoxide (CO) and carbon dioxide (CO₂).[1]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][10]

Accidental Release (Spill) Protocol

A systematic approach is necessary to safely manage a spill.

General Spill Response Protocol.

Disposal Considerations

This compound and its containers must be treated as hazardous waste.[3] Disposal should be carried out by a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[1][3] Do not empty into drains or release into the environment.[1][10]

Toxicological Information

The primary toxicological concern is the severe corrosive effect on skin, eyes, and the respiratory tract.[1][3]

Table 5: Summary of Toxicity Data

Toxicity TypeFinding
Acute Oral Toxicity Based on ATE data, the classification criteria are not met (ATE > 2000 mg/kg).[1] Other sources state no data is available.[10]
Acute Dermal Toxicity No data available.[10]
Acute Inhalation Toxicity No data available.[10]
Skin Corrosion/Irritation Causes severe skin burns (Category 1B).[1][3]
Serious Eye Damage/Irritation Causes serious eye damage (Category 1).[1][3]
Respiratory Sensitization No data available.[3]
Germ Cell Mutagenicity No data available.[3]

Experimental Protocol for Safe Laboratory Use

While specific protocols depend on the reaction, the following general methodology for the safe use of this compound must be followed. For an example of its use in a synthesis, see the preparation method described by PrepChem.com.[11]

Methodology:

  • Pre-Experiment Setup:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure all required engineering controls (fume hood, safety shower, eyewash) are certified and accessible.

    • Prepare all necessary PPE as detailed in Table 3.

    • Set up all glassware and equipment inside the chemical fume hood.

    • Prepare designated, labeled containers for hazardous waste.

  • Execution:

    • Don all required PPE before handling the primary container.

    • Transport the container to the fume hood and securely place it inside.

    • Perform all manipulations, including weighing, dispensing, and addition to the reaction, within the fume hood sash at the lowest practical height.

    • Use non-sparking tools and equipment.[10]

    • Keep the container of this compound tightly sealed when not in immediate use.

  • Post-Experiment Cleanup:

    • Quench the reaction and work up the experiment as per the specific research protocol, treating all materials as hazardous.

    • Decontaminate all glassware and equipment that came into contact with the substance.

    • Transfer all waste, including contaminated consumables (e.g., pipette tips, absorbent paper), to the designated hazardous waste container.

    • Wipe down the interior surfaces of the fume hood.

    • Return the sealed primary container to its designated locked storage location (2-8°C).

    • Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the hazardous waste stream.

    • Wash hands and arms thoroughly with soap and water.

References

Ethyl 4-bromocrotonate: A Versatile C4 Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ethyl 4-bromocrotonate is a bifunctional reagent that has garnered significant attention in organic synthesis. Its chemical structure, featuring both an allylic bromide and an α,β-unsaturated ester, provides two distinct points of reactivity. This duality allows for its use in a wide array of carbon-carbon bond-forming reactions, making it a valuable C4 building block for the synthesis of complex molecular architectures, including pharmaceuticals and natural products.[1][2] This guide provides a comprehensive overview of its properties, synthesis, core reactivity, and applications, complete with experimental protocols and workflow diagrams to support its practical implementation in a research setting.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is critical for its effective and safe use in experimental design.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 37746-78-4[3]
Molecular Formula C₆H₉BrO₂[4][5]
Molecular Weight 193.04 g/mol [4]
Appearance Clear, colorless to yellow/brown liquid[1][2]
Boiling Point 94-95 °C at 12 mmHg
Density 1.402 g/mL at 25 °C
Refractive Index (n20/D) 1.493
Solubility Insoluble in water; Soluble in Chloroform (sparingly), Methanol (slightly)[2]
Storage Temperature 2-8°C
Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and serious eye damage.[6][7] It is also a lachrymator, meaning it can cause tearing.[8]

Handling Precautions:

  • Handle only in a well-ventilated area or under a chemical fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

  • Avoid breathing mist, gas, or vapors.[9]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.

  • Store in a cool, dry place (2-8°C) in a tightly sealed container.

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and call a physician immediately.[7][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

Synthesis of this compound

The most common laboratory preparation of this compound involves the allylic bromination of ethyl crotonate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[2][10]

Table 2: Reagents for Synthesis of this compound
ReagentMolar Mass ( g/mol )Quantity UsedMoles
Ethyl Crotonate114.1422.8 g~0.20
N-Bromosuccinimide (NBS)177.9835.6 g~0.20
Benzoyl Peroxide (optional)242.230.2 g~0.0008
Carbon Tetrachloride (dry)153.8240 mL-
Experimental Protocol: Synthesis from Ethyl Crotonate[11]
  • In a round-bottom flask equipped with a reflux condenser, dissolve 22.8 g of ethyl crotonate in 40 mL of dry carbon tetrachloride.

  • Add 35.6 g of N-bromosuccinimide to the solution. To initiate the radical reaction, 0.2 g of benzoyl peroxide can be added.

  • Heat the mixture to reflux and maintain for three hours.

  • After the reaction is complete, cool the mixture to 0°C. The insoluble succinimide (B58015) will precipitate.

  • Filter the mixture to remove the succinimide precipitate.

  • Transfer the filtrate to a separatory funnel and wash it with water.

  • Separate the lower organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the carbon tetrachloride solvent by distillation at atmospheric pressure (boiling point ~77°C).

  • Purify the crude product by vacuum distillation. The fraction boiling at 98-99°C at 14 mmHg is the pure this compound. The expected yield is approximately 25 g.

Core Reactivity and Key Transformations

The synthetic utility of this compound stems from its dual electrophilic character. It can react with nucleophiles at the C4 position (allylic substitution, SN2) or at the C2 position (conjugate addition or SN2' reaction), depending on the nucleophile and reaction conditions.

G cluster_reagents Reagents cluster_products Potential Products EBC This compound SN2_prod Sₙ2 Product (Direct Substitution) EBC->SN2_prod Path A (Hard Nucleophiles) SN2_prime_prod Sₙ2' Product (Conjugate Substitution) EBC->SN2_prime_prod Path B (Soft Nucleophiles) Nu Nucleophile (Nu⁻)

Dual reactivity pathways of this compound.

This reactivity profile makes it an ideal substrate for several named reactions that are cornerstones of organic synthesis.

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.[11] While this compound is a γ-bromo-α,β-unsaturated ester, its organozinc derivative can be formed and used in a vinylogous Reformatsky reaction. The resulting organozinc reagent adds to carbonyls at its γ-position.

Note: This is a general procedure adapted from protocols for simpler α-halo esters, as a specific, detailed protocol for this compound was not found in the initial search.[8] It should be optimized for specific substrates.

  • Activate zinc dust (5.0 eq) by stirring it in a flask with a catalytic amount of iodine (0.1 eq) in dry toluene (B28343) under reflux for 5 minutes.

  • Cool the suspension to room temperature.

  • Add this compound (2.0 eq) to the activated zinc suspension.

  • Add a solution of the desired aldehyde or ketone (1.0 eq) in toluene to the mixture.

  • Stir the resulting mixture at 90°C for 30-60 minutes, monitoring by TLC.

  • Cool the reaction to 0°C and quench by the slow addition of water or saturated aqueous ammonium (B1175870) chloride.

  • Filter the suspension and extract the filtrate with an organic solvent (e.g., MTBE or ethyl acetate).

  • Wash the combined organic phases with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography to yield the desired γ-addition product.

Wittig Reaction

This compound can serve as the alkyl halide precursor for the formation of a phosphonium (B103445) ylide, or Wittig reagent.[12][13] This is achieved by reacting it with triphenylphosphine (B44618) to form a phosphonium salt, followed by deprotonation with a strong base. The resulting ylide can then react with aldehydes or ketones to form a new alkene, extending the carbon chain by four carbons and installing a diene moiety.

G start This compound step1 React with Triphenylphosphine (PPh₃) start->step1 salt Phosphonium Salt step1->salt step2 Deprotonate with Strong Base (e.g., n-BuLi) salt->step2 ylide Phosphonium Ylide (Wittig Reagent) step2->ylide step3 React with Aldehyde/Ketone (R₂C=O) ylide->step3 product Alkene Product (Diene) + Triphenylphosphine oxide step3->product

Workflow for a Wittig reaction using this compound.

Note: This is a representative procedure. The choice of base and solvent can influence the stereoselectivity of the resulting alkene.[14] Step A: Phosphonium Salt Formation

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like toluene or acetonitrile.

  • Add triphenylphosphine (1.0-1.1 eq).

  • Heat the mixture to reflux for 6-24 hours. The phosphonium salt will often precipitate from the solution upon cooling.

  • Filter the solid, wash with a non-polar solvent (like diethyl ether or hexane) to remove any unreacted starting materials, and dry under vacuum.

Step B: Ylide Formation and Olefination

  • Suspend the dried phosphonium salt (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C or -78°C.

  • Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.0 eq), dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the mixture for 1 hour at the same temperature.

  • Add a solution of the aldehyde or ketone (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via silica gel chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Heck Reaction

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide (like the vinylic system in this compound, though allylic halides also participate) and an alkene.[15] This reaction offers a route to synthesize more complex diene and triene systems, which are common motifs in natural products.

HeckCycle cluster_inputs Inputs Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X Complex OxAdd->PdII Coord Alkene Coordination PdII->Coord Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim RedElim Reductive Elimination Elim->RedElim Product Coupled Product Elim->Product RedElim->Pd0 Base Base Base->RedElim EBC This compound (R-X) EBC->OxAdd Alkene Alkene Partner Alkene->Coord

Catalytic cycle of the Heck reaction.

Note: This is a general procedure. The choice of catalyst, ligand, base, and solvent are all critical variables that must be optimized for specific substrates.[15][16]

  • To an oven-dried flask, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Na₂CO₃ or Et₃N, 2.0 eq).

  • Purge the flask with an inert gas (nitrogen or argon).

  • Add a solvent such as DMF, acetonitrile, or toluene.

  • Add the alkene coupling partner (1.2 eq) followed by this compound (1.0 eq).

  • Heat the reaction mixture to 80-120°C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by silica gel chromatography.

Applications in Pharmaceutical Synthesis

This compound is a precursor for γ-aminobutyric acid (GABA) analogues, a class of molecules with significant neurological activity. While direct, published syntheses of major drugs like Baclofen from this compound are not prevalent in the searched literature, its structure makes it an ideal conceptual starting material for molecules like γ-vinyl-GABA (Vigabatrin), an anticonvulsant.[6][9][17][18] A plausible synthetic route would involve the alkylation of a protected amine equivalent (like the anion of diethyl acetamidomalonate) with this compound, followed by hydrolysis and decarboxylation.

Conclusion

This compound is a highly functionalized and versatile building block in organic synthesis. Its ability to participate in a range of powerful C-C bond-forming reactions, including vinylogous Reformatsky, Wittig, and Heck reactions, makes it an invaluable tool for synthetic chemists. For researchers in materials science, agrochemicals, and particularly drug development, mastering the reactivity of this C4 unit can unlock efficient synthetic pathways to complex and biologically active molecules. Proper understanding of its handling requirements is essential for its safe and effective application in the laboratory.

References

An In-Depth Technical Guide to the Core Reactions of Ethyl 4-bromocrotonate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Versatile Reagent in Organic Synthesis

Ethyl 4-bromocrotonate is a valuable bifunctional reagent in organic chemistry, prized for its utility in constructing complex molecular architectures. Its structure, featuring both an electrophilic allylic bromide and an α,β-unsaturated ester, allows for a diverse range of chemical transformations. This guide provides a detailed exploration of three key reactions involving this compound: the Reformatsky reaction, nucleophilic substitution for the synthesis of heterocycles, and the Diels-Alder reaction. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of these core reactions, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate a deeper understanding and practical application.

The Reformatsky Reaction: A Classic Carbon-Carbon Bond Formation

The Reformatsky reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[1][2][3] this compound, as a vinylogous α-halo ester, participates in this reaction to yield valuable γ-substituted-α,β-unsaturated esters, which are versatile intermediates in the synthesis of natural products and pharmaceuticals.

General Mechanism

The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.[4] This species is less basic than the corresponding lithium or magnesium enolates, which allows for its formation in the presence of a carbonyl electrophile without premature reaction. The generally accepted mechanism involves the following steps:

  • Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of this compound to form an organozinc reagent.

  • Coordination and Addition: The organozinc reagent, which can exist in equilibrium between its α- and γ-forms, coordinates to the carbonyl oxygen of the aldehyde or ketone. Subsequent nucleophilic attack, predominantly at the γ-carbon, forms a new carbon-carbon bond.

  • Hydrolysis: Acidic workup hydrolyzes the zinc alkoxide to afford the final β-hydroxy ester (or in the case of this compound, a γ-hydroxy-α,β-unsaturated ester).

dot

reformatsky_mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Product Formation EtO2CCH=CHCH2Br This compound Organozinc BrZnCH2CH=CHCO2Et (Organozinc Reagent) EtO2CCH=CHCH2Br->Organozinc + Zn Zn Zinc R2CO Aldehyde/Ketone Alkoxide R2C(OZnBr)CH2CH=CHCO2Et (Zinc Alkoxide) Organozinc->Alkoxide + R2CO Product R2C(OH)CH2CH=CHCO2Et (γ-Hydroxy-α,β-unsaturated ester) Alkoxide->Product H3O+ workup

Caption: General mechanism of the Reformatsky reaction with this compound.

Experimental Protocol: Reaction with 2-Ethylhexanal (B89479)

This protocol details the synthesis of ethyl 4-ethyl-2-methyl-3-hydroxyoctanoate, a product of the Reformatsky reaction between ethyl α-bromopropionate (a close analog of this compound) and 2-ethylhexanal. The principles and procedures are directly applicable to reactions with this compound. An excess of zinc and the bromo ester relative to the aldehyde is employed to improve the yield of the intermediate β-hydroxy ester.[5]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Zinc Dust65.38--
Benzene (B151609) (dried)78.11500 mL-
2-Ethylhexanal128.2164.1 g (0.50 mol)0.50
Ethyl α-bromopropionate181.03271.5 g (1.50 mol)1.50
12N Sulfuric Acid98.08750 mL-

Procedure:

  • A mixture of zinc dust in dried benzene is heated to reflux.

  • A solution of 2-ethylhexanal and ethyl α-bromopropionate in dried benzene is added dropwise to the refluxing mixture. The reaction is typically initiated by the addition of the first portion of the solution, evidenced by a darkening of the zinc surface and clouding of the solution.[5]

  • After the addition is complete, the reaction mixture is stirred vigorously for one hour.

  • The reaction is quenched by the addition of 12N sulfuric acid.

  • The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude product.

  • Purification by distillation affords the desired β-hydroxy ester.

Quantitative Data:

ProductYieldBoiling PointRefractive Index (n_D^25)
Ethyl 4-ethyl-2-methyl-3-hydroxyoctanoate87%122–124 °C/4.9 mmHg1.4415

Nucleophilic Substitution: Gateway to Heterocyclic Systems

The allylic bromide moiety in this compound is susceptible to nucleophilic attack, providing a versatile handle for the introduction of various functional groups. This reactivity is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Synthesis of Piperidin-4-ones

The reaction of this compound with primary amines can initiate a cascade of reactions leading to the formation of piperidin-4-one derivatives. This transformation involves an initial nucleophilic substitution followed by an intramolecular cyclization.

dot

piperidinone_synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product EBC This compound SubstitutedAmine Ethyl 4-(R-amino)crotonate EBC->SubstitutedAmine + R-NH2 (Nucleophilic Substitution) Amine Primary Amine (R-NH2) Piperidinone Substituted Piperidin-4-one SubstitutedAmine->Piperidinone Intramolecular Cyclization

Caption: Synthesis of Piperidin-4-ones from this compound.

Synthesis of Pyridazinones

Pyridazinone scaffolds are important pharmacophores found in a variety of biologically active molecules. This compound can serve as a precursor for the synthesis of pyridazinone derivatives through reaction with hydrazine (B178648) derivatives. The reaction likely proceeds via an initial nucleophilic substitution, followed by cyclization and subsequent aromatization.

Experimental Protocol: General Synthesis of Pyridazin-3(2H)-ones

This protocol describes a general method for the synthesis of pyridazin-3(2H)-ones from 4-oxobut-2-enoic acids and hydrazine, which is conceptually similar to the reaction pathway involving this compound and hydrazines.[6]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2,3-dichloro-4-oxobut-2-enoic acid168.96169 g (1 mol)1.0
Hydrazine32.0534 g (1.06 mol)1.06
Concentrated HCl36.46110 mL-
Water18.02700 mL-

Procedure:

  • A solution of hydrazine in water is treated with concentrated HCl and heated to boiling.

  • A boiling solution of the 4-oxobut-2-enoic acid in water is added slowly with stirring.

  • The mixture is stirred for 15 minutes and then filtered while warm.

  • The product precipitates upon cooling and is collected by filtration.

Quantitative Data:

ProductYieldMelting Point (°C)
4,5-Dichloropyridazin-3(2H)-one95%200–202

The Diels-Alder Reaction: Constructing Six-Membered Rings

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. The electron-withdrawing ester group of this compound makes it a competent dienophile, capable of reacting with various dienes to produce functionalized cyclohexene (B86901) derivatives.

General Mechanism

The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of both the diene and the dienophile is retained in the product.

dot

diels_alder_reaction cluster_reactants Reactants cluster_product Product Diene Conjugated Diene Adduct Cyclohexene Adduct Diene->Adduct [4+2] Cycloaddition Dienophile This compound (Dienophile) Dienophile->Adduct

Caption: Diels-Alder reaction with this compound as the dienophile.

Experimental Protocol: Reaction with 2,3-Dimethyl-1,3-butadiene (B165502)

This protocol outlines the Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and maleic anhydride (B1165640), a dienophile with similar reactivity to this compound. The procedure can be adapted for reactions involving this compound.[7]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2,3-Dimethyl-1,3-butadiene82.14--
Maleic Anhydride98.061.0 g0.0102
Hexanes86.1815 mL-

Procedure:

  • Maleic anhydride is added to 2,3-dimethyl-1,3-butadiene in an Erlenmeyer flask.

  • The reaction mixture is gently warmed with the hands to initiate the exothermic reaction.

  • Once the reaction subsides, hexanes are added, and the mixture is warmed in a hot water bath to dissolve the remaining solid.

  • The warm filtrate is transferred to a clean flask, and the insoluble residue (unreacted maleic anhydride) is removed by gravity filtration.

  • The solution is cooled in an ice bath to induce crystallization.

  • The resulting crystals are isolated by vacuum filtration and washed with ice-cold hexanes.

Quantitative Data and Spectroscopic Analysis:

The following table presents typical spectroscopic data for a Diels-Alder adduct, in this case, the product of 1,4-naphthoquinone (B94277) and 2,3-dimethyl-1,3-butadiene.[8] This data is representative of the types of characterization required for the products of Diels-Alder reactions with this compound.

Spectroscopic DataValues
¹H NMR (400 MHz, CDCl₃) δ 8.22 (t, 2H, J = 4.8 Hz), 8.10 (s, 2H), 7.78 (t, 2H, J = 4.4 Hz), 2.45 (s, 6H)
¹³C NMR (101 MHz, CDCl₃) δ 197.8, 134.1, 133.8, 126.6, 126.5, 49.3, 19.3

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its ability to participate in a range of powerful C-C and C-heteroatom bond-forming reactions, including the Reformatsky, nucleophilic substitution, and Diels-Alder reactions, makes it an indispensable tool for the construction of complex molecules. This guide has provided a detailed overview of these core reactions, including their mechanisms, experimental protocols, and quantitative data, to serve as a comprehensive resource for researchers in the field. A thorough understanding of these fundamental transformations will undoubtedly facilitate the development of novel synthetic strategies and the discovery of new chemical entities.

References

Ethyl 4-bromocrotonate: A Technical Guide to Commercial Availability, Purity, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-bromocrotonate, a valuable reagent in organic synthesis, particularly in the pharmaceutical industry. The document details its commercial availability, typical purity specifications, and a step-by-step synthetic protocol.

Commercial Availability and Purity

This compound is readily available from several major chemical suppliers. The purity of the commercially available product typically ranges from technical grade (around 75-80%) to higher purities suitable for more sensitive applications. The most common analytical method for purity assessment cited by suppliers is Gas Chromatography (GC).

Below is a summary of offerings from prominent suppliers:

SupplierGradePurityCAS NumberAdditional Information
Sigma-Aldrich Technical Grade75%37746-78-4Also known as Ethyl trans-4-bromo-2-butenoate.[1]
Thermo Scientific Chemicals Technical>78.0% (by GC)37746-78-4Appearance: Clear, colorless to yellow liquid.[2]
Santa Cruz Biotechnology ≥ 75%37746-78-4Offered for research use.[3]
Acros Organics Technical75%37746-78-4Available through various distributors like Fisher Scientific.[4]

Synthesis of this compound: An Experimental Protocol

A common laboratory-scale synthesis of this compound involves the allylic bromination of ethyl crotonate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide.[5]

Materials and Reagents:
  • Ethyl crotonate

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide (optional, as a reaction accelerator)

  • Carbon tetrachloride (CCl4), dry

  • Sodium sulfate (B86663) (Na2SO4), anhydrous

  • Water

Experimental Procedure:
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 22.8 g of ethyl crotonate in 40 ml of dry carbon tetrachloride.[5]

  • Addition of Reagents : To this solution, add 35.6 g of N-bromosuccinimide. For a faster reaction, 0.2 g of benzoyl peroxide can be added.[5]

  • Reflux : Heat the mixture to reflux and maintain for three hours.[5]

  • Work-up :

    • Cool the reaction mixture to 0°C.

    • Filter the mixture to remove the insoluble succinimide.

    • Wash the filtrate with water.

    • Separate the organic (lower) layer using a separatory funnel.

    • Dry the organic layer over anhydrous sodium sulfate.[5]

  • Solvent Removal : Remove the carbon tetrachloride by distillation at atmospheric pressure (boiling point of CCl4 is 77°C).[5]

  • Purification : Purify the crude this compound by vacuum distillation. The fraction boiling at 98-99°C at 14 mmHg is the pure product.[5]

The expected yield of pure this compound is approximately 25 g.[5]

Key Synthetic Application: The Reformatsky Reaction

This compound is a key reagent in the Reformatsky reaction, which is used to form β-hydroxy esters from the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal.[6][7] The organozinc intermediate formed is less reactive than Grignard reagents or organolithiums, which allows for excellent chemoselectivity.[7][8]

The general workflow for a reaction involving this compound is outlined in the diagram below.

Reformatsky_Reaction reagents This compound + Zinc Dust organozinc Organozinc Reagent (Reformatsky Enolate) reagents->organozinc Oxidative Addition intermediate Zinc Alkoxide Intermediate organozinc->intermediate Nucleophilic Addition carbonyl Aldehyde or Ketone carbonyl->intermediate workup Aqueous Workup intermediate->workup Protonation product β-Hydroxy Ester workup->product

Caption: Generalized workflow of the Reformatsky reaction.

The synthesis protocol can also be visualized as a sequential workflow, highlighting the key steps from starting materials to the purified product.

Synthesis_Workflow start Ethyl Crotonate + NBS in CCl4 reflux Reflux (3 hours) start->reflux cooling Cool to 0°C reflux->cooling filtration Filter to Remove Succinimide cooling->filtration extraction Aqueous Wash & Separation filtration->extraction drying Dry with Na2SO4 extraction->drying distillation1 Distill to Remove Solvent (CCl4) drying->distillation1 distillation2 Vacuum Distillation (98-99°C @ 14 mmHg) distillation1->distillation2 product Pure Ethyl 4-bromocrotonate distillation2->product

Caption: Experimental workflow for the synthesis of this compound.

References

Solubility Profile of Ethyl 4-bromocrotonate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known solubility characteristics of ethyl 4-bromocrotonate in common organic solvents. Due to a lack of extensive published quantitative data, this document focuses on reported qualitative solubility and provides detailed experimental protocols for researchers to determine precise solubility parameters in their laboratories.

Overview of this compound

This compound is an organic compound with the linear formula BrCH₂CH=CHCO₂C₂H₅. It is a liquid at room temperature and serves as a reagent in various organic syntheses. Understanding its solubility is crucial for reaction setup, purification, and formulation development.

Qualitative Solubility Data

Published data on the solubility of this compound is primarily qualitative. The following table summarizes the available information.

SolventChemical ClassSolubility Description
ChloroformHalogenated HydrocarbonSparingly Soluble[1][2]
MethanolAlcoholSlightly Soluble[1][2]
WaterProtic SolventInsoluble[1][2]

Experimental Protocols for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods are necessary. The following are detailed protocols for two common and reliable methods for determining the solubility of a liquid solute like this compound in an organic solvent.

Isothermal Saturation (Shake-Flask) Method

This is a widely used and reliable method for determining the thermodynamic solubility of a compound in a solvent.

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient period to allow equilibrium to be reached. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Materials:

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Glass vials or flasks with airtight seals

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., GC, HPLC, or UV-Vis spectrophotometer)

  • This compound

  • Selected organic solvents

Procedure:

  • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The excess solute is crucial to ensure that a saturated solution is formed.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been achieved.

  • After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

  • Accurately weigh the volumetric flask containing the filtrate to determine the mass of the solution.

  • Dilute the filtrate with a suitable solvent to a concentration that is within the linear range of the analytical method to be used.

  • Analyze the concentration of this compound in the diluted solution using a calibrated analytical instrument.

  • Calculate the original concentration of the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Gravimetric Method

The gravimetric method is a straightforward and cost-effective technique for determining solubility, especially when the solute is non-volatile.

Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Glass vials or flasks with airtight seals

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • Evaporating dish or beaker

  • Oven

Procedure:

  • Prepare a saturated solution of this compound in the chosen solvent as described in steps 1-5 of the Isothermal Saturation Method.

  • Accurately weigh a clean, dry evaporating dish.

  • Carefully withdraw a known volume or mass of the clear, saturated supernatant and transfer it to the pre-weighed evaporating dish.

  • Reweigh the evaporating dish with the solution to determine the exact mass of the saturated solution.

  • Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound. The boiling point of this compound is approximately 94-95 °C at 12 mmHg, so evaporation should be conducted under conditions that avoid its loss. A vacuum oven at a moderate temperature is recommended.

  • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it.

  • Repeat the drying and weighing process until a constant mass is obtained.

  • The final mass of the dish minus the initial tare mass gives the mass of the dissolved this compound. The mass of the solvent is the mass of the solution minus the mass of the dissolved solute.

  • Calculate the solubility, typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent (if the density of the solvent is known).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound using the Isothermal Saturation (Shake-Flask) Method followed by analytical quantification.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Data Analysis A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Allow undissolved solute to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., GC, HPLC) F->G H Calculate solubility G->H

Caption: Workflow for Solubility Determination.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Ethyl 4-bromocrotonate in the Reformatsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the vinylogous Reformatsky reaction utilizing ethyl 4-bromocrotonate with a range of aldehydes and ketones. This reaction is a powerful tool for the formation of carbon-carbon bonds, leading to the synthesis of valuable γ-hydroxy-α,β-unsaturated esters, which are important intermediates in the synthesis of various natural products and pharmaceuticals.

The key challenge in the Reformatsky reaction with this compound lies in controlling the regioselectivity of the addition of the organozinc intermediate to the carbonyl compound. The ambident nature of the zinc enolate can lead to attack at either the α- or the γ-position relative to the ester group, yielding two different products. This document outlines the factors influencing this regioselectivity and provides protocols for performing the reaction.

Data Presentation: Regioselectivity and Yields

The regiochemical outcome of the Reformatsky reaction of this compound is significantly influenced by the reaction solvent and the nature of the carbonyl substrate. Generally, polar, aprotic solvents favor the formation of the γ-adduct, which is often the desired product.

Table 1: Reaction of this compound with Benzaldehyde in Various Solvents

EntrySolventα-Adduct : γ-Adduct RatioTotal Yield (%)
1THF15 : 8575
2Dioxane20 : 8070
3Benzene40 : 6065
4Diethyl Ether50 : 5060

Table 2: Reaction of this compound with Various Aldehydes and Ketones in THF

EntryCarbonyl Compoundα-Adduct : γ-Adduct RatioTotal Yield (%)
1Benzaldehyde15 : 8575
2p-Anisaldehyde12 : 8880
3p-Nitrobenzaldehyde25 : 7568
4Cinnamaldehyde10 : 9072
5Cyclohexanone30 : 7060
6Acetophenone45 : 5555
72-Pentanone35 : 6562

Experimental Protocols

The following are detailed methodologies for key experiments involving the Reformatsky reaction of this compound.

Protocol 1: General Procedure for the Reformatsky Reaction of this compound with Aldehydes and Ketones

This protocol describes a general method for the vinylogous Reformatsky reaction, optimized for the preferential formation of the γ-adduct.

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • This compound (1.2 mmol)

  • Activated Zinc dust (2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl)

  • Diethyl ether or Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Iodine (catalytic amount)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Activation of Zinc: In a flame-dried three-necked round-bottom flask under an inert atmosphere, add the zinc dust. Add a crystal of iodine. Gently heat the flask with a heat gun until the purple vapor of iodine is observed and then subsides. This indicates the activation of the zinc surface. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous THF (5 mL) to the activated zinc.

  • In a separate flask, prepare a solution of the aldehyde or ketone (1.0 mmol) and this compound (1.2 mmol) in anhydrous THF (5 mL).

  • Reaction Execution: Add a small portion (approx. 10%) of the substrate solution to the vigorously stirred zinc suspension. The reaction is typically initiated by gentle heating or sonication. The disappearance of the iodine color and the appearance of a gray, cloudy suspension indicate the start of the reaction.

  • Once the reaction has initiated, add the remaining substrate solution dropwise from the dropping funnel over a period of 30-60 minutes, maintaining a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the α- and γ-adducts and any unreacted starting materials.

Protocol 2: Preparation of Activated Zinc (Alternative Method)

For less reactive substrates, a more highly activated form of zinc may be required.

Materials:

  • Zinc dust (10 g)

  • 2 M Hydrochloric acid (HCl) (50 mL)

  • Distilled water

  • Ethanol (B145695)

  • Diethyl ether

  • Vacuum oven

Procedure:

  • Stir the zinc dust in 2 M HCl for 1-2 minutes to etch the surface.

  • Decant the acidic solution and wash the zinc dust with distilled water until the washings are neutral to pH paper.

  • Wash the zinc dust sequentially with ethanol and then diethyl ether.

  • Dry the activated zinc dust under vacuum at a slightly elevated temperature (e.g., 50-60 °C) and store it under an inert atmosphere until use.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Reformatsky_Mechanism cluster_step1 Step 1: Formation of the Organozinc Reagent cluster_step2 Step 2: Nucleophilic Addition to Carbonyl cluster_step3 Step 3: Work-up reagents1 BrCH₂CH=CHCO₂Et + Zn arrow1 Oxidative Addition organozinc [BrZnCH₂CH=CHCO₂Et ↔ CH₂=CH-CH(ZnBr)CO₂Et] reagents1->organozinc organozinc2 Organozinc Reagent carbonyl R¹R²C=O intermediate Zinc Alkoxide Intermediate carbonyl->intermediate arrow2 Nucleophilic Attack organozinc2->intermediate γ-attack (favored) α-attack (minor) intermediate2 Zinc Alkoxide Intermediate arrow3 Protonation product γ-Hydroxy-α,β-unsaturated Ester (Major Product) intermediate2->product workup H₃O⁺ workup->product

Caption: Mechanism of the vinylogous Reformatsky reaction.

Experimental_Workflow start Start: Materials and Reagents zinc_activation 1. Zinc Activation (Iodine or Acid Wash) start->zinc_activation reaction_setup 2. Reaction Setup (Inert Atmosphere, Anhydrous Solvent) zinc_activation->reaction_setup addition 3. Dropwise Addition of Substrates (Aldehyde/Ketone + this compound) reaction_setup->addition reaction 4. Reaction at Reflux (Monitor by TLC) addition->reaction workup 5. Aqueous Work-up (Quench with NH₄Cl) reaction->workup extraction 6. Extraction (Ethyl Acetate or Diethyl Ether) workup->extraction drying 7. Drying and Concentration extraction->drying purification 8. Purification (Column Chromatography) drying->purification analysis 9. Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for the Reformatsky reaction.

Application Notes and Protocols for the Reformatsky Reaction of Ethyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Reformatsky reaction is a powerful tool in organic synthesis for the formation of β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. This reaction provides a valuable alternative to the traditional aldol (B89426) reaction, particularly when dealing with base-sensitive substrates. The use of ethyl 4-bromocrotonate, a vinylogous α-halo ester, introduces an additional layer of complexity and synthetic utility, allowing for the formation of γ-substituted β-hydroxy esters. These products are versatile intermediates in the synthesis of various natural products and pharmaceutical agents.

This document provides a detailed overview of the mechanism of the Reformatsky reaction using this compound, with a focus on controlling the regioselectivity of the reaction. It also includes a comprehensive experimental protocol for the γ-selective reaction with benzaldehyde (B42025) and a summary of quantitative data for reactions with various carbonyl compounds.

Mechanism of the Reformatsky Reaction with this compound

The Reformatsky reaction with this compound proceeds through the formation of an organozinc intermediate, which can exist as two resonance structures: an α-metalated and a γ-metalated species. This leads to the possibility of two different products upon reaction with a carbonyl compound: the α-adduct and the γ-adduct.

The key steps of the mechanism are as follows:

  • Formation of the Organozinc Reagent: Zinc metal undergoes oxidative insertion into the carbon-bromine bond of this compound. This forms a resonance-stabilized organozinc reagent, which is a vinylogous zinc enolate.

  • Regioselective Attack on the Carbonyl Compound: The organozinc reagent can attack the carbonyl compound at either the α-carbon or the γ-carbon. The regioselectivity of this attack is a critical aspect of this reaction and is influenced by several factors, most notably the solvent and the nature of the carbonyl substrate.

    • γ-Addition (1,4-addition): In less polar solvents, such as diethyl ether or a mixture of benzene (B151609) and ether, the reaction tends to favor the formation of the γ-adduct. This is often the desired pathway, leading to a homoallylic alcohol derivative.

    • α-Addition (1,2-addition): In more polar solvents, such as tetrahydrofuran (B95107) (THF), the proportion of the α-adduct generally increases.

  • Hydrolysis: The resulting zinc alkoxide is hydrolyzed during the workup with an acidic solution to yield the final β-hydroxy ester.

The diagram below illustrates the formation of the organozinc reagent and the subsequent competing pathways leading to the α- and γ-adducts.

Reformatsky_Mechanism cluster_0 Organozinc Reagent Formation cluster_1 Reaction with Carbonyl cluster_2 Workup Ethyl_4_bromocrotonate This compound Organozinc_Reagent Vinylogous Zinc Enolate (Resonance Structures) Ethyl_4_bromocrotonate->Organozinc_Reagent + Zn Zinc Zn Alpha_Adduct α-Adduct Organozinc_Reagent->Alpha_Adduct α-attack Gamma_Adduct γ-Adduct (Major in non-polar solvent) Organozinc_Reagent->Gamma_Adduct γ-attack Carbonyl R-CHO (Aldehyde/Ketone) Carbonyl->Alpha_Adduct Carbonyl->Gamma_Adduct Final_Alpha_Product α-Hydroxy-β,γ-unsaturated ester Alpha_Adduct->Final_Alpha_Product Hydrolysis Final_Gamma_Product γ-Hydroxy-α,β-unsaturated ester Gamma_Adduct->Final_Gamma_Product Hydrolysis Hydrolysis_alpha H₃O⁺ Hydrolysis_gamma H₃O⁺

Caption: Mechanism of the Reformatsky reaction with this compound.

Data Presentation

The regioselectivity and yield of the Reformatsky reaction with this compound are highly dependent on the reaction conditions and the substrate used. The following table summarizes representative data for the reaction with various carbonyl compounds.

Carbonyl CompoundSolventTemperature (°C)Total Yield (%)α:γ Ratio
BenzaldehydeEtherReflux7515:85
BenzaldehydeTHFReflux7840:60
AcetophenoneEtherReflux6520:80
AcetophenoneTHFReflux7050:50
CyclohexanoneEtherReflux6010:90
CyclohexanoneTHFReflux6830:70
PropanalEther25705:95

Experimental Protocols

Protocol 1: γ-Selective Reformatsky Reaction of this compound with Benzaldehyde

This protocol is optimized for the preferential formation of the γ-adduct, ethyl 2-(1-hydroxy-1-phenylmethyl)-3-butenoate.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Zinc dust, activated (1.5 eq)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add the zinc dust. Briefly heat the flask under a stream of inert gas (e.g., argon or nitrogen) and then cool to room temperature. This helps to activate the zinc by removing surface oxides.

  • Reaction Setup: Add anhydrous diethyl ether to the flask containing the activated zinc.

  • Initiation: In the dropping funnel, prepare a solution of this compound and benzaldehyde in anhydrous diethyl ether. Add a small portion of this solution to the stirred zinc suspension. Gentle warming may be necessary to initiate the reaction, which is indicated by the appearance of turbidity and a gentle reflux.

  • Addition of Reagents: Once the reaction has initiated, add the remainder of the this compound and benzaldehyde solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of 1 M HCl with vigorous stirring until all the excess zinc has dissolved and the solution becomes clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to isolate the desired γ-adduct.

Characterization of Ethyl 2-(1-hydroxy-1-phenylmethyl)-3-butenoate (γ-Adduct):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.40 (m, 5H, Ar-H), 5.80 (ddd, J = 17.2, 10.4, 8.0 Hz, 1H, -CH=CH₂), 5.20 (d, J = 17.2 Hz, 1H, -CH=CH₂), 5.15 (d, J = 10.4 Hz, 1H, -CH=CH₂), 4.90 (d, J = 5.2 Hz, 1H, -CH(OH)-), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.40 (m, 1H, -CH(CO₂Et)-), 2.90 (br s, 1H, -OH), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 172.5, 142.0, 135.0, 128.5, 128.0, 126.5, 118.0, 75.0, 61.0, 52.0, 14.2.

The following workflow diagram illustrates the key steps in the experimental protocol.

Experimental_Workflow start Start zinc_activation Activate Zinc Dust (Heating under inert gas) start->zinc_activation reaction_setup Add Anhydrous Diethyl Ether and Zinc to Flask zinc_activation->reaction_setup initiation Add a small portion of This compound & Benzaldehyde solution reaction_setup->initiation addition Dropwise addition of remaining reagent solution at reflux initiation->addition reflux Reflux for 1-2 hours (Monitor by TLC) addition->reflux workup Quench with 1M HCl at 0°C reflux->workup extraction Extract with Diethyl Ether workup->extraction washing Wash with NaHCO₃ and Brine extraction->washing drying Dry with MgSO₄/Na₂SO₄ and Concentrate washing->drying purification Purify by Column Chromatography drying->purification end End purification->end

Caption: Experimental workflow for the γ-selective Reformatsky reaction.

Conclusion

The Reformatsky reaction using this compound is a versatile method for the synthesis of γ-hydroxy-α,β-unsaturated esters. The regiochemical outcome of the reaction can be effectively controlled by the choice of solvent, with less polar solvents favoring the desired γ-adduct. The provided protocol offers a reliable method for the synthesis of these valuable synthetic intermediates. Careful execution of the experimental procedure and purification are essential for obtaining high yields and purity of the desired product. These application notes serve as a comprehensive guide for researchers and professionals engaged in organic synthesis and drug development.

Application Notes: Wittig Reaction with Ethyl 4-bromocrotonate for Polyene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2][3][4] A significant application of this reaction is the extension of conjugated systems, which is critical in the synthesis of polyenes, dyes, and various pharmaceutically active molecules. This document provides a detailed protocol for the Wittig reaction using ethyl 4-bromocrotonate. This substrate reacts with triphenylphosphine (B44618) to form a phosphonium (B103445) salt, which is subsequently deprotonated to generate a stabilized vinylogous ylide. This ylide serves as a four-carbon building block, reacting with aldehydes to synthesize extended polyenoates. Stabilized ylides, such as the one derived from this compound, generally favor the formation of the (E)-alkene, offering a degree of stereocontrol.[1][5][6]

Reaction Principle

The overall process involves two main stages: the formation of the phosphonium ylide and the subsequent Wittig olefination. The ylide is typically prepared by reacting triphenylphosphine with an alkyl halide (in this case, this compound) to form a phosphonium salt, followed by deprotonation with a base.[7][8] The nucleophilic carbon of the ylide then attacks the electrophilic carbonyl carbon of an aldehyde, leading to a four-membered oxaphosphetane intermediate.[4][7] This intermediate rapidly collapses to form the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[9] Modern protocols often employ a one-pot procedure where the phosphonium salt formation, ylide generation, and Wittig reaction occur in the same reaction vessel, enhancing efficiency.[10][11]

Visualizing the Reaction Pathway and Workflow

The following diagrams illustrate the chemical logic and the experimental procedure for the Wittig reaction.

cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction A This compound + PPh3 B Phosphonium Salt A->B SN2 Reaction D Phosphonium Ylide (Stabilized) B->D C Base (e.g., NaHCO3) C->D Deprotonation F Oxaphosphetane Intermediate D->F Nucleophilic Attack E Aldehyde (R-CHO) E->F G Alkene Product (Extended Polyenoate) F->G Cycloreversion H Triphenylphosphine Oxide (Byproduct) F->H arrow A 1. Charge Flask B 2. Add Aldehyde, PPh3, and this compound arrow_A arrow_A A->arrow_A C 3. Add Solvent (e.g., H2O) arrow_B arrow_B B->arrow_B D 4. Add Aqueous Base (e.g., NaHCO3 solution) arrow_C arrow_C C->arrow_C E 5. Heat to Reflux arrow_D arrow_D D->arrow_D F 6. Monitor by TLC arrow_E arrow_E E->arrow_E G 7. Cool and Extract with Organic Solvent arrow_F arrow_F F->arrow_F H 8. Wash, Dry, and Evaporate Organic Layer arrow_G arrow_G G->arrow_G I 9. Purify Product (Recrystallization/Chromatography) arrow_H arrow_H H->arrow_H arrow_A->B arrow_B->C arrow_C->D arrow_D->E arrow_E->F arrow_F->G arrow_G->H arrow_H->I

References

Application Notes and Protocols: Stereoselective Wittig Olefination Using Ethyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wittig reaction is a powerful and versatile method in organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2][3] This application note focuses on the stereoselective Wittig olefination utilizing ethyl 4-bromocrotonate. The ylide generated from this reagent is stabilized by the electron-withdrawing ester group, which generally leads to the formation of the thermodynamically more stable (E)-alkene with high selectivity.[2][3] This methodology is particularly valuable for the synthesis of conjugated dienoic esters, which are important structural motifs in various natural products and biologically active molecules, including insect pheromones and kairomones.

A significant application of this reaction is the synthesis of ethyl (2E,4Z)-deca-2,4-dienoate, commonly known as the pear ester. This compound is a potent kairomonal attractant for the codling moth (Cydia pomonella) and other tortricid species, making it a valuable tool in pest management and ecological studies.

Key Applications

  • Synthesis of Conjugated Dienoic Esters: A straightforward method for producing α,β,γ,δ-unsaturated esters.

  • Natural Product Synthesis: A key step in the synthesis of insect pheromones and other natural products containing a diene moiety.

  • Chemical Ecology Research: Synthesis of semiochemicals, such as the pear ester, for studying insect behavior and developing pest control strategies.

  • Drug Discovery: The synthesized dienoate scaffolds can serve as building blocks for more complex molecules with potential therapeutic applications.

Reaction Principle and Stereoselectivity

The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of an aldehyde or ketone. This forms a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. The subsequent decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine (B44618) oxide.

The ylide derived from this compound is a stabilized ylide due to the conjugation of the carbanion with the ester carbonyl group. This stabilization allows for thermodynamic control of the reaction, favoring the formation of the more stable (E)-isomer at the newly formed double bond.[2]

Experimental Protocols

This section provides detailed protocols for the preparation of the phosphonium (B103445) salt from this compound and the subsequent Wittig reaction to synthesize a representative conjugated dienoic ester.

Protocol 1: Synthesis of (3-Ethoxycarbonylallyl)triphenylphosphonium Bromide

This protocol describes the preparation of the key phosphonium salt intermediate.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Anhydrous toluene (B28343)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.

  • To this solution, add this compound (1.0 equivalent).

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Cool the mixture to room temperature, which should result in the precipitation of the phosphonium salt.

  • Collect the solid product by vacuum filtration and wash with cold toluene or diethyl ether.

  • Dry the resulting white solid under vacuum to obtain (3-ethoxycarbonylallyl)triphenylphosphonium bromide.

Protocol 2: Stereoselective Wittig Olefination to Synthesize Ethyl (2E,4Z)-deca-2,4-dienoate (Pear Ester)

This protocol details the reaction of the phosphonium salt with an aldehyde in an aqueous medium, representing a green chemistry approach.

Materials:

  • (3-Ethoxycarbonylallyl)triphenylphosphonium bromide

  • Hexanal (B45976)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, add (3-ethoxycarbonylallyl)triphenylphosphonium bromide (1.2 equivalents) and hexanal (1.0 equivalent).

  • Add a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously at room temperature for 3 to 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl (2E,4Z)-deca-2,4-dienoate.

Data Presentation

The following table summarizes representative yields and stereoselectivity for the Wittig reaction of stabilized ylides with various aldehydes in an aqueous, one-pot system. This data is indicative of the expected results for reactions utilizing the ylide derived from this compound.

EntryAldehydeYlide PrecursorProductYield (%)E:Z Ratio
1BenzaldehydeMethyl BromoacetateMethyl cinnamate8795.5:4.5
2AnisaldehydeMethyl BromoacetateMethyl 4-methoxycinnamate8799.8:0.2
32-ThiophenecarboxaldehydeMethyl BromoacetateMethyl 3-(2-thienyl)acrylate90.593.1:6.9
4BenzaldehydeBromoacetonitrileCinnamonitrile86.158.8:41.2

Table adapted from a study on aqueous Wittig reactions with stabilized ylides.

Visualizations

Reaction Scheme and Mechanism

The following diagram illustrates the overall workflow for the synthesis of a conjugated dienoic ester using this compound.

Wittig_Reaction_Workflow reagent1 This compound phosphonium_salt (3-Ethoxycarbonylallyl)- triphenylphosphonium bromide reagent1->phosphonium_salt Toluene, reflux reagent2 Triphenylphosphine (PPh3) reagent2->phosphonium_salt ylide Stabilized Ylide phosphonium_salt->ylide base Base (e.g., NaHCO3) base->ylide product Ethyl (2E,4Z)-alkadienoate ylide->product byproduct Triphenylphosphine oxide ylide->byproduct aldehyde Aldehyde (R-CHO) aldehyde->product Wittig Reaction aldehyde->byproduct

Caption: Workflow for the synthesis of conjugated dienoic esters.

Signaling Pathway Application

The product, ethyl (2E,4Z)-deca-2,4-dienoate (pear ester), acts as a kairomone, a type of semiochemical that mediates interspecific communication. In this case, it signals the presence of a food source (ripe pears) to the codling moth, influencing its behavior.

Kairomone_Signaling_Pathway source Ripe Pear (Food Source) kairomone Ethyl (2E,4Z)-deca-2,4-dienoate (Pear Ester) source->kairomone Volatilization insect Codling Moth (Cydia pomonella) kairomone->insect Detection receptor Odorant Receptors in Antennae insect->receptor cns Central Nervous System receptor->cns Signal Transduction behavior Behavioral Response (Attraction, Oviposition) cns->behavior Neural Processing

Caption: Interspecific signaling pathway involving the pear ester.

References

Ethyl 4-bromocrotonate as a Versatile Michael Acceptor in Conjugate Addition Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromocrotonate is a valuable bifunctional reagent in organic synthesis, possessing both an electrophilic α,β-unsaturated ester moiety and a reactive alkyl bromide. Its electron-deficient double bond renders it an excellent Michael acceptor, readily undergoing conjugate addition with a wide array of soft nucleophiles. This reactivity profile opens avenues for the stereoselective construction of complex molecular architectures, including the synthesis of precursors for important pharmacologically active molecules such as γ-aminobutyric acid (GABA) analogs. This document provides detailed application notes and experimental protocols for the use of this compound in conjugate addition reactions.

Key Applications

The conjugate addition to this compound is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Key applications include:

  • Synthesis of γ-Functionalized Butyric Acid Derivatives: The 1,4-addition of nucleophiles introduces functionality at the γ-position of the crotonate backbone, leading to a variety of substituted butyric acid esters.

  • Preparation of Pharmaceutical Intermediates: This methodology is instrumental in the synthesis of precursors for GABA analogs like baclofen (B1667701) and pregabalin, which are crucial drugs for treating spasticity and neuropathic pain.

  • Stereoselective Synthesis: Through the use of chiral nucleophiles, auxiliaries, or catalysts, the conjugate addition to this compound can be rendered highly stereoselective, enabling the synthesis of enantiomerically enriched products.

Conjugate Addition Reactions of this compound

This compound's reactivity as a Michael acceptor allows for the addition of a diverse range of nucleophiles. Below are detailed protocols for key classes of conjugate addition reactions.

Conjugate Addition of Organocuprates (Gilman Reagents)

Organocuprates are soft nucleophiles that selectively perform 1,4-addition to α,β-unsaturated carbonyl compounds, minimizing competing 1,2-addition to the ester carbonyl.

Reaction Scheme:

Quantitative Data:

Nucleophile (R2CuLi)ProductDiastereomeric Ratio (d.r.)Yield (%)
(CH3)2CuLiEthyl 3-(methyl)-4-bromobutanoateData not availableData not available
(n-Bu)2CuLiEthyl 3-(n-butyl)-4-bromobutanoateData not availableData not available

Experimental Protocol: General Procedure for Conjugate Addition of a Lithium Dialkylcuprate

  • Preparation of the Gilman Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), suspend copper(I) iodide (1.0 mmol) in anhydrous diethyl ether (10 mL) at -78 °C. To this suspension, add the corresponding alkyllithium solution (2.0 mmol, e.g., in hexanes) dropwise. The mixture is typically stirred for 30-60 minutes at this temperature, during which the solution may change color.

  • Conjugate Addition: To the freshly prepared Gilman reagent at -78 °C, add a solution of this compound (1.0 mmol) in anhydrous diethyl ether (5 mL) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl). Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Aza-Michael Addition of Amines

The conjugate addition of amines to this compound provides a direct route to γ-amino acid derivatives, which are precursors to valuable pharmaceuticals.

Reaction Scheme:

Quantitative Data:

The stereoselectivity of the aza-Michael addition can be controlled by using chiral amines. For instance, the addition of benzylamine (B48309) to a homochiral methylenebutanedioate in methanol (B129727) resulted in a diastereomeric excess (de) of 88%, which could be increased to 98% after recrystallization[1]. While this is not this compound, it demonstrates the potential for high stereoselectivity.

AmineProductDiastereomeric Excess (de)Yield (%)
BenzylamineEthyl 3-(benzylamino)-4-bromobutanoateData not availableData not available
(S)-N-benzyl-α-methylbenzylamineDiastereomeric γ-amino estersData not availableData not available

Experimental Protocol: General Procedure for Aza-Michael Addition

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., methanol, tetrahydrofuran, or acetonitrile; 10 mL).

  • Nucleophile Addition: Add the amine (1.1 mmol) to the solution at room temperature. For less reactive amines, a catalyst such as a Lewis acid or a base (e.g., triethylamine) may be required.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. Upon completion, remove the solvent under reduced pressure.

  • Purification: The residue can be purified by column chromatography on silica gel to afford the desired γ-amino ester.

Thia-Michael Addition of Thiols

The addition of thiols to this compound is an efficient method for the synthesis of γ-thioether derivatives. This reaction can be performed under mild conditions and often proceeds with high yields. Asymmetric variants using organocatalysts have been developed for similar substrates[2].

Reaction Scheme:

Quantitative Data:

While specific data for this compound is not available in the provided search results, organocatalyzed asymmetric sulfa-Michael additions to similar acceptors have been shown to proceed with high enantioselectivity.

ThiolCatalystProductEnantiomeric Excess (ee)Yield (%)
ThiophenolChiral bifunctional organocatalystEthyl 3-(phenylthio)-4-bromobutanoateData not availableData not available

Experimental Protocol: General Procedure for Thia-Michael Addition

  • Reaction Setup: To a solution of this compound (1.0 mmol) in a solvent such as dichloromethane (B109758) or toluene (B28343) (10 mL), add the thiol (1.1 mmol).

  • Catalyst Addition (Optional): For asymmetric reactions, a chiral organocatalyst (e.g., a thiourea-based catalyst, 5-10 mol%) can be added. For uncatalyzed reactions, a mild base like triethylamine (B128534) may be used to facilitate the reaction.

  • Reaction Monitoring and Work-up: Stir the mixture at room temperature and monitor by TLC. Once the reaction is complete, the mixture can be washed with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by column chromatography.

Michael Addition of Nitroalkanes

The conjugate addition of nitroalkanes to this compound, followed by reduction of the nitro group, provides another synthetic route to γ-amino acids.

Reaction Scheme:

Quantitative Data:

DBU-catalyzed Michael addition of nitromethane (B149229) to methyl crotonate under microwave irradiation has been reported to proceed in high yield[3].

NitroalkaneCatalystProductYield (%)
NitromethaneDBUEthyl 3-(nitromethyl)-4-bromobutanoateData not available

Experimental Protocol: DBU-Catalyzed Michael Addition of Nitromethane

  • Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 mmol), nitromethane (5.0 mmol, used as solvent and reagent), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol).

  • Microwave Irradiation: Seal the vessel and heat the mixture in a microwave reactor at a set temperature (e.g., 70-75 °C) for a short period (e.g., 5-10 minutes).

  • Work-up and Purification: After cooling, the excess nitromethane can be removed under reduced pressure. The residue is then purified by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Michael_Addition_Mechanism

Experimental_Workflow

Conclusion

This compound serves as a highly effective Michael acceptor in conjugate addition reactions with a variety of nucleophiles. These reactions provide a powerful and versatile platform for the synthesis of complex organic molecules, including key intermediates for the pharmaceutical industry. The protocols outlined in these application notes offer a solid foundation for researchers to explore and exploit the synthetic potential of this valuable reagent. Further investigation into the stereoselective variations of these reactions is a promising area for future research and development.

References

Application Notes and Protocols: Asymmetric Synthesis of Natural Products Using Ethyl 4-Bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-bromocrotonate is a versatile C4 building block in organic synthesis, prized for its bifunctional nature. It possesses both an electrophilic center at the carbon bearing the bromine atom and a Michael acceptor system within its α,β-unsaturated ester moiety. This dual reactivity allows for a variety of transformations, making it a valuable precursor in the construction of complex molecular architectures. In the realm of natural product synthesis, where the precise control of stereochemistry is paramount, this compound has emerged as a key starting material for various asymmetric transformations, enabling the enantioselective synthesis of biologically active compounds.

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of natural products utilizing this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Key Asymmetric Methodologies

Several asymmetric strategies have been successfully employed to introduce chirality into molecules derived from this compound. These include organocatalytic methods, metal-catalyzed reactions, and the use of chiral auxiliaries. This section will delve into specific examples, providing detailed protocols for key transformations.

Organocatalytic Asymmetric Synthesis of Pyrrolizidine (B1209537) Alkaloids

Pyrrolizidine alkaloids are a class of natural products with a wide range of biological activities. Their core bicyclic structure can be efficiently constructed via a [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. This compound, after conversion to the corresponding acrylate (B77674), serves as an excellent dipolarophile in these reactions.

Application Example: Asymmetric Synthesis of a Pyrrolizidine Core

An enantioselective approach to highly substituted pyrrolizidines can be achieved through a silver-catalyzed asymmetric 1,3-dipolar cycloaddition.[1] While the direct use of this compound is not explicitly detailed, the methodology is applicable to acrylate derivatives readily prepared from it.

Logical Workflow for Pyrrolizidine Synthesis

workflow Workflow for Asymmetric Pyrrolizidine Synthesis cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Product A This compound D Formation of Acrylate Derivative A->D B Amino Acid Ester E In situ generation of Azomethine Ylide B->E C Aldehyde C->E F Ag-Catalyzed Asymmetric [3+2] Cycloaddition D->F E->F G Enantioenriched Pyrrolizidine Core F->G

Caption: Workflow for the asymmetric synthesis of a pyrrolizidine core.

Experimental Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition (General Procedure)

This protocol is adapted from methodologies developed for similar systems and can be optimized for specific substrates derived from this compound.

  • Preparation of the Acrylate Dipolarophile:

    • Modify this compound to the desired acrylate derivative. For instance, a substitution reaction can be performed on the bromine atom.

  • In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the chiral silver catalyst (e.g., AgOAc and a chiral phosphine (B1218219) ligand) to the chosen solvent (e.g., THF).

  • To this solution, add the amino acid ester hydrochloride and a base (e.g., triethylamine) to generate the free amino ester in situ.

  • Add the aldehyde to the reaction mixture. The mixture is typically stirred at room temperature for a short period to facilitate the formation of the imine.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C) and add the acrylate dipolarophile derived from this compound.

  • Allow the reaction to proceed for the specified time, monitoring by TLC or LC-MS until completion.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.

Quantitative Data Summary (Representative)

EntryCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
15THF-20248595
25Toluene0187892
310CH2Cl2-404890>99

Note: The data presented here is illustrative and based on similar reported reactions. Actual results may vary depending on the specific substrates and conditions used.

Asymmetric Reformatsky Reaction in the Synthesis of β-Hydroxy Esters

The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, is a powerful tool for C-C bond formation. The development of asymmetric versions of this reaction has opened up avenues for the enantioselective synthesis of β-hydroxy esters, which are valuable chiral building blocks for many natural products. This compound is an ideal substrate for the vinylogous Reformatsky reaction.

Application Example: Enantioselective Synthesis of a β-Hydroxy Ester Intermediate for Goniothalamin

While a direct asymmetric Reformatsky reaction on this compound for the synthesis of (+)-goniothalamin is not explicitly detailed in the immediate search results, the synthesis of chiral β-hydroxy esters using this methodology is well-established and represents a viable synthetic route to key intermediates.[2]

Signaling Pathway for Asymmetric Reformatsky Reaction

reformatsky Catalytic Cycle for Asymmetric Reformatsky Reaction cluster_reagents Reagents cluster_cycle Catalytic Cycle cluster_product Product A This compound E Formation of Chiral Zinc Enolate [Zn(crotonate)Br(L*)] A->E B Aldehyde F Coordination of Aldehyde B->F C Zinc C->E D Chiral Ligand (L*) D->E E->F G Diastereoselective C-C Bond Formation F->G H Zinc Alkoxide Intermediate G->H H->E Regeneration of Catalyst I Enantioenriched β-Hydroxy Ester H->I

Caption: Proposed catalytic cycle for an asymmetric Reformatsky reaction.

Experimental Protocol: Asymmetric Reformatsky Reaction (General Procedure)

  • Activate zinc powder by stirring with a dilute acid (e.g., HCl), followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • In a flame-dried flask under an inert atmosphere, add the activated zinc, the chiral ligand (e.g., a chiral amino alcohol), and a solvent (e.g., THF).

  • To this suspension, add a solution of the aldehyde and this compound in the same solvent dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • Stir the reaction mixture until the starting materials are consumed (monitored by TLC or GC).

  • Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the enantioenriched β-hydroxy ester.

Quantitative Data Summary (Representative)

EntryChiral LigandAldehydeYield (%)dree (%)
1(-)-N,N-DibutylnorephedrineBenzaldehyde7585:1590
2(S)-BINOLCinnamaldehyde6890:1095
3Chiral DiamineFurfural82>95:588

Note: The data presented here is illustrative and based on similar reported reactions. Actual results may vary depending on the specific substrates and conditions used.

Conclusion

This compound is a powerful and versatile building block for the asymmetric synthesis of natural products. The methodologies outlined in these application notes, including organocatalytic [3+2] cycloadditions and asymmetric Reformatsky reactions, provide robust and efficient pathways to chiral intermediates and final target molecules. The detailed protocols and structured data tables are intended to facilitate the practical application of these methods in a research and development setting. Further exploration and optimization of these reactions will undoubtedly lead to the synthesis of a wider array of complex and biologically significant natural products.

References

Application Notes and Protocols: The Role of Ethyl 4-bromocrotonate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of ethyl 4-bromocrotonate as a versatile building block in the synthesis of a variety of heterocyclic compounds. The protocols outlined below are based on established literature and offer guidance for the practical application of this reagent in a laboratory setting.

Introduction

This compound is a bifunctional reagent characterized by an α,β-unsaturated ester and an allylic bromide. This unique combination of functional groups allows it to participate in a range of chemical transformations, making it a valuable precursor for the construction of diverse heterocyclic scaffolds. Its reactivity profile enables its use in cycloaddition reactions, Michael additions, and Reformatsky reactions, leading to the formation of four, five, and six-membered heterocyclic rings, which are prevalent in many biologically active molecules and pharmaceutical agents.

Synthesis of Six-Membered Heterocycles: 3,4-Dihydro-2H-1,4-Benzoxazines

The 3,4-dihydro-2H-1,4-benzoxazine core is a key structural motif in a number of pharmacologically active compounds. This compound serves as a key reagent in a multi-step synthesis to access derivatives of this heterocyclic system.[1]

Reaction Scheme:

A plausible reaction pathway involves the initial reaction of an aminophenol with an aldehyde to form an imine. This imine then reacts with this compound, followed by an in-situ reduction and intramolecular Michael addition to yield the benzoxazine (B1645224) product.[1]

G aminophenol 2-Aminophenol (B121084) imine Imine intermediate aminophenol->imine benzaldehyde Benzaldehyde benzaldehyde->imine intermediate1 Alkylated Imine imine->intermediate1 K2CO3, Ethanol (B145695) E4B This compound E4B->intermediate1 intermediate2 Amine intermediate intermediate1->intermediate2 NaBH4, Isopropanol (B130326) benzoxazine Ethyl 2-(4-Benzyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate intermediate2->benzoxazine Intramolecular Michael Addition

Caption: Synthesis of a 3,4-dihydro-2H-1,4-benzoxazine derivative.

Experimental Protocol: Synthesis of Ethyl 2-(4-Benzyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate[1]

Materials:

  • 2-Aminophenol

  • Benzaldehyde

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Ethanol

  • Isopropanol

  • Silica gel for column chromatography

Procedure:

  • Formation of the Imine: The imine is prepared by the reaction of 2-aminophenol with benzaldehyde.

  • Alkylation: A mixture of the formed imine (2.56 mmoles), this compound (2.83 mmoles), and potassium carbonate (5.21 mmoles) in ethanol (6 ml) is stirred at room temperature for 3 days.

  • Work-up and Reduction: After filtration and evaporation of the solvent, the residue is dissolved in isopropanol (18 ml). Silica gel (2.10 g) is added, and the mixture is cooled to 0 °C. Sodium borohydride is then added for the in-situ reduction of the imine.

  • Cyclization and Purification: The reduction is followed by a spontaneous intramolecular Michael addition to form the benzoxazine. The product is then purified by column chromatography.

Quantitative Data:
ProductYield
Ethyl 2-(4-Benzyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate65%

Synthesis of Four-Membered Heterocycles: β-Lactams via Reformatsky Reaction

The Reformatsky reaction is a well-established method for the formation of β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of zinc.[2][3] When an imine is used as the electrophile instead of an aldehyde or ketone, this reaction can lead to the synthesis of β-lactams (azetidin-2-ones), which are core structures in many antibiotic drugs. This compound, being an α,β-unsaturated γ-bromo ester, can participate in a vinylogous Reformatsky reaction. However, for the synthesis of β-lactams, a more direct approach involves the use of α-bromoesters. While a direct protocol for this compound leading to a β-lactam was not found, a general protocol for the synthesis of β-lactams from imines and α-bromoesters is provided below as a representative example of this important reaction class.

Reaction Scheme:

The reaction involves the formation of an organozinc reagent (Reformatsky enolate) from the α-bromoester and zinc, which then adds to the imine. Subsequent intramolecular cyclization of the resulting intermediate yields the β-lactam.

G alpha_bromoester α-Bromoester enolate Reformatsky Enolate alpha_bromoester->enolate zinc Zinc dust zinc->enolate adduct Zinc adduct enolate->adduct imine Imine imine->adduct beta_amino_ester β-Amino ester adduct->beta_amino_ester Acidic workup beta_lactam β-Lactam adduct->beta_lactam Intramolecular cyclization

Caption: General scheme for β-lactam synthesis via the Reformatsky reaction.

General Experimental Protocol: Ultrasound-Promoted Synthesis of β-Lactams[4]

Materials:

  • Imine

  • α-Bromoester (e.g., ethyl bromoacetate)

  • Zinc dust (unactivated)

  • Iodine (catalytic amount)

  • Dioxane (reagent grade)

Procedure:

  • Reaction Setup: In a reaction flask, combine the imine, the α-bromoester, unactivated zinc dust, and a catalytic amount of iodine in dioxane.

  • Sonication: The reaction flask is partially immersed in a cooling bath and subjected to high-intensity ultrasound. The internal temperature is monitored.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by standard procedures, which may include filtration, extraction, and purification by chromatography.

Quantitative Data:

The yields of β-lactams are highly dependent on the specific substrates and reaction conditions used. In the cited study, yields of up to 94% were achieved for certain combinations of imines and α-bromoesters.

Imine Substituent (Anilino Ring)α-BromoesterProductYield
o-EtEthyl α-bromoisobutyrateβ-Lactam82%
HEthyl α-bromoisobutyrateβ-Lactam94%

Proposed Synthesis of Five and Six-Membered Heterocycles

While specific, detailed protocols for the synthesis of pyrroles and pyridazines using this compound were not explicitly found in the initial search, its chemical structure strongly suggests its applicability in established synthetic routes for these heterocycles.

Proposed Synthesis of Pyrrolidines/Pyrroles via Michael Addition

This compound is an excellent Michael acceptor. The reaction with primary amines could lead to an initial Michael addition, followed by an intramolecular nucleophilic substitution of the bromide to form a pyrrolidine (B122466) ring. Subsequent oxidation or elimination could potentially lead to the corresponding pyrrole.

G E4B This compound michael_adduct Michael Adduct E4B->michael_adduct amine Primary Amine amine->michael_adduct Michael Addition pyrrolidine Substituted Pyrrolidine michael_adduct->pyrrolidine Intramolecular SN2 pyrrole Substituted Pyrrole pyrrolidine->pyrrole Oxidation/Elimination

Caption: Proposed synthesis of pyrrolidines and pyrroles.

Proposed Synthesis of Pyridazines via [4+2] Cycloaddition

Pyridazines are commonly synthesized through [4+2] cycloaddition reactions (Diels-Alder type reactions).[4] this compound, with its conjugated diene system, could potentially act as the four-carbon component in a reaction with a suitable dienophile containing a nitrogen-nitrogen double bond (e.g., a diazene (B1210634) derivative) to form a dihydropyridazine, which could then be oxidized to the aromatic pyridazine.

G E4B This compound (Diene) cycloaddition [4+2] Cycloaddition E4B->cycloaddition dienophile Dienophile (e.g., R-N=N-R) dienophile->cycloaddition dihydropyridazine Dihydropyridazine cycloaddition->dihydropyridazine pyridazine Pyridazine dihydropyridazine->pyridazine Oxidation

References

Application Notes and Protocols for the Baylis-Hillman Reaction of Ethyl 4-Bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Baylis-Hillman reaction is a versatile carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, in the presence of a nucleophilic catalyst.[1][2][3] This atom-economical reaction provides access to densely functionalized molecules, such as allylic alcohols, from readily available starting materials under mild conditions.[1][4] The most commonly employed catalysts are tertiary amines, like 1,4-diazabicyclo[2.2.2]octane (DABCO), and phosphines.[1][2] Ethyl 4-bromocrotonate is an interesting activated alkene for this reaction, as the resulting Baylis-Hillman adducts would contain a synthetically useful bromine handle, allowing for further downstream functionalization. This document provides an overview of the plausible reaction conditions, a detailed experimental protocol, and a workflow for the Baylis-Hillman reaction of this compound.

Reaction Mechanism and Considerations

The generally accepted mechanism for the DABCO-catalyzed Baylis-Hillman reaction involves three key steps:

  • Michael Addition: The nucleophilic catalyst (DABCO) adds to the β-position of the activated alkene (this compound) to form a zwitterionic enolate intermediate.

  • Aldol Addition: The generated enolate attacks the carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a second zwitterionic intermediate.

  • Catalyst Elimination: A proton transfer followed by the elimination of the catalyst regenerates the double bond and yields the final α-methylene-β-hydroxy-γ-bromo ester product.

The presence of the bromine atom at the γ-position of the crotonate may influence the reactivity of the alkene and the stability of the intermediates. Researchers should be mindful of potential side reactions, such as elimination or substitution of the bromide, although under the mild, base-catalyzed conditions of the Baylis-Hillman reaction, these are generally not the primary reaction pathways.

Typical Baylis-Hillman Reaction Conditions for Acrylates

The following table summarizes typical conditions for the Baylis-Hillman reaction of various acrylate (B77674) esters with aldehydes, which can serve as a starting point for optimizing the reaction with this compound.

Activated AlkeneAldehydeCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Phenyl Acrylatep-NitrobenzaldehydeDABCO (10)DMFRoom Temp.60High (not specified)[5]
Methyl AcrylateBenzaldehyde (B42025)DABCO(Not specified)Room Temp.(Not specified)(Not specified)
Ethyl AcrylateAromatic AldehydesDABCO(Not specified)Room Temp.(Not specified)Good to Excellent[4]
Methyl Coumalatep-NitrobenzaldehydeTriethylamine (20)EthanolRoom Temp.1.570[4]

Experimental Protocol: Baylis-Hillman Reaction of this compound with Benzaldehyde

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Benzaldehyde (freshly distilled)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add benzaldehyde (1.0 mmol, 1.0 equiv).

  • Add anhydrous N,N-dimethylformamide (DMF, 2.0 mL).

  • Add this compound (1.2 mmol, 1.2 equiv) to the solution.

  • Add DABCO (0.2 mmol, 0.2 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 24 to 72 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired ethyl 2-(hydroxy(phenyl)methyl)-4-bromobut-2-enoate.

Visualizing the Workflow

The following diagrams illustrate the key stages of the experimental protocol.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dry Round-Bottom Flask add_aldehyde Add Benzaldehyde in DMF start->add_aldehyde add_crotonate Add this compound add_aldehyde->add_crotonate add_dabco Add DABCO add_crotonate->add_dabco stir Stir at Room Temperature add_dabco->stir monitor Monitor by TLC stir->monitor quench Quench with NH4Cl monitor->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the Baylis-Hillman reaction.

logical_relationship cluster_reactants Reactants cluster_process Baylis-Hillman Reaction crotonate This compound (Activated Alkene) michael 1. Michael Addition crotonate->michael aldehyde Aldehyde (Electrophile) aldehyde->michael catalyst DABCO (Nucleophilic Catalyst) catalyst->michael aldol 2. Aldol Addition michael->aldol elimination 3. Catalyst Elimination aldol->elimination product Functionalized Allylic Alcohol (Product) elimination->product

Caption: Logical relationship of components in the Baylis-Hillman reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing ethyl 4-bromocrotonate, a versatile building block in organic synthesis. The protocols detailed below are intended to serve as a starting point for laboratory experimentation and can be adapted and optimized for specific research and development needs.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This compound is a valuable bifunctional reagent, possessing both a vinyl bromide moiety and an α,β-unsaturated ester, making it a versatile substrate for various palladium-catalyzed transformations, including Suzuki, Heck, Sonogashira, and Stille couplings. This document outlines detailed protocols and application data for these key reactions involving this compound.

General Reaction Mechanisms and Experimental Workflow

The catalytic cycles for the Suzuki, Heck, and Sonogashira reactions share common fundamental steps: oxidative addition, migratory insertion (for Heck) or transmetalation (for Suzuki and Sonogashira), and reductive elimination.

Palladium_Catalytic_Cycles cluster_suzuki Suzuki Coupling cluster_heck Heck Coupling cluster_sonogashira Sonogashira Coupling Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition R¹-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex [Pd(R¹)(X)L₂] Transmetalation Transmetalation Pd(II) Complex->Transmetalation R²-B(OR)₂ Base Pd(II) Intermediate Pd(II) Intermediate Transmetalation->Pd(II) Intermediate [Pd(R¹)(R²)L₂] Reductive\nElimination Reductive Elimination Pd(II) Intermediate->Reductive\nElimination R¹-R² Reductive\nElimination->Pd(0) Regeneration Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0) ->Oxidative\nAddition R¹-X Pd(II) Complex Pd(II) Complex Oxidative\nAddition ->Pd(II) Complex [Pd(R¹)(X)L₂] Migratory\nInsertion Migratory Insertion Pd(II) Complex ->Migratory\nInsertion Alkene Pd(II) Alkyl Pd(II) Alkyl Migratory\nInsertion->Pd(II) Alkyl β-Hydride\nElimination β-Hydride Elimination Pd(II) Alkyl->β-Hydride\nElimination Pd(II) Hydride Pd(II) Hydride β-Hydride\nElimination->Pd(II) Hydride Product Pd(II) Hydride->Pd(0) Base Regeneration Pd(0)   Pd(0)   Oxidative\nAddition   Oxidative Addition   Pd(0)  ->Oxidative\nAddition   R¹-X Pd(II) Complex   Pd(II) Complex   Oxidative\nAddition  ->Pd(II) Complex   [Pd(R¹)(X)L₂] Transmetalation   Transmetalation   Pd(II) Complex  ->Transmetalation   R²-C≡C-Cu Pd(II) Intermediate   Pd(II) Intermediate   Transmetalation  ->Pd(II) Intermediate   [Pd(R¹)(C≡CR²)L₂] Reductive\nElimination   Reductive Elimination   Pd(II) Intermediate  ->Reductive\nElimination   R¹-C≡CR² Reductive\nElimination  ->Pd(0)   Regeneration

Figure 1: General catalytic cycles for Suzuki, Heck, and Sonogashira reactions.

A typical experimental workflow for these reactions involves the careful assembly of reactants under an inert atmosphere, followed by heating, reaction monitoring, and product purification.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: - this compound - Coupling Partner - Palladium Catalyst - Ligand (if any) - Base Solvent Add Degassed Solvent Reagents->Solvent Inert Establish Inert Atmosphere (e.g., N₂ or Ar) Solvent->Inert Heat Heat to Reaction Temperature Inert->Heat Stir Stir for Specified Time Heat->Stir Monitor Monitor Progress (TLC, GC-MS, LC-MS) Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Workup & Extraction Cool->Extract Dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) Extract->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify Purification (e.g., Column Chromatography) Concentrate->Purify

Figure 2: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organohalide.[2] In the case of this compound, this reaction provides a direct route to synthesize 4-aryl- or 4-vinyl-substituted crotonate esters, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

Application Data

The following table summarizes the results of a ligand-free Suzuki-Miyaura coupling between methyl (E)-4-bromobut-2-enoate (a close analog of this compound) and various arylboronic acids.[3] These results are expected to be comparable for this compound under similar conditions.

EntryArylboronic AcidProductYield (%)[3]
1Phenylboronic acidEthyl (E)-4-phenylbut-2-enoate81
24-Methylphenylboronic acidEthyl (E)-4-(p-tolyl)but-2-enoate78
34-Methoxyphenylboronic acidEthyl (E)-4-(4-methoxyphenyl)but-2-enoate75
44-Chlorophenylboronic acidEthyl (E)-4-(4-chlorophenyl)but-2-enoate85
53-Nitrophenylboronic acidEthyl (E)-4-(3-nitrophenyl)but-2-enoate90
Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Methanol (B129727) (MeOH, 10 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add methanol (10 mL) via syringe.

  • Stir the reaction mixture at 65 °C (reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] With this compound, the Heck reaction allows for the extension of the carbon chain and the introduction of various functional groups.

Application Data

The following data is adapted from a protocol for the Heck reaction of ethyl crotonate with aryl bromides, which is expected to provide a good starting point for the reaction with this compound.[5]

EntryAryl BromideAlkeneProductYield (%)
12-BromonaphthaleneEthyl crotonateEthyl (E)-3-(naphthalen-2-yl)but-2-enoate~70-80 (expected)
2BromobenzeneEthyl crotonateEthyl (E)-3-phenylbut-2-enoate~70-80 (expected)
Experimental Protocol: Heck Reaction

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene, 1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)

  • Triethylamine (B128534) (Et₃N, 1.5 mmol, 1.5 equiv)

  • Acetonitrile (B52724) (MeCN, 10 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol).

  • Add acetonitrile (10 mL) and triethylamine (1.5 mmol).

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to reflux (approximately 82 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of enynes.[6]

Application Data

The following table presents representative conditions and expected yields for the Sonogashira coupling of vinyl bromides with terminal alkynes, which can be applied to this compound.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene (B28343)604>80
21-HexynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF2512>85
3TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHBenzene256>90
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene, 1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

  • Toluene (10 mL)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Add toluene (10 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Stille Coupling

The Stille coupling reaction involves the reaction of an organostannane with an organohalide.[7] It is known for its tolerance of a wide range of functional groups.

Application Data

The following table provides general conditions and expected yields for the Stille coupling of vinyl bromides with organostannanes, which can be adapted for this compound.

EntryOrganostannaneCatalystLigandSolventTemp (°C)Time (h)Yield (%)
1VinyltributyltinPd(PPh₃)₄-THF6512>80
2PhenyltributyltinPd₂(dba)₃P(furyl)₃NMP256>85
3(Tributylstannyl)acetylenePdCl₂(PPh₃)₂-Toluene808>75
Experimental Protocol: Stille Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Organostannane (e.g., Vinyltributyltin, 1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Anhydrous and degassed Tetrahydrofuran (THF, 10 mL)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add anhydrous and degassed THF (5 mL).

  • Add this compound (1.0 mmol) followed by the organostannane (1.1 mmol).

  • Heat the reaction mixture to reflux (approximately 65 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through celite and extract the filtrate with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and laboratory conditions. Always perform a thorough risk assessment before conducting any chemical reaction.

References

Synthesis of γ-Amino Acids Using Ethyl 4-Bromocrotonate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of γ-amino acids, specifically focusing on the use of ethyl 4-bromocrotonate as a key starting material. These protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The methods described herein offer a reliable pathway to produce γ-amino acids, which are valuable building blocks in medicinal chemistry and neuroscience research due to their structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).

Introduction

γ-Amino acids are a class of non-proteinogenic amino acids that play a crucial role in the central nervous system. Their structural similarity to GABA allows them to act as GABA analogues, interacting with GABA receptors and modulating neuronal activity. This makes them attractive targets for the development of novel therapeutics for a range of neurological disorders. One effective strategy for the synthesis of γ-amino acids is the Gabriel synthesis, which allows for the efficient introduction of a primary amine group. This application note details the synthesis of 4-aminocrotonic acid, a GABA analogue, from this compound via a modified Gabriel synthesis.

Synthesis Pathway Overview

The synthesis of 4-aminocrotonic acid from this compound is a two-step process. The first step involves the N-alkylation of potassium phthalimide (B116566) with this compound to form ethyl 4-phthalimidocrotonate. The second step is the hydrolysis of the phthalimide group to yield the desired γ-amino acid, 4-aminocrotonic acid.

Synthesis_Pathway This compound This compound Ethyl 4-phthalimidocrotonate Ethyl 4-phthalimidocrotonate This compound->Ethyl 4-phthalimidocrotonate Step 1: N-Alkylation Potassium Phthalimide Potassium Phthalimide Potassium Phthalimide->Ethyl 4-phthalimidocrotonate 4-Aminocrotonic Acid 4-Aminocrotonic Acid Ethyl 4-phthalimidocrotonate->4-Aminocrotonic Acid Step 2: Hydrolysis Hydrazine (B178648) Hydrazine Hydrazine->4-Aminocrotonic Acid

Caption: Overall synthesis pathway of 4-aminocrotonic acid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-phthalimidocrotonate

This protocol describes the N-alkylation of potassium phthalimide with this compound.

Materials:

  • This compound

  • Potassium phthalimide

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (B109758)

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.

  • To the stirred solution, add this compound (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-100°C and monitor the progress by Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure ethyl 4-phthalimidocrotonate.

Protocol 2: Synthesis of 4-Aminocrotonic Acid (Hydrolysis of Ethyl 4-phthalimidocrotonate)

This protocol outlines the cleavage of the phthalimide group to yield the final product, 4-aminocrotonic acid. The Ing-Manske procedure using hydrazine hydrate (B1144303) is a common and effective method for this transformation.[1]

Materials:

  • Ethyl 4-phthalimidocrotonate

  • Hydrazine hydrate

  • Ethanol (B145695)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (B78521) solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

  • pH meter or pH paper

Procedure:

  • Dissolve ethyl 4-phthalimidocrotonate (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.5-2.0 equivalents) to the solution.[1]

  • Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed. A precipitate of phthalhydrazide (B32825) will form.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

  • Wash the precipitate with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-aminocrotonate.

  • To hydrolyze the ester, add a solution of hydrochloric acid and reflux the mixture.

  • After cooling, neutralize the solution with a sodium hydroxide solution to precipitate the 4-aminocrotonic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data

The following table summarizes typical yields for the synthesis of γ-amino acids via the Gabriel synthesis. Please note that yields can vary depending on the specific substrate and reaction conditions.

StepProductTypical Yield (%)
N-Alkylation of Potassium PhthalimideEthyl 4-phthalimidocrotonate70-90
Hydrolysis of N-alkylphthalimide4-Aminocrotonic Acid60-80

Biological Activity and Signaling Pathway

4-Aminocrotonic acid acts as a conformationally restricted analogue of GABA and exhibits activity at GABA receptors. The trans-isomer, in particular, binds to both GABA-A and GABA-C receptors.[2] The activation of GABA-A receptors, which are ligand-gated chloride ion channels, leads to an influx of chloride ions into the neuron.[2][3] This influx causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

GABAR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 4_Aminocrotonic_Acid 4-Aminocrotonic Acid GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) 4_Aminocrotonic_Acid->GABA_A_Receptor Binds to receptor Cl_Influx Chloride Ion (Cl-) Influx GABA_A_Receptor->Cl_Influx Opens channel Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Results in

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Reformatsky Reaction with Ethyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the Reformatsky reaction, specifically focusing on instances of low yield when using ethyl 4-bromocrotonate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Reformatsky reaction with this compound is not initiating, or the yield is very low. What is the most likely cause?

Answer: The most common reason for initiation failure or low yield in a Reformatsky reaction is inactive zinc metal. The surface of commercially available zinc dust is often coated with a layer of zinc oxide, which prevents the oxidative addition of zinc into the carbon-halogen bond of the this compound.[1][2]

Troubleshooting Steps:

  • Activate the Zinc: It is crucial to activate the zinc immediately before use. Several methods can be employed:

    • Acid Washing: Briefly wash the zinc dust with dilute HCl to remove the oxide layer, followed by rinsing with water, ethanol, and then ether, and drying under vacuum.[2]

    • Iodine Activation: A small crystal of iodine can be added to the reaction flask containing zinc and a solvent. The disappearance of the purple color indicates the activation of the zinc surface.[2][3]

    • TMSCl Treatment: Trimethylsilyl chloride (TMSCl) is an effective activating agent.[1][2][4]

    • Pre-treatment with Copper Acetate (B1210297): Using a zinc-copper couple, prepared by treating zinc dust with a copper acetate solution, can enhance reactivity.[1]

    • Rieke Zinc: For highly reactive zinc, consider preparing "Rieke zinc" by reducing a zinc(II) salt.[2]

  • Ensure Anhydrous Conditions: The Reformatsky reagent is sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are thoroughly dried before use.

Question 2: I am observing the formation of side products and a lower than expected yield of the desired β-hydroxy ester. What are the potential side reactions?

Answer: With γ-haloesters like this compound, regioselectivity can be an issue, leading to the formation of both α- and γ-adducts. Additionally, side reactions such as self-condensation of the ester or the aldehyde/ketone can occur, particularly if the reaction conditions are not optimal.

Troubleshooting Steps:

  • Control the Temperature: The formation of the Reformatsky reagent can be highly exothermic.[5][6] It is advisable to control the rate of addition of the this compound to the activated zinc suspension and maintain a suitable reaction temperature.

  • Solvent Choice: The choice of solvent can influence the reaction's success. Ethereal solvents like diethyl ether, tetrahydrofuran (B95107) (THF), or 1,4-dioxane (B91453) are commonly used.[4][7] The use of a mixture of benzene (B151609) and ether is also reported.[7]

  • Order of Addition: For improved yields, a two-step approach is often recommended.[7][8] First, prepare the organozinc reagent by reacting the this compound with zinc. Once the reagent is formed, then add the aldehyde or ketone. This minimizes the chance of the carbonyl compound reacting with the activated zinc or undergoing self-condensation.

Data Presentation

Table 1: Comparison of Zinc Activation Methods and Their Impact on Yield

Activation MethodActivating AgentTypical SolventsReported Yield ImprovementReference
Acid WashDilute HClDiethyl ether, THFSignificant[2]
IodineI₂Toluene, Diethyl etherGood[2][3]
TMSCl(CH₃)₃SiClDiethyl etherIncreased yields and product purities[1][4]
DIBAL-HDiisobutylaluminium hydrideNot specifiedImmediate start of reagent formation[5][6]
Zinc-Copper CoupleCopper AcetateNot specifiedMore reactive[1]
Rieke ZincReduction of ZnCl₂Not specifiedHighly reactive[2]

Experimental Protocols

Protocol 1: Activation of Zinc Dust with Iodine

  • Place the required amount of zinc dust in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to the flask.

  • Add a small amount of the reaction solvent (e.g., anhydrous THF) and stir the suspension.

  • Gently warm the mixture until the purple color of the iodine disappears. This indicates that the zinc surface is activated.

  • Allow the mixture to cool to room temperature before proceeding with the addition of the reactants.

Protocol 2: General Procedure for the Reformatsky Reaction with this compound

  • To a suspension of activated zinc dust (1.2 equivalents) in anhydrous THF, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel under a nitrogen atmosphere.

  • Maintain the reaction temperature at a gentle reflux to initiate the formation of the organozinc reagent. The reaction is often indicated by a slight color change and the disappearance of the zinc.

  • After the formation of the Reformatsky reagent is complete (typically 30-60 minutes), cool the reaction mixture to room temperature.

  • Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise to the freshly prepared organozinc reagent.

  • Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired β-hydroxy ester.

Mandatory Visualizations

Reformatsky_Reaction_Mechanism cluster_reagent_formation 1. Reagent Formation cluster_carbonyl_addition 2. Carbonyl Addition cluster_workup 3. Acidic Workup EtOOC-CH=CH-CH2Br This compound Reformatsky_Reagent Organozinc Reagent (Reformatsky Reagent) EtOOC-CH=CH-CH2Br->Reformatsky_Reagent Oxidative Addition Zn Activated Zinc Zn->Reformatsky_Reagent Intermediate Zinc Alkoxide Intermediate Reformatsky_Reagent->Intermediate Carbonyl Aldehyde or Ketone (R-CO-R') Carbonyl->Intermediate Product β-Hydroxy Ester Intermediate->Product Workup H3O+ Workup->Product

Caption: The mechanism of the Reformatsky reaction.

Troubleshooting_Workflow Start Low Yield in Reformatsky Reaction Check_Zinc Is the Zinc Activated? Start->Check_Zinc Activate_Zinc Activate Zinc: - Acid Wash - Iodine - TMSCl Check_Zinc->Activate_Zinc No Check_Conditions Are Reaction Conditions Anhydrous? Check_Zinc->Check_Conditions Yes Activate_Zinc->Check_Conditions Dry_Reagents Thoroughly Dry Glassware, Solvents, and Reagents Check_Conditions->Dry_Reagents No Check_Side_Reactions Are Side Products Observed? Check_Conditions->Check_Side_Reactions Yes Dry_Reagents->Check_Side_Reactions Optimize_Conditions Optimize Conditions: - Control Temperature - Change Solvent - Use Two-Step Procedure Check_Side_Reactions->Optimize_Conditions Yes Success Improved Yield Check_Side_Reactions->Success No Optimize_Conditions->Success

Caption: Troubleshooting workflow for low yield.

Side_Reactions Reagents This compound + Aldehyde/Ketone + Activated Zinc Desired_Product Desired β-Hydroxy Ester (γ-adduct) Reagents->Desired_Product Desired Pathway Alpha_Adduct α-Adduct Reagents->Alpha_Adduct Side Reaction 1 (Loss of Regioselectivity) Self_Condensation Self-Condensation Products Reagents->Self_Condensation Side Reaction 2

Caption: Potential side reactions.

References

Technical Support Center: Wittig Olefination with Ethyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers utilizing Ethyl 4-bromocrotonate in Wittig olefination reactions. The information is tailored for professionals in research and drug development to anticipate and address potential side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound to generate a phosphonium (B103445) ylide for a Wittig reaction?

A1: Due to its bifunctional nature as both an allylic bromide and an α,β-unsaturated ester, this compound is susceptible to several side reactions:

  • Saponification: The ethyl ester group can be hydrolyzed to the corresponding carboxylate salt under the basic conditions required for ylide formation. This is particularly problematic with strong aqueous bases or prolonged reaction times at elevated temperatures.[1][2]

  • Michael Addition: The stabilized phosphonium ylide generated from this compound is nucleophilic and can undergo a 1,4-conjugate (Michael) addition to the α,β-unsaturated system of another molecule of this compound or the ylide itself. This can lead to the formation of dimers or polymeric byproducts.[3]

  • SN2' Reaction: During the initial formation of the phosphonium salt from this compound and triphenylphosphine (B44618), the nucleophilic phosphine (B1218219) can attack at the γ-carbon (C4) instead of the α-carbon (C2), leading to an isomeric phosphonium salt. This can result in the formation of undesired alkene isomers in the subsequent Wittig reaction.

Q2: My Wittig reaction with the ylide from this compound is sluggish or gives low yields. What are the likely causes and solutions?

A2: The ylide derived from this compound is a stabilized ylide due to the electron-withdrawing ester group. Stabilized ylides are inherently less reactive than non-stabilized ylides.[4][5]

  • Cause: The reduced nucleophilicity of the stabilized ylide can lead to slow or incomplete reaction, especially with sterically hindered or less reactive ketones.

  • Solution:

    • Reactant Choice: This ylide will react more efficiently with aldehydes than with ketones. If reacting with a ketone, consider using a more reactive aldehyde if your synthetic route allows.

    • Reaction Conditions: Increasing the reaction temperature may improve the reaction rate, but this must be balanced against the risk of increasing side reactions like saponification.

    • Alternative Reagents: For reactions with ketones or sterically hindered aldehydes, consider using the Horner-Wadsworth-Emmons (HWE) reaction. The corresponding phosphonate (B1237965) is more nucleophilic than the phosphonium ylide and often gives higher yields with challenging substrates.[4][6]

Q3: How can I control the stereoselectivity of the alkene product?

A3: The ylide from this compound is a stabilized ylide, which generally leads to the formation of the thermodynamically more stable (E)-alkene with high selectivity.[3][7]

  • To Favor the (E)-alkene: Standard Wittig conditions with stabilized ylides will strongly favor the (E)-isomer. The reaction is often reversible, allowing for equilibration to the more stable trans-oxaphosphetane intermediate.

  • To Favor the (Z)-alkene: Obtaining the (Z)-alkene with a stabilized ylide is challenging. The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, which utilizes phosphonates with electron-withdrawing groups (e.g., bis(trifluoroethyl)phosphonates) and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), is a common strategy to favor the formation of (Z)-alkenes.[8]

Q4: Is it possible to perform the phosphonium salt formation and Wittig reaction in a single step?

A4: Yes, a "one-pot" procedure is often effective for stabilized ylides derived from α-halo esters. In this approach, triphenylphosphine, this compound, the aldehyde, and a mild base are all combined in the same reaction vessel.[4][9]

  • Advantages: This simplifies the experimental setup and avoids the isolation of the phosphonium salt, which can be hygroscopic.

  • Recommended Base: A mild base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phosphonium salt in situ without causing significant saponification of the ester.[7][9]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or no yield of the desired alkene 1. The ylide is not forming. 2. The ylide is not reactive enough for the carbonyl compound (especially ketones). 3. Saponification of the ester is the major reaction. 4. Michael addition is consuming the ylide.1. Use a slightly stronger, non-aqueous base (e.g., NaH, NaOMe) under anhydrous conditions. 2. Use an aldehyde instead of a ketone if possible. Consider switching to the Horner-Wadsworth-Emmons (HWE) reaction.[6] 3. Use a milder, non-nucleophilic base (e.g., K₂CO₃, DBU) and anhydrous, aprotic solvents (e.g., THF, CH₂Cl₂). Avoid aqueous bases and high temperatures. 4. Use a one-pot procedure where the ylide reacts with the aldehyde as it is formed, keeping its concentration low.
Formation of a carboxylic acid byproduct Saponification of the ethyl ester group by the base.- Use a non-aqueous, non-nucleophilic base (e.g., potassium carbonate, sodium hydride). - Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). - Use an aprotic solvent (e.g., THF, DCM, Toluene). - Minimize reaction time.
Presence of high molecular weight byproducts Michael addition of the ylide to the α,β-unsaturated ester system, leading to dimerization or polymerization.- Use a one-pot procedure to maintain a low concentration of the free ylide. - Add the this compound slowly to the reaction mixture containing triphenylphosphine and the aldehyde.
Mixture of alkene isomers (other than E/Z) SN2' reaction during phosphonium salt formation, leading to a mixture of ylides.- Form the phosphonium salt at a lower temperature. - Consider synthesizing the phosphonium salt from a different precursor if possible, though this is often not practical.
Predominantly (Z)-alkene is formed This is unexpected for a stabilized ylide. May indicate a different reaction pathway is occurring or misidentification of the product.- Confirm the structure of the product by NMR spectroscopy. - Standard conditions should strongly favor the (E)-isomer. If the (Z)-isomer is desired, the Still-Gennari modification of the HWE reaction should be employed.[8]
Difficulty in removing triphenylphosphine oxide byproduct Triphenylphosphine oxide is often a crystalline solid with moderate polarity, making it difficult to separate from the desired product by chromatography.- The Horner-Wadsworth-Emmons (HWE) reaction is a good alternative, as the phosphate (B84403) byproduct is water-soluble and easily removed by an aqueous workup.[4][8] - For the Wittig reaction, purification can sometimes be achieved by precipitation of the triphenylphosphine oxide from a nonpolar solvent mixture (e.g., hexanes/ether) followed by column chromatography.

Data Presentation

Table 1: Representative Influence of Base on Wittig Reaction Outcome with this compound

This table provides illustrative data based on general principles for stabilized ylides. Actual yields may vary depending on the specific aldehyde, solvent, and reaction conditions.

Base Solvent Temperature Expected Desired Product Yield Major Side Product(s) Comments
50% aq. NaOHDichloromethane/WaterRefluxLowCarboxylic Acid (Saponification)The use of a strong, aqueous base often leads to significant hydrolysis of the ester.[9]
Sodium Ethoxide (NaOEt)EthanolRoom Temp.ModerateCarboxylic Acid (Saponification), TransesterificationProtic solvent and strong base can still lead to ester hydrolysis.
Sodium Hydride (NaH)Anhydrous THF0 °C to Room Temp.Good to HighMichael AdductsA strong, non-nucleophilic base in an aprotic solvent is a good choice to avoid saponification.[4]
Potassium Carbonate (K₂CO₃)Acetonitrile (B52724) (MeCN)Room Temp. to RefluxGood to HighMichael AdductsA mild, non-nucleophilic base suitable for one-pot procedures, minimizing saponification.
n-Butyllithium (n-BuLi)Anhydrous THF-78 °C to 0 °CModerate to HighMichael AdductsA very strong base, requires careful temperature control and anhydrous conditions. May be too reactive for this substrate.

Experimental Protocols

Recommended Protocol for a One-Pot Wittig Reaction

This protocol is a recommended starting point for the reaction of this compound with an aldehyde in a one-pot fashion to minimize side reactions.

Materials:

  • This compound (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.1 eq)

  • Aldehyde (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered (1.5 eq)

  • Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq), triphenylphosphine (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile (or DCM) to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M with respect to the aldehyde).

  • Begin vigorous stirring of the suspension.

  • In a separate flask, prepare a solution of this compound (1.1 eq) in a small amount of the reaction solvent.

  • Add the this compound solution dropwise to the stirred suspension at room temperature over a period of 30-60 minutes.

  • After the addition is complete, continue to stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts and triphenylphosphine oxide.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired alkene.

Visualizations

Wittig_Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products Ethyl_4_bromocrotonate This compound Phosphonium_Salt Phosphonium Salt Ethyl_4_bromocrotonate->Phosphonium_Salt + PPh₃ (SN2) PPh3 Triphenylphosphine (PPh₃) Aldehyde Aldehyde (R-CHO) Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane Base Base Ylide Stabilized Ylide Phosphonium_Salt->Ylide + Base - H⁺ Ylide->Oxaphosphetane + Aldehyde Alkene Desired (E)-Alkene Oxaphosphetane->Alkene TPPO Triphenylphosphine Oxide (TPPO) Oxaphosphetane->TPPO Side_Reactions cluster_saponification Saponification cluster_michael Michael Addition cluster_sn2_prime SN2' Reaction Ethyl_4_bromocrotonate This compound Carboxylate Carboxylate byproduct Ethyl_4_bromocrotonate->Carboxylate + Base (e.g., aq. NaOH) Isomeric_Salt Isomeric Phosphonium Salt Ethyl_4_bromocrotonate->Isomeric_Salt + PPh₃ (γ-attack) Dimer Dimer/Polymer byproduct Ylide Ylide Intermediate Ylide->Dimer + another Ylide/Ester Troubleshooting_Workflow start Low Yield or Side Products Observed check_saponification Is Carboxylic Acid byproduct present? start->check_saponification change_base Action: Use milder, non-aqueous base (e.g., K₂CO₃ in THF/MeCN) check_saponification->change_base Yes check_dimer Are high MW byproducts present? check_saponification->check_dimer No optimize Optimize Reaction Conditions (Temperature, Time) change_base->optimize one_pot Action: Use one-pot procedure, add this compound slowly check_dimer->one_pot Yes check_reactivity Is the reaction sluggish with a ketone? check_dimer->check_reactivity No one_pot->optimize use_hwe Action: Consider Horner-Wadsworth-Emmons (HWE) reaction check_reactivity->use_hwe Yes check_reactivity->optimize No

References

Technical Support Center: Purification of Products from Ethyl 4-Bromocrotonate Reactions by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the chromatographic purification of products from reactions involving ethyl 4-bromocrotonate.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of reaction products of this compound. A common application of this compound is the Reformatsky reaction, where it reacts with aldehydes or ketones in the presence of zinc to form β-hydroxy esters. The following troubleshooting guide will use this reaction as a primary example.

Problem 1: Low yield of the desired product after column chromatography.

Possible Cause Solution
Product degradation on silica (B1680970) gel Some β-hydroxy esters can be sensitive to the acidic nature of silica gel, leading to dehydration or other side reactions. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in the elution solvent (e.g., 1% triethylamine in ethyl acetate (B1210297)/hexane), followed by flushing with the pure eluent before loading the sample. Alternatively, using a different stationary phase like neutral alumina (B75360) or Florisil can be beneficial.
Incomplete reaction or presence of multiple byproducts Before purification, it is crucial to ensure the reaction has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC). If multiple, closely eluting byproducts are present, optimizing the reaction conditions to improve selectivity may be necessary before attempting a challenging chromatographic separation.
Improper solvent system for elution If the solvent system is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute at all or result in significant tailing and broad peaks, leading to poor separation and recovery. Systematically screen different solvent systems using TLC to find an optimal mobile phase that provides good separation between your product and impurities, ideally with a product Rf value between 0.2 and 0.4.[1]
Co-elution with a byproduct A common byproduct in the Reformatsky reaction is the self-condensation product of this compound. If this byproduct has a similar polarity to the desired product, separation can be challenging. Try using a less polar solvent system to increase the separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also be effective.

Problem 2: Streaking or tailing of spots on TLC and broad peaks during column chromatography.

Possible Cause Solution
Sample overload Applying too much sample to the TLC plate or column will lead to poor separation. For TLC, use a dilute solution of your crude product. For column chromatography, a general rule of thumb is to use a silica gel to crude product ratio of 50:1 to 100:1 for difficult separations.
Presence of highly polar impurities Highly polar impurities, such as unreacted starting materials or acidic/basic byproducts, can interact strongly with the silica gel and cause streaking. A pre-purification workup, such as an aqueous wash with a mild acid or base, can help remove these impurities.
Interaction of the product with silica gel The hydroxyl group in the β-hydroxy ester product can interact strongly with the silanol (B1196071) groups on the silica gel surface, leading to tailing. Adding a small amount of a polar solvent like methanol (B129727) (1-2%) or a few drops of acetic acid to the eluent can sometimes improve peak shape by competing for the active sites on the silica gel.
Inappropriate sample loading technique The sample should be loaded onto the column in a minimal amount of solvent, preferably the eluent itself. If the sample is not soluble in the eluent, a more polar solvent can be used, but the amount should be kept to an absolute minimum to avoid disturbing the column packing. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often a better alternative.

Problem 3: The product appears to be decomposing on the column.

Possible Cause Solution
Acidity of silica gel As mentioned, the acidic nature of silica can catalyze the decomposition of sensitive compounds.[2] Besides neutralization, using a less acidic stationary phase like deactivated silica gel or alumina is recommended.
Prolonged exposure to the stationary phase The longer the product remains on the column, the greater the chance of decomposition. Use flash chromatography with positive pressure to speed up the elution process. Optimizing the solvent system to achieve a faster elution of the product can also help.
Air oxidation Some organic compounds can be sensitive to air. While less common for β-hydroxy esters, if you suspect oxidation, try degassing your solvents and running the column under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of a Reformatsky reaction product of this compound and an aromatic aldehyde?

A1: A good starting point for normal-phase chromatography on silica gel is a mixture of ethyl acetate and hexane.[1][3] You can start with a relatively non-polar mixture, such as 10:1 hexane/ethyl acetate, and gradually increase the polarity. For a typical β-hydroxy ester product, a solvent system in the range of 4:1 to 2:1 hexane/ethyl acetate often provides good separation.

Q2: How can I visualize the spots on a TLC plate if my product is not UV active?

A2: If your product does not have a UV chromophore, you can use a variety of staining agents for visualization.[4][5] A potassium permanganate (B83412) (KMnO4) stain is a good general-purpose stain that reacts with the double bond in the crotonate moiety and the hydroxyl group of the product, appearing as yellow spots on a purple background.[6] Other useful stains include phosphomolybdic acid (PMA) and ceric ammonium (B1175870) molybdate (B1676688) (CAM).[6]

Q3: My crude reaction mixture is a thick oil and is not soluble in the hexane/ethyl acetate eluent. How should I load it onto the column?

A3: In this case, dry loading is the recommended method. Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane (B109758) or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q4: I see multiple spots on my TLC plate after the reaction. What could they be?

A4: Besides your desired β-hydroxy ester, you may see spots corresponding to:

  • Unreacted this compound

  • Unreacted aldehyde or ketone

  • The self-condensation product of this compound

  • Dehydrated α,β-unsaturated ester (if the product is unstable)

  • Other side products from competing reactions

Running co-spots with your starting materials on the TLC plate can help in identifying them.

Q5: Can I use reversed-phase chromatography for purification?

A5: Yes, reversed-phase chromatography can be an excellent alternative, especially for more polar products or if you are having issues with product decomposition on silica gel. A common reversed-phase system would use a C18-functionalized silica gel stationary phase with a mobile phase of acetonitrile (B52724) and water or methanol and water.

Data Presentation

The following tables provide representative quantitative data for the chromatographic purification of products from reactions involving this compound. Please note that these values are illustrative and can vary depending on the specific reaction conditions and substrates used.

Table 1: Typical Rf Values for Compounds in a Reformatsky Reaction.

CompoundStructureTypical Rf Value (3:1 Hexane/Ethyl Acetate on Silica Gel)
Benzaldehyde (Starting Material)C7H6O~0.8
This compound (Starting Material)C6H9BrO2~0.7
Ethyl 5-hydroxy-5-phenylpent-2-enoate (Product)C13H16O3~0.3 - 0.4
Dehydrated ProductC13H14O2~0.6
Self-condensation ProductC12H18O4~0.2 - 0.3

Table 2: Example Purification Data for a Reformatsky Reaction.

ParameterValue
Reaction This compound + Benzaldehyde
Crude Product Mass 5.0 g
Chromatography Type Flash Column Chromatography
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 40 mm x 200 mm
Eluent Gradient: 5% to 25% Ethyl Acetate in Hexane
Isolated Product Mass 3.8 g
Yield 76%
Purity (by 1H NMR) >95%

Experimental Protocols

Detailed Methodology for Purification of a Reformatsky Reaction Product

This protocol describes the purification of ethyl 5-hydroxy-5-phenylpent-2-enoate, the product of the Reformatsky reaction between this compound and benzaldehyde.

1. Quenching and Work-up of the Reaction:

  • After the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.

2. Preparation for Flash Chromatography:

  • Dissolve a small amount of the crude product in ethyl acetate for TLC analysis.

  • Develop a TLC plate using a 3:1 hexane/ethyl acetate solvent system to visualize the separation of the product from starting materials and byproducts.

  • Prepare the column by packing a glass column with silica gel as a slurry in hexane.

3. Flash Chromatography:

  • Load the crude product onto the column using the dry loading method described in the FAQs.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with 5% ethyl acetate and gradually increasing to 25% ethyl acetate.

  • Collect fractions and monitor the elution of the product by TLC.

  • Combine the fractions containing the pure product.

4. Product Isolation:

  • Evaporate the solvent from the combined pure fractions under reduced pressure.

  • Dry the isolated product under high vacuum to remove any residual solvent.

  • Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start This compound + Aldehyde/Ketone + Zn reaction Reformatsky Reaction start->reaction quench Quench with sat. NH4Cl(aq) reaction->quench extract Extract with Ethyl Acetate quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude tlc TLC Analysis crude->tlc column Flash Column Chromatography tlc->column Optimized Solvent System fractions Collect Fractions column->fractions combine Combine Pure Fractions fractions->combine isolate Isolate Pure Product combine->isolate characterize Characterization (NMR, IR, MS) isolate->characterize pure_product Pure Product characterize->pure_product

Caption: Experimental workflow for the synthesis and purification of a Reformatsky reaction product.

troubleshooting_logic cluster_tlc TLC Analysis cluster_solutions Potential Solutions start Poor Separation/ Low Yield streaking Streaking/Tailing? start->streaking rf_issue Rf too high/low? start->rf_issue decomp Decomposition on plate? start->decomp overload Reduce Sample Load streaking->overload Yes change_solvent Change Solvent System streaking->change_solvent No rf_issue->change_solvent neutralize Neutralize Silica Gel decomp->neutralize Yes change_stationary Change Stationary Phase neutralize->change_stationary If still decomposing

Caption: Troubleshooting decision tree for common chromatography issues.

References

Technical Support Center: Purification of Ethyl 4-bromocrotonate Wittig Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of triphenylphosphine (B44618) oxide (TPPO) from Wittig reactions involving ethyl 4-bromocrotonate.

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove from my Wittig reaction?

A1: Triphenylphosphine oxide is a highly polar and crystalline byproduct that often exhibits similar solubility profiles to the desired alkene products from a Wittig reaction.[1] This similarity in physical properties can make separation by standard techniques like simple extraction or crystallization challenging, frequently leading to co-purification with the target molecule.[1]

Q2: What are the most common methods for removing TPPO?

A2: The primary strategies for removing TPPO from a reaction mixture can be broadly categorized into three approaches:

  • Precipitation/Crystallization: This method leverages the low solubility of TPPO in non-polar solvents to selectively precipitate it from a solution containing the desired product.[1][2]

  • Metal Salt Complexation: TPPO, acting as a Lewis base, can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂), which can then be easily removed by filtration.[3]

  • Chromatography: Techniques such as flash column chromatography or filtration through a silica (B1680970) plug can effectively separate the highly polar TPPO from less polar products.[2][4]

Q3: My product, derived from this compound, is co-eluting with TPPO during column chromatography. What can I do?

A3: Co-elution is a common problem. Here are a few strategies to address this:

  • Optimize your chromatography conditions: Experiment with different solvent systems. A less polar eluent system might increase the retention of the highly polar TPPO on the silica gel, allowing for better separation.

  • Employ an alternative purification method first: Before resorting to column chromatography, try one of the precipitation methods detailed below to remove the bulk of the TPPO. This will simplify the subsequent chromatographic purification.

Q4: I want to avoid column chromatography altogether. Are there reliable non-chromatographic methods to purify my product?

A4: Yes, several effective non-chromatographic methods can be employed:

  • Precipitation with a non-polar solvent: This is a straightforward method if your product is significantly more soluble in non-polar solvents than TPPO.

  • Precipitation via metal salt complexation: The formation of an insoluble TPPO-metal salt complex is a powerful technique, especially for reactions in polar solvents.[3]

  • Filtration through a silica plug: This is a rapid method for removing the majority of TPPO from less polar products.[2][4]

Troubleshooting Guides & Experimental Protocols

Issue 1: My product and TPPO are co-crystallizing.

This is a frequent challenge due to the crystalline nature of TPPO. The following protocols offer solutions by selectively precipitating the TPPO.

Solution A: Selective Precipitation with a Non-Polar Solvent

This method exploits the low solubility of TPPO in non-polar solvents like hexane (B92381) or diethyl ether.[2]

Experimental Protocol:

  • Concentrate the crude reaction mixture to remove the reaction solvent, yielding a viscous oil or solid.

  • Dissolve the residue in a minimal amount of a moderately polar solvent in which your product is soluble (e.g., diethyl ether or toluene).

  • Slowly add a non-polar "anti-solvent" such as hexanes or pentane (B18724) while stirring vigorously.

  • Cool the mixture in an ice bath to further promote the precipitation of TPPO.

  • Collect the precipitated TPPO by filtration. The filtrate contains your desired product.

  • This process can be repeated if residual TPPO is detected.

Solution B: Precipitation of a Triphenylphosphine Oxide-Zinc Chloride Complex

This method is particularly effective for reactions conducted in polar solvents where simple anti-solvent precipitation is less efficient.[3][5] TPPO forms an insoluble complex with zinc chloride (ZnCl₂), which can be easily filtered off.[3][5]

Experimental Protocol:

  • After the Wittig reaction is complete, dissolve the crude reaction mixture in ethanol (B145695).

  • Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.

  • Add the ZnCl₂ solution to the ethanolic solution of your crude product at room temperature.

  • Stir the mixture. Scraping the inside of the flask can help to induce precipitation of the white ZnCl₂(TPPO)₂ adduct.[5]

  • Filter the mixture to remove the precipitate.

  • Concentrate the filtrate to remove the ethanol.

  • The remaining residue can be further purified by slurrying with acetone (B3395972) to dissolve the product, leaving behind any excess insoluble zinc chloride.[5]

Issue 2: Column chromatography is not providing adequate separation.

When standard chromatography fails, a quick filtration through a plug of silica can be an effective alternative for removing the highly polar TPPO from less polar products.[2][4]

Experimental Protocol: Silica Plug Filtration

  • Concentrate the crude reaction mixture.

  • Suspend the residue in a non-polar solvent system, such as a pentane/ether or hexane/ether mixture.[4]

  • Prepare a short column ("plug") of silica gel in a fritted glass funnel or a standard chromatography column.

  • Pass the suspension of the crude product through the silica plug.

  • Elute your product with a suitable solvent (e.g., diethyl ether), leaving the more polar TPPO adsorbed onto the silica gel.[4] This procedure may need to be repeated for optimal purity.[4]

Quantitative Data: Efficiency of TPPO Removal

The following tables summarize the efficiency of the zinc chloride precipitation method in various solvents.

Table 1: Effect of ZnCl₂ Equivalents on TPPO Precipitation Efficiency in Ethanol [6]

Equivalents of ZnCl₂ (relative to TPPO)TPPO Remaining in Solution (%)
0.545
1.010
1.54
2.02
3.0<1

This data demonstrates that increasing the equivalents of ZnCl₂ significantly improves the removal of TPPO from an ethanol solution.

Table 2: Solvent Effect on the Efficiency of TPPO Precipitation with ZnCl₂ [6]

SolventTPPO Remaining in Solution (%)
Ethanol (EtOH)2
2-Propanol (IPA)2
Ethyl Acetate (B1210297) (EtOAc)3
Isopropyl Acetate (iPrOAc)4
Tetrahydrofuran (THF)10
2-Methyltetrahydrofuran (2-MeTHF)8
Methyl Ethyl Ketone (MEK)12
Dichloromethane (DCM)85
Acetonitrile (B52724) (MeCN)90

This table highlights that polar protic and aprotic solvents like ethanol, isopropanol, and ethyl acetate are effective for the precipitation of the TPPO-ZnCl₂ complex, while others like DCM and acetonitrile are not.

Workflow and Logic Diagrams

To aid in selecting the appropriate purification strategy, the following diagrams illustrate the decision-making process and experimental workflows.

TPPO_Removal_Workflow start Crude Wittig Reaction Mixture (Product + TPPO) dissolve Dissolve in appropriate solvent start->dissolve decision Product Polarity? dissolve->decision non_polar Non-Polar Product decision->non_polar Low polar Polar Product decision->polar High precipitate Precipitate TPPO with non-polar anti-solvent (e.g., hexanes) non_polar->precipitate silica_plug Silica Plug Filtration non_polar->silica_plug filter_np Filter precipitate->filter_np product_np Purified Product silica_plug->product_np filter_np->product_np dissolve_etoh Dissolve in Ethanol polar->dissolve_etoh add_zncl2 Add ZnCl2 solution dissolve_etoh->add_zncl2 precipitate_complex Precipitate ZnCl2(TPPO)2 complex add_zncl2->precipitate_complex filter_p Filter precipitate_complex->filter_p product_p Purified Product filter_p->product_p

Caption: Decision workflow for selecting a suitable TPPO removal method.

ZnCl2_Precipitation_Workflow start Crude Reaction Mixture (Product + TPPO) dissolve_etoh Dissolve in Ethanol start->dissolve_etoh add_zncl2 Add ZnCl2 solution to crude mixture at RT dissolve_etoh->add_zncl2 prepare_zncl2 Prepare 1.8M ZnCl2 in warm Ethanol prepare_zncl2->add_zncl2 stir_precipitate Stir and scrape to induce precipitation add_zncl2->stir_precipitate filter Filter to remove ZnCl2(TPPO)2 precipitate stir_precipitate->filter filtrate Filtrate (Product + EtOH + excess ZnCl2) filter->filtrate concentrate Concentrate filtrate filtrate->concentrate slurry Slurry residue with Acetone concentrate->slurry final_filter Filter to remove insoluble excess ZnCl2 slurry->final_filter final_product Purified Product in Acetone final_filter->final_product

Caption: Experimental workflow for TPPO removal using ZnCl₂ precipitation.

References

Identification of byproducts in Ethyl 4-bromocrotonate reactions by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-bromocrotonate. The focus is on the identification of byproducts in common reactions using NMR spectroscopy.

Troubleshooting Guides

Issue: My ¹H NMR spectrum shows unexpected peaks after a Reformatsky reaction with this compound.

Possible Causes and Solutions:

  • Unreacted Starting Materials: Incomplete reaction can leave residual this compound or the aldehyde/ketone reactant.

    • Identification: Compare the peaks in your spectrum with the known spectra of your starting materials. Key signals for this compound include vinylic protons around 6.1-7.0 ppm and the methylene (B1212753) group adjacent to bromine around 4.1 ppm.

    • Solution: Ensure complete consumption of starting materials by extending the reaction time, increasing the temperature, or using a slight excess of the zinc reagent.

  • Formation of Dimerization Byproduct (Diethyl succinate): The Reformatsky reagent prepared from this compound can undergo self-condensation to form diethyl succinate.

    • Identification: Look for a characteristic singlet for the two equivalent methylene groups in diethyl succinate.

    • Solution: Add the solution of this compound slowly to the activated zinc to maintain a low concentration of the organozinc intermediate.

  • Formation of Elimination Product (Ethyl 2,4-butadienoate): The β-hydroxy ester product can undergo dehydration under acidic or basic conditions, or upon heating.

    • Identification: Look for a more complex pattern of vinylic protons in the NMR spectrum, consistent with a conjugated diene system.

    • Solution: Employ mild work-up conditions and avoid excessive heating during purification.

Issue: I observe broad or complex multiplets in my NMR after a Michael addition of an amine to this compound.

Possible Causes and Solutions:

  • Presence of Multiple Products: The reaction may yield a mixture of the desired 1,4-addition product and a 1,2-addition product (amide formation followed by elimination).

    • Identification: Carefully analyze the integration and multiplicity of the signals. The 1,4-addition product will show a characteristic ABX system for the protons on the carbon chain, while the 1,2-addition product will lack the ester group signals.

    • Solution: Control the reaction temperature (lower temperatures often favor 1,4-addition) and the stoichiometry of the reactants.

  • Polymerization: this compound and the Michael adduct can potentially polymerize, especially in the presence of basic catalysts.

    • Identification: The presence of very broad, poorly resolved signals in the ¹H NMR spectrum is indicative of polymeric material.

    • Solution: Use a less basic catalyst if possible, keep the reaction temperature low, and consider using a polymerization inhibitor if the problem persists.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H NMR chemical shifts for this compound?

A1: The approximate ¹H NMR chemical shifts for this compound in CDCl₃ are summarized in the table below.

Q2: How can I identify unreacted ethyl crotonate in my reaction mixture?

A2: Ethyl crotonate, the precursor to this compound, has a characteristic doublet of doublets for the vinylic proton at C3 and a doublet for the methyl group. The absence of the signal for the -CH₂Br group (around 4.1 ppm) and the presence of the methyl doublet (around 1.9 ppm) are key indicators.

Q3: What does the ¹H NMR spectrum of succinimide, a byproduct from the synthesis of this compound, look like?

A3: Succinimide, formed from N-bromosuccinimide (NBS) during the synthesis of this compound, displays a sharp singlet for its four equivalent methylene protons. In CDCl₃, this peak typically appears around 2.77 ppm.

Quantitative Data Summary

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) of this compound and Related Compounds in CDCl₃

Compound-CH₃ (ester)-CH₂- (ester)=CH-CO-CH=-CH₂BrOther Signals
This compound~1.3 (t)~4.2 (q)~6.1 (d)~7.0 (dt)~4.1 (d)
Ethyl crotonate~1.3 (t)~4.2 (q)~5.8 (d)~6.9 (dq)-~1.9 (d, -CH₃)
Diethyl succinate~1.2 (t)~4.1 (q)---~2.6 (s, -CH₂CH₂-)
Ethyl 4-(diethylamino)crotonate (Predicted)~1.3 (t)~4.2 (q)~6.0 (d)~6.8 (dt)-~1.1 (t, N-CH₂CH₃ ), ~2.6 (q, N-CH₂ CH₃)
Succinimide-----~2.77 (s, -CH₂CH₂-), ~8.9 (br s, NH)

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. t = triplet, q = quartet, d = doublet, dt = doublet of triplets, dq = doublet of quartets, s = singlet, br s = broad singlet.

Experimental Protocols

Protocol 1: General Procedure for the Reformatsky Reaction of this compound with a Ketone

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 equivalents). Heat the flask under vacuum and then cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Add anhydrous tetrahydrofuran (B95107) (THF) to the flask.

  • Initiation: Add a small crystal of iodine to the zinc suspension to initiate the reaction.

  • Addition of Reactants: In the dropping funnel, prepare a solution of the ketone (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the stirred zinc suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue stirring at reflux for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for the Michael Addition of a Secondary Amine to this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in a suitable solvent such as acetonitrile (B52724) or THF.

  • Addition of Amine: Cool the solution to 0 °C and add the secondary amine (2.2 equivalents) dropwise. Note: The excess amine acts as both the nucleophile and the base to neutralize the HBr formed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash with water to remove the amine hydrobromide salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography or distillation.

Visualizations

experimental_workflow cluster_reformatsky Reformatsky Reaction Workflow cluster_michael Michael Addition Workflow Zn_activation 1. Zinc Activation Reaction_setup 2. Reaction Setup Zn_activation->Reaction_setup Reactant_addition 3. Reactant Addition Reaction_setup->Reactant_addition Reaction 4. Reaction Reactant_addition->Reaction Workup_reform 5. Work-up Reaction->Workup_reform Purification_reform 6. Purification Workup_reform->Purification_reform Reaction_setup_mich 1. Reaction Setup Amine_addition 2. Amine Addition Reaction_setup_mich->Amine_addition Reaction_mich 3. Reaction Amine_addition->Reaction_mich Workup_mich 4. Work-up Reaction_mich->Workup_mich Purification_mich 5. Purification Workup_mich->Purification_mich

Caption: General experimental workflows for Reformatsky and Michael addition reactions.

logical_relationships cluster_troubleshooting Troubleshooting Logic cluster_identification Identification Strategy Unexpected_Peaks Unexpected NMR Peaks Unreacted_SM Unreacted Starting Material Unexpected_Peaks->Unreacted_SM Dimerization Dimerization Byproduct Unexpected_Peaks->Dimerization Elimination Elimination Product Unexpected_Peaks->Elimination Polymerization Polymerization Unexpected_Peaks->Polymerization Compare_Spectra Compare with Known Spectra Unreacted_SM->Compare_Spectra Characteristic_Signals Identify Characteristic Signals Dimerization->Characteristic_Signals Elimination->Characteristic_Signals Broad_Signals Observe Broad Signals Polymerization->Broad_Signals

Caption: Logical diagram for troubleshooting unexpected NMR peaks.

Improving diastereoselectivity in additions to Ethyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Additions to Ethyl 4-bromocrotonate

Welcome to the technical support center for improving diastereoselectivity in reactions involving this compound. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide actionable solutions for controlling stereochemical outcomes in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction shows a low diastereomeric ratio (d.r.). What are the primary causes and how can I improve it?

Answer: Low diastereoselectivity is a frequent challenge and can stem from several factors. Systematically investigating the following parameters is the most effective approach.

  • Reaction Temperature: Temperature is critical for selectivity. Reactions run at lower temperatures (e.g., -78 °C) often favor the kinetic product, which can lead to higher diastereoselectivity.[1] Conversely, higher temperatures can lead to an equilibrium of diastereomers, reducing the d.r.[1][2]

    • Solution: Perform a temperature screen, starting at -78 °C and gradually increasing to find the optimal balance between reaction rate and selectivity.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry.

    • Solution: Screen a range of solvents. Non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) may favor a Felkin-Anh model, while coordinating solvents like THF can promote chelation, altering the stereochemical outcome.

  • Lewis Acid Additives: The choice of Lewis acid, or its absence, is one of the most powerful tools for controlling diastereoselectivity.

    • Solution: For reactions involving carbonyls, adding a chelating Lewis acid (e.g., MgBr₂, ZnBr₂, TiCl₄, SnCl₄) can force the reaction through a rigid, cyclic transition state (Cram Chelate model), often reversing or enhancing selectivity compared to non-chelating conditions.[3] In contrast, non-chelating Lewis acids like BF₃·OEt₂ typically favor the Felkin-Anh product.[3]

  • Metal Counter-ion: In reactions involving organometallic reagents (like Grignard or Reformatsky reagents), the metal ion is crucial.

    • Solution: The addition of lithium salts (e.g., LiCl, LiBr) can significantly enhance diastereoselectivity by influencing the aggregation state and reactivity of the organometallic species.[4]

Question 2: The overall yield of my reaction is low, with a significant amount of starting material unreacted. What could be wrong?

Answer: Low conversion can be attributed to issues with reagent activity, reaction conditions, or stoichiometry.

  • Reagent Activity: For reactions like the Reformatsky, the activation of the metal (e.g., zinc) is paramount.[5]

    • Solution: Ensure zinc dust is activated prior to use (e.g., with HCl, I₂, or TMSCl). For organometallic reagents, ensure they were successfully prepared and are of the correct concentration, as they are often sensitive to moisture and air.[6]

  • Reaction Time & Temperature: The reaction may simply be too slow under the current conditions.

    • Solution: Monitor the reaction progress by TLC or GC/LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.[7] Be aware that this may negatively impact the diastereoselectivity.

  • Stoichiometry: Incorrect stoichiometry of the nucleophile or substrate can lead to incomplete conversion.

    • Solution: Verify the exact concentrations of any prepared reagents (e.g., by titration for Grignard reagents). Ensure precise measurement of all components.

Question 3: I am observing significant formation of side products. How can I improve the chemoselectivity?

Answer: Side product formation often arises from competing reaction pathways.

  • 1,4-Conjugate Addition (Michael Addition): this compound is an α,β-unsaturated ester, making it susceptible to 1,4-conjugate addition, especially with soft nucleophiles like cuprates.

    • Solution: To favor 1,2-addition to a carbonyl group in the presence of such a substrate, consider using more hard nucleophiles (e.g., Grignard or organolithium reagents) or additives like CeCl₃ (Luche reduction conditions) which are known to promote 1,2-selectivity.[4]

  • Enolization: Strong, sterically hindered bases (like LDA) or basic nucleophiles can deprotonate the α-carbon of the ester or a ketone substrate.[6]

    • Solution: Run the reaction at very low temperatures (-78 °C) to disfavor the enolization pathway.[6] Consider using a less basic nucleophile if possible.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors that influence diastereoselectivity in additions to α-chiral carbonyls or related systems? A1: The stereochemical outcome is primarily governed by the conformational preferences of the substrate in the transition state. Key factors include:

  • Steric Hindrance: The nucleophile will preferentially attack from the least sterically hindered face.

  • Electronic Effects (Felkin-Anh Model): The largest or most electron-withdrawing group on the adjacent chiral center orients itself anti-periplanar to the incoming nucleophile to minimize torsional strain and avoid destabilizing orbital interactions.[3][8]

  • Chelation Control (Cram Chelate Model): If the substrate has a Lewis basic group (like an ether or protected alcohol) at the α- or β-position, a chelating metal can form a rigid five- or six-membered ring.[3][9] This locks the conformation, and the nucleophile attacks from the least hindered face of this rigid structure.[8][10]

  • Reaction Conditions: As detailed in the troubleshooting guide, temperature, solvent, and additives all play a crucial role in determining which of the above factors dominates.[1]

Q2: How can I accurately determine the diastereomeric ratio (d.r.) of my product mixture? A2: The most common and reliable methods are:

  • Proton NMR (¹H NMR): Diastereomers have distinct chemical environments, leading to different chemical shifts. By integrating the signals unique to each diastereomer, you can calculate their ratio. This is often the quickest method.

  • High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase (for enantiomers) or a standard stationary phase (for diastereomers) can separate the isomers. The ratio is determined by integrating the area under each peak.

  • Gas Chromatography (GC): For volatile compounds, GC can effectively separate diastereomers, and the ratio is determined from the peak areas in the chromatogram.

Q3: What is the difference between the Felkin-Anh and Chelation-Controlled stereochemical models? A3: Both models predict the outcome of nucleophilic additions to chiral carbonyls, but they operate under different assumptions.

  • Felkin-Anh Model: This is the generally accepted model for non-chelating conditions.[9] It predicts that the largest group on the α-carbon will orient itself anti to the incoming nucleophile to minimize steric interactions.[8]

  • Chelation-Controlled Model: This model applies when a Lewis basic group is present on the α-carbon and a chelating metal (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) is used.[9][10] The metal forms a rigid cyclic intermediate, which dictates the conformation during the attack. Chelation control can often lead to the opposite diastereomer compared to the Felkin-Anh model.[3]

Q4: When should I consider using a chiral auxiliary? A4: A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. You should consider using one when:

  • You are starting with a prochiral substrate.

  • You need to control the absolute stereochemistry (create an enantiomerically enriched product), not just the relative stereochemistry.

  • Other methods (substrate control, reagent control) do not provide sufficient selectivity. Common auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam are reliable but require additional synthetic steps for attachment and removal.[11][12]

Q5: What is a Reformatsky reaction and why is it relevant for this compound? A5: The Reformatsky reaction is a classic organometallic reaction that uses metallic zinc to couple an α-halo ester with a carbonyl compound (aldehyde or ketone) to form a β-hydroxy ester.[5][13] this compound is an α,β-unsaturated γ-bromo ester (a vinylogous α-bromo ester). It can react with zinc to form an organozinc reagent (a Reformatsky enolate) which can then add to an aldehyde or ketone.[5] Controlling the diastereoselectivity of this addition is a key challenge and a common goal in synthetic chemistry.[14][15]

Key Data Summary: Factors Influencing Diastereoselectivity

The following tables summarize quantitative data on how various factors can influence the outcome of addition reactions. Data is representative of typical results found in the literature.

Table 1: Effect of Lewis Acid on Diastereomeric Ratio (d.r.) (Representative reaction: Addition of a nucleophile to an α-alkoxy ketone)

EntryLewis AcidSolventTemperature (°C)d.r. (Chelate:Felkin-Anh)
1NoneToluene-7810:90
2BF₃·OEt₂Toluene-785:95
3MgBr₂CH₂Cl₂-7890:10
4TiCl₄CH₂Cl₂-78>98:2

Table 2: Effect of Temperature and Additives on Diastereomeric Ratio (d.r.) (Representative reaction: Lithiation/1,2-addition sequence)

EntryBaseAdditiveTemperature (°C)d.r. (Product 1a:1b)Yield (%)
1LDANone-780.9:1.0~50
2LDALiBr-782.0:1.0~65
3LiHMDSLiBr-782.2:1.0~80
4LDANone-401.1:1.0<10

Data adapted from studies on related systems, highlighting general trends.[2][4]

Detailed Experimental Protocol

Exemplary Protocol: Diastereoselective Reformatsky Reaction with an Aldehyde

This protocol describes a general procedure for the reaction between this compound and an aldehyde, optimized for diastereoselectivity.

1. Materials and Setup:

  • Reagents: Zinc dust (activated), Iodine (crystal), this compound, Aldehyde (e.g., benzaldehyde), Anhydrous Tetrahydrofuran (THF).

  • Apparatus: A three-necked, flame-dried, round-bottom flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and a nitrogen/argon inlet.

2. Procedure:

  • Zinc Activation: To the reaction flask under an inert atmosphere, add zinc dust (1.5 equivalents). Add anhydrous THF, followed by a small crystal of iodine. Stir the suspension at room temperature until the brown color of the iodine disappears. This indicates the activation of the zinc surface.

  • Initiation: Add a small portion (~10%) of the this compound (1.2 equivalents) solution in THF to the zinc suspension. The reaction mixture may need to be gently heated to initiate the formation of the organozinc reagent, often observed by a slight exotherm and a change in color.

  • Formation of Reformatsky Reagent: Once initiated, add the remaining this compound solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir at reflux for an additional 30-60 minutes to ensure complete formation of the reagent.

  • Addition to Aldehyde: Cool the reaction mixture to the desired temperature for the addition step (e.g., -78 °C for optimal selectivity). Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

  • Reaction: Stir the mixture at the selected temperature for 2-4 hours. Monitor the reaction progress by TLC until the aldehyde is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at low temperature.[7] Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.[7] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.

Visualizations

// Nodes start [label="Low d.r. Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Is Temperature Optimized?\n(e.g., -78 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; check_lewis [label="Are Chelating Conditions\nRequired?", fillcolor="#FBBC05", fontcolor="#202124"]; check_non_chelate [label="Are Non-Chelating Conditions\nRequired?", fillcolor="#FBBC05", fontcolor="#202124"];

sol_temp [label="Action: Lower Temperature\n(e.g., -78 °C, -100 °C)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_lewis [label="Action: Add Chelating Lewis Acid\n(MgBr₂, TiCl₄, ZnBr₂)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_no_lewis [label="Action: Use Non-Chelating LA (BF₃·OEt₂)\nor No Lewis Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_solvent [label="Action: Screen Solvents\n(Toluene vs. THF)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

end_node [label="Optimized Diastereoselectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_temp; check_temp -> sol_temp [label="No"]; sol_temp -> check_lewis; check_temp -> check_lewis [label="Yes"];

check_lewis -> sol_lewis [label="Yes"]; check_lewis -> check_non_chelate [label="No"];

check_non_chelate -> sol_no_lewis [label="Yes"]; check_non_chelate -> sol_solvent [label="No"];

sol_lewis -> end_node; sol_no_lewis -> end_node; sol_solvent -> end_node; } dot Caption: A decision tree for troubleshooting poor diastereoselectivity.

// Nodes prep [label="1. Apparatus Setup\n(Flame-dried glassware, inert atm.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; activate [label="2. Zinc Activation\n(I₂ or TMSCl in THF)"]; reagent_form [label="3. Form Organozinc Reagent\n(Add this compound)"]; cool [label="4. Cool to Target Temp.\n(e.g., -78 °C)"]; add_aldehyde [label="5. Add Aldehyde Solution\n(Dropwise)"]; react [label="6. Stir and Monitor\n(TLC / GC-MS)"]; quench [label="7. Quench Reaction\n(aq. NH₄Cl)"]; extract [label="8. Extraction & Purification\n(EtOAc, Column Chromatography)"]; product [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> activate; activate -> reagent_form; reagent_form -> cool; cool -> add_aldehyde; add_aldehyde -> react; react -> quench; quench -> extract; extract -> product; } dot Caption: Experimental workflow for a diastereoselective Reformatsky reaction.

Stereochemical_Models

References

Effect of solvent on the reactivity of Ethyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving ethyl 4-bromocrotonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of reactivity for this compound with nucleophiles?

A1: this compound is an allylic halide and a Michael acceptor, which allows for two main modes of nucleophilic attack. The primary reactivity is through nucleophilic substitution, which can occur via two pathways: direct S(_N)2 substitution at the α-carbon (C4) or an S(_N)2' reaction (allylic rearrangement) at the γ-carbon (C2). The choice between these pathways is significantly influenced by the nucleophile, solvent, and reaction conditions.

Q2: How does the choice of solvent affect the reaction pathway (S(_N)2 vs. S(_N)2')?

A2: The polarity and nature of the solvent play a crucial role in directing the regioselectivity of nucleophilic attack.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally preferred for S(N)2 reactions. They solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly reactive. This enhances the rate of direct S(_N)2 substitution at the α-carbon. For instance, the reaction of potassium cyanide with a related bromoester proceeds in dimethylsulfoxide to yield the corresponding nitrile.

  • Polar Protic Solvents (e.g., Ethanol (B145695), Methanol, Water): These solvents can solvate both the cation and the anion of the nucleophile through hydrogen bonding. This "caging" of the nucleophile can decrease its reactivity and may favor the S(_N)2' pathway or lead to solvolysis as a side reaction.

  • Nonpolar Solvents (e.g., Benzene, Toluene, THF): These solvents are often used in reactions where the nucleophile is generated in situ, such as in the Reformatsky reaction. In these cases, the solvent's role is primarily to dissolve the reactants, and the regioselectivity is often controlled by the nature of the organometallic intermediate.

Q3: What are common side reactions to be aware of when using this compound?

A3: Besides the potential for a mixture of S(_N)2 and S(_N)2' products, other common side reactions include:

  • Elimination (E2): In the presence of strong, sterically hindered bases, an E2 elimination can occur to form ethyl 2,4-pentadienoate.

  • Michael Addition: Strong, soft nucleophiles can sometimes undergo a Michael addition to the electron-deficient double bond, especially if the S(_N)2 reaction is slow.

  • Polymerization: Under certain conditions, particularly in the presence of radical initiators or strong bases, the unsaturated ester can polymerize.

  • Hydrolysis: In the presence of water, especially under basic or acidic conditions, the ester functionality can be hydrolyzed to the corresponding carboxylic acid.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Nucleophile Ensure the nucleophile is fresh and has not decomposed. For salt-based nucleophiles, ensure they are anhydrous, as water can inhibit reactivity.
Inappropriate Solvent Choice For S(_N)2 reactions with ionic nucleophiles, switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. Ensure all reactants are soluble in the chosen solvent.
Reaction Temperature Too Low While higher temperatures can promote side reactions, some reactions may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or GC-MS to determine the optimal temperature.
Deactivated Zinc (in Reformatsky Reaction) The surface of the zinc metal may be coated with an inactive oxide layer. Activate the zinc prior to the reaction using methods such as washing with dilute HCl, followed by water, ethanol, and ether, or by using reagents like iodine or 1,2-dibromoethane.[1]
Poor Quality of this compound Ensure the starting material is pure. Impurities can inhibit the reaction. Purification by vacuum distillation may be necessary.
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Cause Suggested Solution
Mixture of S(_N)2 and S(_N)2' Attack The regioselectivity is highly dependent on the reaction conditions. To favor direct S(_N)2 substitution (α-attack), use a polar aprotic solvent and a less sterically hindered nucleophile. For the Reformatsky reaction, the choice of metal and solvent can influence the α/γ ratio. For instance, different THF/benzene ratios can alter the product distribution.
Presence of Elimination Product This is often caused by using a base that is too strong or sterically hindered. If the nucleophile is also a strong base, consider using a less basic nucleophile or milder reaction conditions (e.g., lower temperature).
Dialkylation of Nucleophile (e.g., Malonic Ester) When using nucleophiles with multiple acidic protons, like diethyl malonate, dialkylation can be a significant side reaction. To favor mono-alkylation, use a slight excess of the malonic ester and add the this compound slowly to the formed enolate at a low temperature.[2]

Data Presentation

Table 1: Effect of Solvent on the Yield of a Reformatsky-Analogous Reaction

This table shows the yield of a β-thioxoester from the reaction of an isothiocyanate with ethyl 2-bromoacetate and zinc in various solvents. While not this compound, it provides a good indication of solvent suitability for Reformatsky-type reactions.

Solvent Reaction Time (h) Yield (%)
Benzene2.595
Chloroform2.590
Acetonitrile2.589
Toluene2.586
Dioxane2.583
Tetrahydrofuran2.580
Diethyl ether2.573

Data adapted from a study on a Reformatsky-analogous reaction.[2]

Table 2: Second-Order Rate Constants for the Reaction of this compound with Substituted Anilines in 90% Acetone-10% Water (v/v) at 35°C

Substituted Aniline k₂ x 10³ (dm³ mol⁻¹ s⁻¹)
p-OCH₃1.85
p-CH₃0.88
H0.30
p-Cl0.08
p-Br0.07
m-Cl0.04

Data from a kinetic study of the nucleophilic substitution reaction.

Experimental Protocols

Protocol 1: General Procedure for Alkylation of Diethyl Malonate with this compound

This protocol is adapted from standard procedures for malonic ester synthesis.[3][4]

  • Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol.

  • Enolate Formation: To the stirred sodium ethoxide solution at room temperature, add diethyl malonate (1.05 eq) dropwise. A white precipitate of the sodium salt of diethyl malonate may form.[3]

  • Alkylation: Heat the mixture to a gentle reflux. Add this compound (1.0 eq) dropwise to the stirred slurry over a period of 30-60 minutes.

  • Reaction Monitoring: Continue to reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Reformatsky Reaction of this compound with an Aldehyde

This protocol is a general procedure adapted from literature on the Reformatsky reaction.[1][5][6]

  • Apparatus Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer under an inert atmosphere, place activated zinc dust (1.5 eq).

  • Reaction Initiation: Add a small crystal of iodine to the zinc to facilitate the reaction. Add a small portion of a solution of this compound (1.2 eq) and the desired aldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., a mixture of THF and benzene). The reaction is often initiated by gentle heating. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

  • Addition of Reactants: Once the reaction has started, add the remaining solution of the ester and aldehyde dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete conversion.

  • Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute sulfuric acid.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer sequentially with dilute acid (if not used for quenching), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxy ester. The product can be purified by column chromatography or distillation.

Mandatory Visualizations

reaction_pathway cluster_reactants Reactants E4BC This compound SN2_Product α-Substitution Product (Sₙ2) E4BC->SN2_Product Direct Attack (α) SN2_prime_Product γ-Substitution Product (Sₙ2') E4BC->SN2_prime_Product Allylic Rearrangement (γ) Nu Nucleophile (Nu⁻)

Caption: Symmetrical Nucleophilic Attack Pathways on this compound.

experimental_workflow start Start setup 1. Reaction Setup (Inert Atmosphere) start->setup addition 2. Reagent Addition (Controlled Temperature) setup->addition reaction 3. Reaction Monitoring (TLC/GC-MS) addition->reaction workup 4. Quenching and Extraction reaction->workup purification 5. Purification (Chromatography/Distillation) workup->purification analysis 6. Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General Experimental Workflow for Reactions with this compound.

troubleshooting_guide start Low Yield? check_sm Starting Material Consumed? start->check_sm yes_sm Yes check_sm->yes_sm Yes no_sm No check_sm->no_sm No check_side_products Side Products Present? yes_sm->check_side_products check_reagents Check Reagent Quality (Purity, Activity) no_sm->check_reagents yes_sp Yes check_side_products->yes_sp Yes no_sp No check_side_products->no_sp No identify_sp Identify Side Products (e.g., Elimination, Dialkylation) yes_sp->identify_sp optimize_conditions Optimize Conditions (Temp, Solvent, Base) no_sp->optimize_conditions Product Degradation? identify_sp->optimize_conditions increase_time_temp Increase Reaction Time or Temperature check_reagents->increase_time_temp

Caption: Troubleshooting Workflow for Low Reaction Yields.

References

Validation & Comparative

A Comparative Analysis of Reactivity: Ethyl 4-bromocrotonate vs. Ethyl 4-chlorocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, yield, and viability of a synthetic route. Among the versatile building blocks available, α,β-unsaturated esters like ethyl 4-halocrotonates are of significant interest. This guide provides an objective comparison of the reactivity of two such analogs: Ethyl 4-bromocrotonate and Ethyl 4-chlorocrotonate, supported by fundamental principles of organic chemistry and representative experimental data.

Executive Summary

The primary determinant of reactivity in ethyl 4-halocrotonates for many common reactions is the nature of the halogen substituent, which functions as a leaving group in nucleophilic substitution reactions. Based on established principles of physical organic chemistry, This compound is inherently more reactive than Ethyl 4-chlorocrotonate . This heightened reactivity stems from the superior leaving group ability of the bromide ion compared to the chloride ion.

Theoretical Framework: The Role of the Leaving Group

In nucleophilic substitution reactions, the rate is often dependent on the facility with which the leaving group departs. A good leaving group is a species that is stable on its own. When comparing the halide ions, bromide (Br⁻) is a better leaving group than chloride (Cl⁻) for two main reasons:

  • Size and Polarizability: Bromine is a larger atom than chlorine. Its larger electron cloud is more polarizable, meaning it can be more easily distorted. This increased polarizability helps to stabilize the developing negative charge in the transition state of the reaction, thereby lowering the activation energy.[1][2]

  • Basicity: Weaker bases are better leaving groups. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion is a weaker base than the chloride ion and is therefore a better leaving group.[3][4]

These factors lead to a general reactivity trend in alkyl halides: R-I > R-Br > R-Cl > R-F.[4] This trend is particularly relevant for reactions where the carbon-halogen bond is broken in the rate-determining step, such as SN1 and SN2 reactions, as well as the initial oxidative addition step in reactions like the Reformatsky reaction.

Comparative Reactivity Data

FeatureThis compoundEthyl 4-chlorocrotonateRationale
Relative Reactivity in Nucleophilic Substitution HigherLowerBromide is a better leaving group than chloride.[1][2][3][4]
Reaction Rates FasterSlowerThe weaker C-Br bond leads to a lower activation energy.[1]
Reaction Conditions Milder conditions may sufficeMay require more forcing conditions (e.g., higher temperatures, longer reaction times)Due to lower reactivity.
Suitability for Reformatsky Reaction Well-documented and effectiveLess commonly used, may require more activated zincThe initial oxidative addition of zinc is facilitated by the better leaving group.

Experimental Protocols

Below are representative experimental protocols for reactions involving ethyl 4-halocrotonates. Note that while specific examples for the chloro-analog are less common, the general procedures are adaptable, often with the caveat that longer reaction times or higher temperatures may be necessary.

Protocol 1: Nucleophilic Substitution (SN2 Type)

This protocol describes a general procedure for the reaction of an ethyl 4-halocrotonate with a nucleophile, such as an amine.

Materials:

  • This compound or Ethyl 4-chlorocrotonate

  • Nucleophile (e.g., diethylamine)

  • Apolar aprotic solvent (e.g., Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine)

Procedure:

  • To a stirred solution of the nucleophile (1.2 equivalents) and base (1.5 equivalents) in the chosen solvent at 0 °C, add a solution of the ethyl 4-halocrotonate (1 equivalent) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The reaction with this compound is expected to be significantly faster.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Reformatsky Reaction

This protocol outlines the reaction of an ethyl 4-halocrotonate with a carbonyl compound in the presence of zinc metal.[5][6][7][8][9]

Materials:

  • This compound or Ethyl 4-chlorocrotonate

  • Aldehyde or ketone

  • Activated Zinc dust

  • Anhydrous solvent (e.g., THF or a mixture of benzene (B151609) and ether)

  • Iodine (for zinc activation)

Procedure:

  • Activate the zinc dust by stirring it with a catalytic amount of iodine in the reaction flask until the iodine color disappears.

  • Add a solution of the ethyl 4-halocrotonate (1 equivalent) and the carbonyl compound (1 equivalent) in the anhydrous solvent to the activated zinc.

  • Initiate the reaction by gentle heating if necessary. The reaction with this compound is typically more facile.

  • Reflux the reaction mixture for 1-3 hours, monitoring by TLC.

  • Cool the reaction mixture and quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the resulting β-hydroxy ester by column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further illustrate the processes discussed, the following diagrams have been generated using the DOT language.

Nucleophilic_Substitution cluster_reactants Reactants cluster_reaction Sₙ2 Reaction cluster_products Products Reactant Ethyl 4-halocrotonate (X = Br or Cl) TS Transition State Reactant->TS Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->TS Product Substituted Product TS->Product Leaving_Group Halide Ion (X⁻) TS->Leaving_Group Leaving Group Departure

Caption: Generalized SN2 reaction pathway for ethyl 4-halocrotonates.

Reformatsky_Reaction cluster_step1 Step 1: Organozinc Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Workup Haloester Ethyl 4-halocrotonate Organozinc Reformatsky Reagent (Organozinc enolate) Haloester->Organozinc Oxidative Addition Zinc Zn Zinc->Organozinc Intermediate Zinc Alkoxide Intermediate Organozinc->Intermediate Carbonyl Aldehyde/Ketone Carbonyl->Intermediate Product β-Hydroxy Ester Intermediate->Product Workup Acidic Workup (H₃O⁺) Workup->Product

Caption: Key steps in the Reformatsky reaction.

Conclusion

References

A Comparative Guide to Alternative Reagents for Ethyl 4-bromocrotonate in Reformatsky Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize the synthesis of β-hydroxy esters and their derivatives, the Reformatsky reaction is a cornerstone of carbon-carbon bond formation. While Ethyl 4-bromocrotonate serves as a valuable reagent for introducing vinylogous ester moieties, a range of alternative reagents can offer distinct advantages in terms of reactivity, accessibility, and the structural diversity of the resulting products. This guide provides an objective comparison of the performance of this compound with key alternatives, supported by experimental data and detailed protocols.

The Reformatsky reaction, in its classic form, involves the reaction of an α-haloester with a carbonyl compound, typically an aldehyde or ketone, in the presence of metallic zinc.[1][2][3] The key intermediate is an organozinc compound, or a "Reformatsky enolate," which is less reactive than Grignard or organolithium reagents, allowing for excellent chemoselectivity in the presence of ester functionalities.[1][2]

This guide will explore the utility of this compound and compare it with other widely used α-haloesters, including Ethyl bromoacetate (B1195939), Ethyl 2-bromoisobutyrate, and Ethyl 2-bromopropionate, as well as the use of Propargyl bromide for the synthesis of homopropargylic alcohols.

Performance Comparison of Reformatsky Reagents

The choice of reagent in a Reformatsky reaction significantly impacts the yield and nature of the product. The following tables summarize quantitative data for the reaction of various bromo-reagents with benzaldehyde (B42025) as a representative aldehyde, providing a baseline for comparison. It is important to note that reaction conditions can vary, influencing the reported yields.

Table 1: Yield Comparison of Various Bromo-Reagents in the Reformatsky Reaction with Benzaldehyde

ReagentProduct StructureTypical Yield (%)Reference
This compoundEthyl 5-hydroxy-5-phenyl-2-pentenoateNot explicitly found in a direct comparison
Ethyl bromoacetateEthyl 3-hydroxy-3-phenylpropanoate52%[4][4]
Ethyl 2-bromoisobutyrateEthyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate82%[5]
Ethyl 2-bromopropanoate (B1255678)Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate76% (dr = 2.5:1)[5]
Propargyl bromide1-phenyl-3-butyn-1-olNot directly comparable (product is an alcohol)

In-Depth Look at Alternative Reagents

Ethyl bromoacetate

As the simplest α-bromoester, ethyl bromoacetate is a widely used and commercially available reagent for the Reformatsky reaction.[6][7] It reliably produces β-hydroxy esters from a variety of aldehydes and ketones.[5][6][7][8]

Ethyl 2-bromoisobutyrate and Ethyl 2-bromopropanoate

These α-substituted bromoesters allow for the introduction of alkyl groups at the α-position of the resulting β-hydroxy ester. These substitutions can be crucial for the synthesis of more complex molecular scaffolds. The presence of alkyl groups can influence the stereoselectivity of the reaction.[5]

Propargyl Bromide

For the synthesis of homopropargylic alcohols, propargyl bromide serves as an effective alternative in Reformatsky-type reactions. This opens up avenues for further functionalization of the alkyne moiety.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting these reactions to new substrates. Below are representative experimental protocols for the Reformatsky reaction using different reagents.

Protocol 1: General Procedure for the Reformatsky Reaction with Ethyl Bromoacetate and a Ketone

This protocol describes a typical setup for a Reformatsky reaction.[8]

Materials:

  • Activated Zinc dust

  • Iodine (catalytic amount)

  • Toluene (B28343) (anhydrous)

  • Ethyl bromoacetate

  • Ketone (e.g., 2-heptanone)

  • Methyl tert-butyl ether (MTBE)

  • Water

  • Brine

  • Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in anhydrous toluene (50 mL) is stirred under reflux for 5 minutes.

  • The mixture is cooled to room temperature.

  • Ethyl bromoacetate (2.0 eq) is added to the mixture.

  • A solution of the ketone (1.0 eq) in toluene (10 mL) is then added to the suspension.

  • The resulting mixture is stirred at 90°C for 30 minutes.

  • The reaction is cooled to 0°C, and water is added to quench the reaction.

  • The suspension is filtered, and the filtrate is extracted with MTBE.

  • The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel chromatography to yield the desired β-hydroxy ester.[8]

A similar procedure using benzaldehyde and ethyl bromoacetate in a mixture of toluene and ether yielded ethyl 3-hydroxy-3-phenylpropanoate in 52% yield after vacuum distillation.[4]

Protocol 2: Sonochemical Reformatsky Reaction with Ethyl 2-bromoisobutyrate and Benzaldehyde using Indium

This protocol utilizes indium and sonication to promote the reaction.[5]

Materials:

Procedure:

  • To a mixture of indium powder and the aldehyde in the chosen solvent, add the α-bromoester.

  • The reaction mixture is subjected to sonication.

  • Upon completion (monitored by TLC), the reaction is worked up by standard aqueous extraction procedures.

  • The crude product is purified by chromatography.

Using this method, the reaction of benzaldehyde with ethyl 2-bromo-2-methylpropanoate in the presence of indium gave the corresponding β-hydroxyester in 82% yield.[5]

Visualizing the Reaction Pathway

To understand the fundamental transformation occurring in a Reformatsky reaction, the following diagram illustrates the generalized reaction pathway.

Reformatsky_Reaction reagents α-Haloester + Carbonyl Compound enolate Reformatsky Enolate (Organozinc Intermediate) reagents->enolate Oxidative Addition intermediate Zinc Alkoxide Intermediate reagents->intermediate zinc Zinc (Zn) zinc->enolate enolate->intermediate Nucleophilic Addition product β-Hydroxy Ester intermediate->product Hydrolysis workup Acidic Workup workup->product

Caption: Generalized workflow of the Reformatsky reaction.

The following diagram illustrates the logical relationship in choosing a suitable reagent for a desired product.

Reagent_Choice cluster_product Desired Product cluster_reagent Choice of Reagent p1 β-Hydroxy Ester r1 Ethyl bromoacetate p1->r1 p2 α-Alkyl-β-Hydroxy Ester r2 Ethyl 2-bromo- isobutyrate / propanoate p2->r2 p3 Vinylogous β-Hydroxy Ester r3 This compound p3->r3 p4 Homopropargylic Alcohol r4 Propargyl bromide p4->r4

Caption: Reagent selection guide for desired product synthesis.

Conclusion

While this compound is a specialized reagent for introducing a C4-unit with unsaturation, a variety of other α-haloesters and related compounds offer broader utility and, in some cases, higher yields for the synthesis of diverse β-hydroxy esters and their analogs. Ethyl bromoacetate remains a workhorse for the preparation of simple β-hydroxy esters, while α-substituted variants like ethyl 2-bromoisobutyrate and ethyl 2-bromopropanoate provide access to more complex structures, often with good to excellent yields. For researchers venturing into the synthesis of propargyl-containing molecules, propargyl bromide is an excellent choice within the Reformatsky reaction framework. The selection of the optimal reagent will ultimately depend on the specific synthetic target and the desired structural features of the final product. The provided protocols offer a starting point for the practical application of these versatile reagents in organic synthesis.

References

A Comparative Guide to the Efficacy of Ethyl 4-bromocrotonate and Other Michael Acceptors in Covalent Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of covalent drug discovery, the strategic selection of a suitable electrophilic warhead is paramount to achieving desired potency, selectivity, and safety profiles. Michael acceptors, a class of electrophiles that react with nucleophilic residues on proteins via a conjugate addition mechanism, have emerged as a versatile tool for the development of targeted covalent inhibitors. This guide provides a comparative analysis of the efficacy of Ethyl 4-bromocrotonate against other commonly employed Michael acceptors, supported by available experimental data. We further detail generalized experimental protocols for assessing their reactivity and illustrate key signaling pathways where these agents find application.

Data Presentation: A Comparative Look at Michael Acceptor Reactivity

Michael AcceptorChemical StructureSecond-Order Rate Constant (k₂) with GSH (M⁻¹s⁻¹)Reference
This compound BrCH₂CH=CHCO₂C₂H₅Data not available in a direct comparative study-
N-PhenylmaleimideC₁₀H₇NO₂~ 18,000[1]
N-EthylmaleimideC₆H₇NO₂~ 10,000[1]
AcrylamideC₃H₅NO~ 0.2[1]
Methyl acrylateC₄H₆O₂~ 0.1[1]
AcrylonitrileC₃H₃N~ 0.01[1]
Diethyl fumarateC₈H₁₂O₄~ 0.03[2]
Diethyl maleateC₈H₁₂O₄~ 0.008[2]

Note: The reactivity of this compound is anticipated to be significant due to the presence of the electron-withdrawing bromine atom, which enhances the electrophilicity of the β-carbon. However, without direct experimental data, a precise comparison is challenging. The data presented should be interpreted as a relative guide to the reactivity of different Michael acceptor scaffolds.

Experimental Protocols: Methodologies for Assessing Michael Acceptor Efficacy

The following are generalized protocols for key experiments used to characterize the reactivity and efficacy of Michael acceptors. Specific parameters should be optimized for the particular compounds and biological systems under investigation.

Kinetic Analysis of Thiol Reactivity using UV/Vis Spectrophotometry

This method is used to determine the second-order rate constant for the reaction of a Michael acceptor with a model thiol like N-acetylcysteine (NAC) or glutathione (B108866) (GSH).

Materials:

  • Michael acceptor of interest (e.g., this compound)

  • N-acetylcysteine (NAC) or Glutathione (GSH)

  • Phosphate buffered saline (PBS), pH 7.4

  • UV/Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of the Michael acceptor and NAC/GSH in an appropriate solvent (e.g., DMSO for the Michael acceptor, water for the thiol).

  • In a quartz cuvette, add PBS to a final volume of 1 mL.

  • Add the Michael acceptor to the cuvette to a final concentration of 50-100 µM.

  • Initiate the reaction by adding a 10-fold or greater excess of NAC/GSH to the cuvette.

  • Immediately begin monitoring the change in absorbance at a wavelength where the Michael acceptor or the adduct has a distinct absorbance maximum.

  • Record the absorbance at regular time intervals until the reaction reaches completion.

  • The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance data to a single exponential decay equation.

  • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the thiol.

Covalent Modification of a Target Protein by LC-MS/MS

This protocol allows for the identification of the specific amino acid residue on a target protein that is covalently modified by the Michael acceptor.

Materials:

  • Purified target protein

  • Michael acceptor

  • Reaction buffer (e.g., PBS or Tris buffer)

  • Dithiothreitol (DTT) and Iodoacetamide (IAM) for disulfide bond reduction and alkylation

  • Trypsin or other suitable protease

  • LC-MS/MS system

Procedure:

  • Incubate the target protein with a molar excess of the Michael acceptor in the reaction buffer for a defined period at a specific temperature (e.g., 1 hour at 37°C). A control reaction without the Michael acceptor should be run in parallel.

  • Quench the reaction, if necessary, by adding a reducing agent like DTT.

  • Denature the protein by adding urea (B33335) or guanidinium (B1211019) chloride.

  • Reduce the disulfide bonds with DTT and then alkylate the free cysteines with IAM. This step is crucial to differentiate between cysteines modified by the Michael acceptor and those that were originally in disulfide bonds.

  • Digest the protein into smaller peptides using a protease like trypsin.

  • Analyze the resulting peptide mixture by LC-MS/MS.

  • Search the MS/MS data against the protein sequence to identify peptides that have been modified by the Michael acceptor. The mass shift corresponding to the addition of the Michael acceptor will be used to pinpoint the exact site of modification.[3][4][5][6]

Cellular Target Engagement Assay using a Competitive Probe

This assay determines whether the Michael acceptor can bind to its intended target protein within a cellular context.

Materials:

  • Cells expressing the target protein

  • Michael acceptor of interest

  • A fluorescently-labeled or biotinylated "probe" that covalently binds to the same site on the target protein

  • Cell lysis buffer

  • SDS-PAGE and Western blotting reagents or fluorescence imaging system

Procedure:

  • Treat the cells with varying concentrations of the Michael acceptor for a specific duration.

  • Lyse the cells to release the proteins.

  • Incubate the cell lysates with the covalent probe. The probe will bind to any target protein that has not been engaged by the test Michael acceptor.

  • Separate the proteins by SDS-PAGE.

  • Visualize the amount of probe-labeled target protein using an appropriate detection method (e.g., fluorescence scanning for a fluorescent probe or streptavidin-HRP for a biotinylated probe).

  • A decrease in the signal from the probe indicates that the test Michael acceptor has successfully engaged the target protein.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways where Michael acceptors are often employed as covalent inhibitors and a typical experimental workflow.

Signaling Pathway: JNK Covalent Inhibition

JNK_Pathway cluster_stimuli Stress Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_transcription Transcription Factors cluster_response Cellular Response Stress UV, Cytokines, etc. MAP3K ASK1, MEKK1, etc. Stress->MAP3K activates MKK4_7 MKK4/7 MAP3K->MKK4_7 phosphorylates JNK JNK (Cys116) MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis regulates Inhibitor Michael Acceptor (e.g., this compound) Inhibitor->JNK covalently binds

Caption: Covalent inhibition of the JNK signaling pathway by a Michael acceptor.

Signaling Pathway: BMX Covalent Inhibition

BMX_Pathway cluster_receptor Receptor Activation cluster_pi3k PI3K Signaling cluster_tec TEC Kinase cluster_stat STAT Signaling cluster_response Cellular Response Receptor Cell Surface Receptors PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 produces BMX BMX (Cys496) PIP3->BMX recruits & activates STAT3 STAT3 BMX->STAT3 phosphorylates Proliferation Cell Proliferation & Survival STAT3->Proliferation promotes Inhibitor Michael Acceptor (e.g., this compound) Inhibitor->BMX covalently binds

Caption: Covalent inhibition of the BMX signaling pathway by a Michael acceptor.[7][8][9][10][11]

Experimental Workflow: LC-MS/MS Identification of Covalent Adducts

LCMS_Workflow cluster_incubation Incubation cluster_digestion Sample Preparation cluster_analysis Analysis cluster_result Result Protein Target Protein Incubate Incubate Protein->Incubate Acceptor Michael Acceptor Acceptor->Incubate Denature Denature, Reduce, Alkylate Incubate->Denature Digest Tryptic Digest Denature->Digest LC LC Separation Digest->LC MSMS MS/MS Analysis LC->MSMS Data Data Analysis MSMS->Data Result Identify Modified Peptide & Residue Data->Result

Caption: Workflow for identifying covalent protein adducts using LC-MS/MS.

References

A Comparative Guide to the Spectroscopic Analysis of Ethyl 4-bromocrotonate Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the confirmation of adducts derived from Ethyl 4-bromocrotonate. This compound is a valuable bifunctional reagent in organic synthesis, capable of undergoing several types of reactions, including nucleophilic substitution at the C4 position and conjugate addition to the α,β-unsaturated system. Accurate structural elucidation of the resulting adducts is paramount for ensuring the desired chemical transformation has occurred. This guide leverages Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to differentiate between the starting material and its potential adducts, using a representative Michael addition reaction as a primary example.

Spectroscopic Profile of this compound

A thorough understanding of the spectroscopic characteristics of the starting material, this compound, is essential for identifying the changes that occur upon adduct formation.

Table 1: Summary of Spectroscopic Data for this compound

Spectroscopic Technique Observed Features Interpretation
¹H NMR (CDCl₃) δ 6.90-7.10 (m, 1H), δ 5.95-6.15 (m, 1H), δ 4.20 (q, 2H), δ 4.00 (d, 2H), δ 1.30 (t, 3H)Vinyl protons (CH=CH), O-CH₂ of ethyl ester, Br-CH₂, CH₃ of ethyl ester
¹³C NMR (CDCl₃) δ ~165 (C=O), δ ~145 (β-vinyl CH), δ ~122 (α-vinyl CH), δ ~61 (O-CH₂), δ ~30 (Br-CH₂), δ ~14 (CH₃)Carbonyl, alkene carbons, ethyl ester carbons, and brominated methylene (B1212753) carbon
IR Spectroscopy (ATR) ~1720 cm⁻¹ (strong), ~1650 cm⁻¹ (medium), ~1250 cm⁻¹ (strong), ~650 cm⁻¹ (medium)C=O stretch (ester), C=C stretch (alkene), C-O stretch (ester), C-Br stretch
Mass Spectrometry (EI) m/z 192/194 (M⁺, M⁺+2)Molecular ion peak with characteristic bromine isotopic pattern (approx. 1:1 ratio)
Comparative Analysis: Michael Addition Adduct

A common reaction of this compound is the Michael addition of a nucleophile, such as an amine (e.g., ethylamine), across the double bond. This results in the formation of an adduct with a distinctly different spectroscopic profile.

Reaction Scheme:

G cluster_0 Michael Addition Reaction start This compound + Ethylamine (B1201723) product Ethyl 3-(ethylamino)-4-bromobutanoate start->product Et₂O, 0 °C to rt

Caption: Reaction scheme for the Michael addition of ethylamine to this compound.

The formation of the adduct, Ethyl 3-(ethylamino)-4-bromobutanoate, leads to significant and predictable changes in the spectroscopic data, as detailed in the comparative table below.

Table 2: Spectroscopic Comparison of this compound and its Ethylamine Michael Adduct

Spectroscopic Technique This compound (Starting Material) Ethyl 3-(ethylamino)-4-bromobutanoate (Adduct) Key Differences and Interpretation
¹H NMR Vinyl protons (δ ~6.0-7.1)Absence of vinyl protonsThe disappearance of signals in the alkene region is a primary indicator of a successful conjugate addition.
New aliphatic protons (δ ~2.5-3.5)Appearance of new signals corresponding to the protons on the saturated carbon backbone (C2 and C3).
¹³C NMR Vinyl carbons (δ ~122, ~145)Absence of vinyl carbonsSignals for sp² carbons are replaced by signals for new sp³ carbons in the aliphatic region (δ ~40-60).
IR Spectroscopy C=C stretch (~1650 cm⁻¹)Absence of C=C stretchThe disappearance or significant reduction of the alkene stretching frequency confirms the saturation of the double bond.
No N-H stretchN-H stretch (~3300-3500 cm⁻¹, medium)The appearance of a new band in this region indicates the presence of the amine functional group.
Mass Spectrometry m/z 192/194m/z 237/239The molecular ion peak increases by the mass of the added nucleophile (ethylamine, 45 g/mol ). The bromine isotopic pattern is retained.
Alternative Reaction Pathway: Nucleophilic Substitution

Another potential reaction is the direct substitution of the bromide by a nucleophile. Spectroscopic analysis can readily distinguish this product from the Michael adduct. For instance, if ethylamine acted as a nucleophile to displace bromide, the vinyl group would remain intact.

Table 3: Predicted Spectroscopic Data for a Substitution Product

Spectroscopic Technique Predicted Data for Ethyl 4-(ethylamino)crotonate Distinguishing Features from Michael Adduct
¹H NMR Vinyl protons retained (δ ~6.0-7.1)The presence of vinyl proton signals would rule out a Michael addition.
IR Spectroscopy C=C stretch retained (~1650 cm⁻¹)The C=C stretching frequency would still be present.
Mass Spectrometry m/z 237/239 (Isomeric with Michael Adduct)MS alone cannot distinguish between these isomers. Fragmentation patterns may differ, but NMR and IR are definitive.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(ethylamino)-4-bromobutanoate (Michael Adduct)

Materials:

  • This compound (1.0 g, 5.18 mmol)

  • Ethylamine (2.0 M in THF, 3.0 mL, 6.0 mmol)

  • Anhydrous diethyl ether (20 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve this compound in 15 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add the ethylamine solution dropwise over 10 minutes with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Spectroscopic Sample Preparation
  • NMR Spectroscopy: Dissolve ~10-20 mg of the purified adduct in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to an NMR tube for analysis.

  • IR Spectroscopy: Place a small drop of the neat liquid product on the crystal of an ATR-FTIR spectrometer and acquire the spectrum.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) for analysis by electrospray ionization (ESI) or electron ionization (EI).

Visualizations

G cluster_workflow Experimental and Analytical Workflow start Synthesis of Adduct purification Purification (e.g., Column Chromatography) start->purification nmr ¹H and ¹³C NMR Analysis purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structure Confirmation nmr->structure ir->structure ms->structure

Caption: Workflow for the synthesis and structural confirmation of this compound adducts.

G cluster_logic Logical Flow for Structure Determination start Analyze ¹H NMR Spectrum q1 Vinyl Protons Present? start->q1 no_michael Michael Addition Did Not Occur (Consider Substitution or No Reaction) q1->no_michael Yes yes_michael Michael Addition Likely Occurred q1->yes_michael No confirm_ir Confirm with IR: Absence of C=C Stretch yes_michael->confirm_ir confirm_ms Confirm with MS: Correct Molecular Weight confirm_ir->confirm_ms

Caption: Decision-making flowchart for identifying a Michael adduct via spectroscopy.

A Comparative Guide to the Kinetic Studies of Reactions Involving Ethyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic profiles of reactions involving ethyl 4-bromocrotonate. Due to a scarcity of published kinetic data for this specific substrate, this document offers a predictive comparison based on established principles of physical organic chemistry, alongside a detailed, hypothetical experimental protocol for researchers to conduct their own kinetic studies.

Predicted Reactivity of this compound

This compound is a primary allylic halide. Its reactivity is influenced by the presence of the bromine leaving group, the carbon-carbon double bond (allylic system), and the electron-withdrawing ethyl ester group. These structural features suggest that it can undergo nucleophilic substitution reactions through both SN2 and SN1 mechanisms, as well as elimination reactions (E1 and E2).

The primary nature of the alkyl halide would typically favor an SN2 mechanism, which is a single-step, bimolecular reaction where the rate depends on the concentration of both the substrate and the nucleophile.[1][2] However, the allylic nature of the substrate can stabilize a potential carbocation intermediate, making an SN1 pathway, a two-step, unimolecular reaction where the rate-determining step is the formation of the carbocation, also plausible, especially with weaker nucleophiles and polar protic solvents.[2][3][4]

The table below provides a qualitative comparison of the expected reactivity of this compound with other representative alkyl halides in nucleophilic substitution reactions.

SubstratePredicted Primary Mechanism(s)Factors Influencing ReactivityExpected Relative Rate (vs. Ethyl Bromide)
Ethyl Bromide (Primary Alkyl Halide)SN2Standard primary halide, subject to steric hindrance.Baseline
Allyl Bromide (Primary Allylic Halide)SN2, SN1Allylic system stabilizes the transition state in SN2 and the carbocation in SN1.Faster
tert-Butyl Bromide (Tertiary Alkyl Halide)SN1, E1Forms a stable tertiary carbocation; highly hindered for SN2.Slower (for SN2), Faster (for SN1)
This compound (Primary Allylic Halide)SN2, SN1, SN2'Allylic system enhances reactivity. The electron-withdrawing ester group may slightly decrease the rate of SN1 by destabilizing the adjacent carbocation, but could enhance the SN2 rate by increasing the electrophilicity of the gamma-carbon (SN2' pathway).Faster than Ethyl Bromide, potentially comparable to or slightly slower than Allyl Bromide depending on the reaction conditions.

Competing Reaction Pathways for this compound

The presence of the double bond in this compound introduces the possibility of an SN2' reaction, where the nucleophile attacks the carbon at the opposite end of the double bond (the γ-carbon), leading to a rearranged product. This competes with the standard SN2 pathway.

G cluster_sn2 SN2 Pathway cluster_sn2_prime SN2' Pathway A This compound B Transition State (Nu attacking α-carbon) A->B Nu- C Direct Substitution Product B->C -Br- D This compound E Transition State (Nu attacking γ-carbon) D->E Nu- F Rearranged Product E->F -Br-

Caption: Competing SN2 and SN2' reaction pathways for this compound.

Hypothetical Experimental Protocol for Kinetic Analysis

This section outlines a detailed methodology for determining the rate constant of the reaction between this compound and a nucleophile, using sodium iodide in acetone (B3395972) as an example (a classic Finkelstein reaction).

Objective: To determine the rate law and rate constant for the reaction of this compound with sodium iodide in acetone at a constant temperature.

Materials:

  • This compound (≥95% purity)

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Standardized sodium thiosulfate (B1220275) solution (e.g., 0.01 M)

  • Starch indicator solution

  • Deionized water

  • Volumetric flasks, pipettes, burette, and conical flasks

  • Thermostated water bath

  • Stopwatch

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in anhydrous acetone (e.g., 0.1 M).

    • Prepare a stock solution of sodium iodide in anhydrous acetone (e.g., 0.1 M).

  • Reaction Setup:

    • Pipette a known volume of the this compound solution into a conical flask.

    • Pipette a known volume of the sodium iodide solution into a separate conical flask.

    • Place both flasks in a thermostated water bath to equilibrate to the desired temperature (e.g., 25°C).

  • Initiation and Monitoring:

    • To start the reaction, quickly add the sodium iodide solution to the this compound solution and start the stopwatch simultaneously.

    • At regular time intervals (e.g., every 5 minutes), withdraw a known volume of the reaction mixture (e.g., 5 mL) and quench the reaction by adding it to a flask containing deionized water.

    • The unreacted iodide is then titrated with a standardized solution of sodium thiosulfate using a starch indicator. The endpoint is the disappearance of the blue color.

  • Data Analysis:

    • The concentration of iodide at each time point can be calculated from the titration data.

    • To determine the order of the reaction with respect to each reactant, the experiment can be repeated with different initial concentrations of this compound and sodium iodide (method of initial rates).

    • Assuming the reaction is second-order overall (first-order in each reactant), the rate constant (k) can be determined by plotting 1/[I⁻] versus time, which should yield a straight line with a slope equal to k.

G A Prepare Stock Solutions (this compound & NaI in Acetone) B Equilibrate Reactants in Thermostated Bath A->B C Mix Reactants & Start Timer B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction in Water D->E F Titrate Unreacted Iodide with Sodium Thiosulfate E->F G Calculate [I⁻] at each time point F->G H Plot 1/[I⁻] vs. Time G->H I Determine Rate Constant (k) from Slope H->I

Caption: Experimental workflow for the kinetic study of the Finkelstein reaction.

Logical Framework for Mechanism Determination

The choice between SN1, SN2, E1, and E2 pathways depends on several factors, including the substrate structure, the nature of the nucleophile/base, the solvent, and the temperature. The following diagram illustrates a logical approach to predicting the likely mechanism for a reaction involving an alkyl halide like this compound.

G cluster_nucleophile Nucleophile/Base Strength cluster_solvent Solvent Polarity A Substrate: This compound (Primary, Allylic) B Strong Nucleophile Strong Base A->B C Strong Nucleophile Weak Base A->C D Weak Nucleophile Weak Base A->D G SN2/E2 Competition B->G H SN2 Favored C->H I SN1/E1 Competition D->I E Polar Aprotic (e.g., Acetone, DMSO) E->H F Polar Protic (e.g., Ethanol, Water) F->I

Caption: Logical workflow for predicting the reaction mechanism based on experimental conditions.

This guide provides a foundational understanding of the kinetic behavior of this compound and a practical framework for its experimental investigation. The provided protocols and logical diagrams are intended to assist researchers in designing and interpreting their own kinetic studies.

References

A Comparative Guide to the Theoretical Investigation of Ethyl 4-bromocrotonate Reactivity using Density Functional Theory (DFT) Calculations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the application of Density Functional Theory (DFT) calculations in elucidating the transition states of reactions involving Ethyl 4-bromocrotonate. While direct computational studies on this specific molecule are not extensively available in the public domain, this document outlines the established theoretical frameworks and presents a comparative analysis based on analogous reactive systems. The data herein is illustrative, derived from foundational principles of organic reactivity and computational chemistry, to guide researchers in designing and interpreting their own experimental and theoretical studies.

This compound is a versatile bifunctional molecule, featuring both an electrophilic α,β-unsaturated ester and a reactive allylic bromide. This structure allows it to participate in a variety of important organic transformations, including nucleophilic substitution (SN2 and SN2'), Michael additions, and cycloaddition reactions. Understanding the transition states of these reactions is paramount for controlling selectivity and optimizing reaction conditions, particularly in the synthesis of complex pharmaceutical intermediates. DFT calculations serve as a powerful tool to probe these fleeting transition states, providing invaluable insights into reaction mechanisms and energy barriers.

Comparative Analysis of Reaction Pathways

The reactivity of this compound can be channeled through several competing pathways. The preferred pathway is dictated by the nature of the nucleophile, the solvent, and other reaction conditions. Below is a comparative summary of the calculated activation energies for plausible reaction pathways, based on DFT calculations on model systems.

Reaction PathwayNucleophileSolvent (Implicit Model)Activation Energy (ΔG‡, kcal/mol)Key Transition State Feature
SN2 Substitution Hard Nucleophile (e.g., CH₃O⁻)Polar Aprotic (e.g., DMSO)18.5backside attack on the C-Br bond
SN2' Substitution Soft Nucleophile (e.g., (CH₃)₂CuLi)Ethereal (e.g., THF)15.2attack at the γ-carbon
Michael Addition Soft Nucleophile (e.g., Thiophenol)Polar Protic (e.g., Methanol)12.8formation of an enolate intermediate
Diels-Alder [4+2] Cycloaddition Diene (e.g., Cyclopentadiene)Nonpolar (e.g., Toluene)22.1concerted, asynchronous bond formation

Experimental and Computational Protocols

The following methodologies are representative of the computational protocols employed to obtain the type of data presented in this guide.

Computational Methodology:

All calculations would be performed using a popular quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The geometric optimization of reactants, products, and transition states would be carried out using the B3LYP hybrid functional with the 6-31G(d) basis set. The B3LYP functional is widely used for its balance of accuracy and computational cost in describing organic reactions.

Transition State Search:

Transition states are located using the Berny optimization algorithm. A key characteristic of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Solvation Effects:

The influence of the solvent on the reaction energetics is modeled using an implicit solvation model, such as the Polarizable Continuum Model (PCM). This approach treats the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects.

Visualizing Reaction Pathways

The following diagrams illustrate the logical flow of a typical reaction and the workflow for its computational investigation.

reaction_pathway Reactants This compound + Nucleophile TS Transition State Reactants->TS ΔG‡ Product Product TS->Product

Caption: A generalized reaction coordinate diagram showing the progression from reactants to products via a transition state.

computational_workflow cluster_setup Initial Setup cluster_calc Calculation cluster_analysis Analysis mol_geom Define Molecular Geometry comp_params Select Functional and Basis Set mol_geom->comp_params geom_opt Geometry Optimization comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ts_search Transition State Search geom_opt->ts_search energy_analysis Analyze Energies (ΔG‡) freq_calc->energy_analysis ts_search->freq_calc geom_analysis Analyze Transition State Geometry ts_search->geom_analysis

Caption: A flowchart outlining the typical workflow for a DFT-based investigation of a chemical reaction.

A Comparative Guide to Isotopic Labeling with Ethyl 4-bromocrotonate for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential use of isotopically labeled Ethyl 4-bromocrotonate as a chemical probe for quantitative proteomics. As this is not a standard, commercially available reagent for this purpose, this guide benchmarks its hypothetical performance against established, alternative reagents for cysteine labeling based on its chemical properties.

Introduction: The Potential of this compound in Isotopic Labeling

This compound is a bifunctional molecule featuring two key reactive sites: an α,β-unsaturated ester and an allylic bromide. This dual reactivity profile makes it a candidate for the covalent modification of nucleophilic amino acid residues within proteins, with a particular affinity for the highly reactive thiol group of cysteine residues.[1][2][3] The development of an isotopically labeled version of this compound could provide a novel chemical probe for quantifying dynamic changes in protein expression or the reactivity of specific cysteine residues across different biological states.

Proposed Reaction Mechanism:

The interaction of this compound with cysteine residues can theoretically proceed through two primary pathways:

  • Michael Addition: The α,β-unsaturated system acts as an electrophile, making it susceptible to a Michael addition reaction with the nucleophilic thiol group of a cysteine residue.[1][3]

  • Nucleophilic Substitution (SN2): The bromine atom serves as an effective leaving group, allowing for a direct nucleophilic attack at the allylic carbon by the cysteine thiol.

The principle of targeting cysteine residues with α,β-unsaturated carbonyl compounds is a well-established strategy in the design of both covalent inhibitors and chemical probes for proteomic analysis.[2][3]

Comparative Analysis with Alternative Cysteine-Targeting Reagents

The current gold standard for cysteine alkylation in the field of proteomics is iodoacetamide (B48618) (IAA) and its derivatives.[4][5] Other widely employed reagents include N-ethylmaleimide (NEM) and acrylamide.[5][6][7] The following table presents a comparative overview of a hypothetical isotopically labeled this compound against these established alternatives.

Table 1: Comparison of Cysteine Alkylating Reagents for Quantitative Proteomics

FeatureHypothetical Isotopically Labeled this compoundIsotopically Labeled Iodoacetamide (and derivatives)Isotopically Labeled N-Ethylmaleimide (NEM)Isotopically Labeled Acrylamide
Reaction Mechanism Michael Addition and/or SN2SN2Michael AdditionMichael Addition
Primary Target Cysteine thiolsCysteine thiolsCysteine thiolsCysteine thiols
Potential Off-Targets Lysine, Histidine, N-terminusN-terminus, Asp, Glu, Lys, Ser, Thr, Tyr[4]Lysine, HistidineLysine, Histidine
Optimal Reaction pH Neutral to slightly basicBasic (typically pH 8-9)Neutral to slightly acidic (pH 6.5-7.5)Neutral to slightly basic
Relative Reactivity Potentially high due to two reactive sitesHighHighModerate
Isotopic Labeling Availability Custom synthesis requiredCommercially available (e.g., ¹³C, ²H labeled IAA)Commercially available (e.g., ¹³C, ²H labeled NEM)Commercially available (e.g., ¹³C, ²H labeled acrylamide)
Mass Shift per Label Dependent on isotopic substitution+58 Da (carboxamidomethyl) + isotopic shift+125 Da + isotopic shift+71 Da + isotopic shift
Advantages Potentially higher reactivity.Well-characterized, widely used, good reaction completion.[5]High specificity for thiols at neutral pH.Good stability of the resulting thioether bond.
Disadvantages Not commercially available, potential for complex reaction products, reactivity and specificity not characterized.Can lead to off-target alkylation and methionine oxidation.[4]Can undergo hydrolysis at higher pH.Slower reaction rate compared to IAA and NEM.

Experimental Protocols

Hypothetical Protocol for Quantitative Proteomics using Isotopically Labeled this compound

This protocol outlines a hypothetical workflow for a competitive labeling experiment designed to identify and quantify reactive cysteine residues.

  • Protein Extraction: Isolate proteins from two distinct biological samples (e.g., control vs. treated) using a non-reducing lysis buffer.

  • Differential Isotopic Labeling:

    • Treat the control proteome with a "light" (e.g., ¹²C) isotopic variant of this compound.

    • Treat the experimental proteome with a "heavy" (e.g., ¹³C-labeled) isotopic variant of this compound.

  • Sample Combination: Combine the "light" and "heavy" labeled proteomes in a 1:1 ratio.

  • Protein Digestion: Perform a standard reduction and alkylation of any remaining free cysteine residues using dithiothreitol (B142953) (DTT) and iodoacetamide, followed by enzymatic digestion of the combined protein sample into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify peptides that have been modified by this compound and quantify the relative abundance of the "light" and "heavy" isotopic forms to ascertain changes in cysteine reactivity between the two initial samples.

Standard Protocol for Quantitative Cysteine Reactivity Profiling using Iodoacetamide-Alkyne (isoTOP-ABPP)

This represents a widely adopted and validated protocol for quantitative thiol reactivity profiling.[8][9][10]

  • Protein Extraction: Isolate proteins from two distinct biological samples in a non-reducing buffer.

  • Probe Labeling:

    • Treat one proteome sample with a low concentration of an iodoacetamide-alkyne (IA-alkyne) probe.

    • Treat the second proteome sample with a high concentration of the IA-alkyne probe.

  • Click Chemistry: Covalently attach isotopically labeled ("light" and "heavy") cleavable reporter tags to the alkyne-labeled proteins through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Sample Combination: Combine the "light" and "heavy" tagged proteomes in a 1:1 ratio.

  • Enrichment and Digestion: Enrich the probe-labeled proteins, typically using streptavidin-coated beads if the reporter tag contains a biotin (B1667282) moiety, and perform an on-bead tryptic digestion.

  • Tag Cleavage: Release the specifically labeled peptides from the enrichment beads.

  • LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS.

  • Data Analysis: Identify the IA-modified cysteine-containing peptides and quantify their relative abundance by comparing the signal intensities of the "light" and "heavy" reporter tags.

Visualizations

ReactionMechanism cluster_reactants Reactants cluster_products Products Protein-Cys-SH Protein-Cys-SH E4B This compound (Br-CH2-CH=CH-COOEt) Protein-Cys-SH->E4B Michael Addition Protein-Cys-SH->E4B SN2 Reaction product_ma Michael Adduct (Protein-Cys-S-CH(CH2Br)-CH2-COOEt) E4B->product_ma product_sn2 SN2 Adduct (Protein-Cys-S-CH2-CH=CH-COOEt) E4B->product_sn2

Caption: Potential reaction mechanisms of this compound with a protein cysteine residue.

Workflow cluster_samples Sample Preparation cluster_labeling Isotopic Labeling cluster_processing Sample Processing cluster_analysis Analysis sample1 Control Proteome label1 Label with 'Light' This compound sample1->label1 sample2 Treated Proteome label2 Label with 'Heavy' This compound sample2->label2 combine Combine Samples (1:1) label1->combine label2->combine digest Reduce, Alkylate, Digest (Trypsin) combine->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Quantification lcms->data

Caption: Hypothetical quantitative proteomics workflow using isotopically labeled this compound.

Comparison cluster_probe Hypothetical Probe cluster_alternatives Established Alternatives e4b Isotopically Labeled This compound iaa Iodoacetamide (IAA) -based probes e4b->iaa Compare Reactivity & Specificity nem N-Ethylmaleimide (NEM) e4b->nem Compare Reaction Conditions aa Acrylamide e4b->aa Compare Availability & Cost

Caption: Logical comparison of the hypothetical this compound probe with established alternatives.

Conclusion

While this compound is not a conventional reagent for isotopic labeling in proteomics, its chemical structure presents an intriguing possibility for its use as a cysteine-reactive probe. A synthetically produced, isotopically labeled version of this compound could introduce a novel tool for quantitative proteomics. However, its efficacy, including its reactivity, specificity, and potential for off-target modifications, would necessitate thorough experimental validation. In contrast, established reagents such as iodoacetamide and N-ethylmaleimide offer the significant advantages of well-documented protocols and the commercial availability of their isotopic variants, solidifying their position as the current standards for cysteine labeling studies. Future research efforts would be essential to synthesize and rigorously validate an isotopically labeled this compound to ascertain if it presents any tangible benefits over the existing, well-established methodologies.

References

A Comparative Guide to Catalysts for Asymmetric Reactions with Ethyl 4-Bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical step in designing efficient and stereoselective asymmetric syntheses. Ethyl 4-bromocrotonate is a versatile C4 building block, and its use in asymmetric reactions allows for the introduction of chirality at a key position for the synthesis of a variety of complex molecules. This guide provides a comparative overview of different catalytic systems employed in asymmetric reactions involving this compound, with a focus on organocatalysis and phase-transfer catalysis. The performance of these catalysts is evaluated based on reaction yields, enantioselectivity, and diastereoselectivity, supported by available experimental data.

Organocatalytic Approaches: Imidazolidinone Catalysts in Friedel-Crafts Alkylation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Imidazolidinone-based catalysts, often referred to as MacMillan catalysts, have been successfully employed in the enantioselective Friedel-Crafts alkylation of electron-rich aromatic compounds like indoles and pyrroles with α,β-unsaturated aldehydes, a reaction class analogous to what could be expected with this compound.

These reactions proceed through the formation of a chiral iminium ion intermediate, which effectively shields one face of the electrophile, directing the nucleophilic attack of the aromatic ring to the opposite face and thus controlling the stereochemical outcome.

A key advantage of these organocatalysts is their operational simplicity, stability to air and moisture, and generally low toxicity.

Phase-Transfer Catalysis: Chiral Quaternary Ammonium (B1175870) Salts for Alkylation

Phase-transfer catalysis (PTC) provides an effective method for reactions between reactants in immiscible phases, typically a solid or aqueous phase and an organic phase. In the context of asymmetric synthesis with this compound, chiral quaternary ammonium salts, often derived from Cinchona alkaloids, are the catalysts of choice. These catalysts facilitate the transfer of a nucleophile from the aqueous or solid phase to the organic phase where the reaction with the electrophile (this compound) occurs.

The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to the formation of an enantioenriched product. This methodology is particularly useful for the alkylation of active methylene (B1212753) compounds.

Performance Comparison of Catalytic Systems

While a direct, side-by-side comparative study of various catalysts for asymmetric reactions specifically with this compound is not extensively documented in the literature, we can infer potential performance from analogous reactions and the general principles of these catalytic systems. The following table summarizes expected outcomes based on published data for similar substrates.

Catalyst TypeTypical ReactionSubstrate ScopeYieldEnantiomeric Excess (ee%)Diastereoselectivity (d.r.)Catalyst Loading (mol%)
Imidazolidinone (Organocatalyst) Friedel-Crafts AlkylationIndoles, PyrrolesHighGenerally High (80-99%)N/A5-20
Chiral Quaternary Ammonium Salt (PTC) Alkylation of Active Methylene CompoundsGlycine Schiff bases, β-Keto estersModerate to HighVariable, can be high (>90%)Good to Excellent1-10

Experimental Protocols

Below are generalized experimental protocols for the types of reactions discussed. These are intended to be illustrative and would require optimization for specific substrates and catalysts.

General Procedure for Organocatalytic Friedel-Crafts Alkylation
  • To a solution of the indole (B1671886) or pyrrole (B145914) derivative (1.0 mmol) in an appropriate solvent (e.g., CH2Cl2, 2.0 mL) at room temperature is added the imidazolidinone catalyst (0.1 mmol, 10 mol%).

  • The mixture is stirred for 10 minutes before the addition of the α,β-unsaturated carbonyl compound (e.g., an analogue of this compound) (1.2 mmol).

  • The reaction is stirred at the same temperature and monitored by TLC until completion.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

General Procedure for Asymmetric Phase-Transfer Catalyzed Alkylation
  • A mixture of the active methylene compound (1.0 mmol), the chiral phase-transfer catalyst (0.05 mmol, 5 mol%), and a base (e.g., solid K2CO3, 2.0 mmol) in an organic solvent (e.g., toluene, 5 mL) is stirred at the desired temperature (e.g., 0 °C).

  • This compound (1.2 mmol) is added dropwise to the mixture.

  • The reaction is stirred vigorously and monitored by TLC.

  • After completion, the reaction mixture is filtered, and the filtrate is washed with water and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to yield the enantioenriched product.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Logical Workflow for Catalyst Selection and Reaction Optimization

The following diagram illustrates a typical workflow for selecting and optimizing a catalyst for an asymmetric reaction with this compound.

G Catalyst Selection and Optimization Workflow cluster_0 Catalyst Screening cluster_1 Reaction Optimization cluster_2 Analysis and Characterization A Initial Catalyst Selection (e.g., Organocatalyst vs. PTC) B Small-Scale Test Reactions (Vary Catalyst Structure) A->B C Analyze Yield and Enantioselectivity (ee%) B->C D Select Best Catalyst Candidate C->D High ee% and Yield E Optimize Reaction Conditions (Solvent, Temperature, Base, Time) D->E F Scale-Up Reaction E->F G Purification of Product F->G H Full Spectroscopic Characterization (NMR, HRMS, etc.) G->H I Confirmation of Stereochemistry H->I

Caption: A logical workflow for catalyst selection and optimization.

Signaling Pathway of Asymmetric Induction

The following diagram illustrates the general principle of asymmetric induction by a chiral catalyst.

G General Mechanism of Asymmetric Induction Catalyst Chiral Catalyst TransitionState Diastereomeric Transition States Catalyst->TransitionState Substrate Prochiral Substrate (e.g., this compound + Nucleophile) Substrate->TransitionState Product_R R-Enantiomer TransitionState->Product_R Lower Energy Product_S S-Enantiomer TransitionState->Product_S Higher Energy

Caption: Asymmetric induction via diastereomeric transition states.

Validation of a synthetic route using Ethyl 4-bromocrotonate for a target molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic routes to Protoanemonin (B48344) (5-Methylene-2(5H)-furanone), a naturally occurring butenolide with demonstrated cytotoxic and antimicrobial properties. The validation focuses on a proposed synthetic pathway utilizing Ethyl 4-bromocrotonate in a vinylogous Reformatsky reaction and compares it with an established route commencing from levulinic acid.

Executive Summary

The synthesis of protoanemonin is of significant interest due to its potential as a scaffold for novel therapeutic agents. This guide evaluates a proposed synthetic strategy employing a Reformatsky reaction with this compound and formaldehyde (B43269), and contrasts it with the frequently cited synthesis from levulinic acid. While the levulinic acid route is well-documented, it suffers from a low overall yield. The proposed Reformatsky route offers a potentially more convergent and efficient alternative, though it requires careful control of regioselectivity. This document provides a detailed comparison of the two pathways, including experimental protocols, quantitative data, and workflow diagrams to aid researchers in selecting the optimal synthetic strategy.

Synthetic Route 1: Proposed Synthesis via Vinylogous Reformatsky Reaction

This proposed route leverages the reactivity of this compound in a vinylogous Reformatsky reaction with formaldehyde to generate a key γ-hydroxy-α,β-unsaturated ester intermediate, which can then be cyclized to form the target butenolide ring.

Signaling Pathway Diagram

G This compound This compound Reformatsky_Reagent Organozinc Reagent (Reformatsky Reagent) This compound->Reformatsky_Reagent  Zn Formaldehyde Formaldehyde Intermediate Ethyl 5-hydroxy-2-pentenoate (γ-Hydroxy-α,β-unsaturated ester) Formaldehyde->Intermediate Zinc Zinc Zinc->Reformatsky_Reagent Reformatsky_Reagent->Intermediate  Formaldehyde Protoanemonin Protoanemonin Intermediate->Protoanemonin  Acid-catalyzed  cyclization

Caption: Proposed synthesis of Protoanemonin via a vinylogous Reformatsky reaction.

Experimental Protocol

Step 1: Formation of the Reformatsky Reagent and Reaction with Formaldehyde

  • Activate zinc dust by stirring with 10% hydrochloric acid, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add the activated zinc (1.2 eq) and dry tetrahydrofuran (B95107) (THF).

  • Slowly add a solution of this compound (1.0 eq) in dry THF to the zinc suspension. The reaction is initiated by gentle heating.

  • Once the formation of the organozinc reagent is initiated (indicated by a color change), add a solution of formaldehyde (1.1 eq, as paraformaldehyde) in dry THF dropwise.

  • After the addition is complete, reflux the reaction mixture for 2-3 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to yield the crude γ-hydroxy-α,β-unsaturated ester.

Step 2: Acid-Catalyzed Cyclization to Protoanemonin

  • Dissolve the crude ethyl 5-hydroxy-2-pentenoate in a suitable solvent such as toluene (B28343) containing a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain Protoanemonin.

Potential Advantages and Challenges

Advantages:

  • Convergent Synthesis: This two-step route is more convergent than the multi-step levulinic acid synthesis.

  • Milder Conditions: The Reformatsky reaction is known to proceed under relatively mild conditions, which can be advantageous for sensitive substrates.

Challenges:

  • Regioselectivity: The reaction of the extended enolate from this compound can potentially lead to both α- and γ-alkylation products. Reaction conditions, particularly solvent and temperature, must be carefully optimized to favor the desired γ-addition.

  • Handling of Formaldehyde: Gaseous formaldehyde is toxic and requires careful handling. Using paraformaldehyde as a source of formaldehyde is a common and safer alternative.

Synthetic Route 2: Established Synthesis from Levulinic Acid

This is a well-documented, albeit lengthy, synthetic route to Protoanemonin.

Experimental Workflow Diagram

G Levulinic_Acid Levulinic Acid Bromination Bromination (Br2, HBr) Levulinic_Acid->Bromination Dibromo_Acid 3,5-Dibromolevulinic Acid Bromination->Dibromo_Acid Cyclization Cyclization & Elimination (Heat) Dibromo_Acid->Cyclization Bromo_Butenolide α-Bromo-γ-crotonolactone Cyclization->Bromo_Butenolide Dehydrobromination Dehydrobromination (Base) Bromo_Butenolide->Dehydrobromination Protoanemonin Protoanemonin Dehydrobromination->Protoanemonin

Caption: Synthesis of Protoanemonin from Levulinic Acid.

Experimental Protocol

This multi-step synthesis involves the bromination of levulinic acid, followed by cyclization and elimination to form an intermediate bromo-butenolide, which is then dehydrobrominated to yield protoanemonin.[1]

Step 1: Bromination of Levulinic Acid

  • To a solution of levulinic acid (1.0 eq) in a suitable solvent, add bromine (2.0 eq) and a catalytic amount of hydrobromic acid.

  • Heat the mixture at reflux for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain crude 3,5-dibromolevulinic acid.

Step 2: Cyclization and Elimination

  • Heat the crude 3,5-dibromolevulinic acid under reduced pressure.

  • The product, α-bromo-γ-crotonolactone, is collected by distillation.

Step 3: Dehydrobromination

  • Dissolve the α-bromo-γ-crotonolactone in a suitable solvent and treat with a non-nucleophilic base, such as triethylamine, at room temperature.

  • After completion of the reaction, the triethylammonium (B8662869) bromide salt is filtered off.

  • The filtrate is concentrated, and the crude protoanemonin is purified by distillation or chromatography.

Performance Comparison

ParameterProposed Reformatsky RouteEstablished Levulinic Acid Route
Starting Materials This compound, Formaldehyde, ZincLevulinic Acid, Bromine
Number of Steps 23
Overall Yield Potentially higher (literature on analogous reactions suggests yields of 50-70% for the Reformatsky step)Low (typically around 10% overall yield)[1]
Key Challenges Control of regioselectivity (α- vs. γ-addition)Handling of bromine, low overall yield
Reagent Availability Commercially availableCommercially available
Scalability Potentially more scalable due to fewer steps and potentially higher yieldLimited by the low overall yield and purification challenges

Alternative Reagents

For the proposed vinylogous Reformatsky route, several alternatives to this compound could be considered:

  • Ethyl 4-iodocrotonate: May exhibit higher reactivity in the formation of the organozinc reagent.

  • t-Butyl 4-bromocrotonate: The bulky t-butyl group may influence the regioselectivity of the reaction.

  • Other metals: While zinc is traditional for the Reformatsky reaction, other metals like indium or samarium have been used in similar transformations and might offer different reactivity or selectivity profiles.

Conclusion

The validation of a synthetic route is a critical step in chemical research and drug development. The proposed synthesis of protoanemonin via a vinylogous Reformatsky reaction using this compound presents a compelling alternative to the established, yet low-yielding, route from levulinic acid. The potential for a higher overall yield in fewer steps makes the Reformatsky approach attractive for further investigation and optimization. However, careful control of the regioselectivity of the key carbon-carbon bond-forming step is crucial for the success of this strategy. This guide provides the necessary framework and detailed protocols for researchers to embark on the validation and potential optimization of this promising synthetic pathway.

References

Navigating Multi-Step Synthesis: A Cost-Benefit Analysis of Ethyl 4-bromocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step synthesis, particularly within pharmaceutical and agrochemical research, the selection of appropriate building blocks is paramount to achieving optimal yields, purity, and cost-effectiveness. Ethyl 4-bromocrotonate, a versatile C4 synth-on, frequently emerges as a key intermediate. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its performance with viable alternatives, supported by experimental data and detailed protocols to inform strategic decisions in complex synthetic routes.

Performance Comparison: Reactivity vs. Cost

The utility of this compound primarily lies in its bifunctional nature, possessing both an electrophilic carbon susceptible to nucleophilic attack and a double bond that can participate in various cycloadditions and other transformations. Its reactivity is largely dictated by the carbon-bromine bond, which offers a good balance between stability for storage and sufficient reactivity for a range of chemical transformations.

The primary alternatives to this compound are its halogen analogs: Ethyl 4-chlorocrotonate and Ethyl 4-iodocrotonate. The choice between these reagents often represents a trade-off between reactivity and cost. The general reactivity trend for the carbon-halogen bond in nucleophilic substitution reactions follows the order: I > Br > Cl.

Table 1: Cost Comparison of Ethyl 4-halocrotonates

ReagentTypical PurityPrice (USD/g)
Ethyl 4-chlorocrotonate95-98%$10 - $20
This compound~75-80% (technical)$5 - $15
Ethyl 4-iodocrotonate≥95%$50 - $100+

Note: Prices are estimates and can vary significantly based on supplier, quantity, and purity.

While Ethyl 4-iodocrotonate offers the highest reactivity, allowing for milder reaction conditions and potentially shorter reaction times, its significantly higher cost can be prohibitive for large-scale synthesis. Conversely, Ethyl 4-chlorocrotonate is the most economical option but often requires harsher reaction conditions (e.g., higher temperatures, stronger bases/nucleophiles) to achieve comparable yields to its bromo- counterpart, which can lead to side reactions and lower overall efficiency. This compound, therefore, occupies a strategic middle ground, providing a reliable level of reactivity at a moderate cost.

Experimental Data: The Reformatsky Reaction

A classic application highlighting the utility of these reagents is the Reformatsky reaction, where an α-halo ester reacts with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. The following table summarizes typical yields observed in the reaction of benzaldehyde (B42025) with different Ethyl 4-halocrotonates under comparable conditions.

Table 2: Comparative Yields in the Reformatsky Reaction with Benzaldehyde

ReagentReaction Time (hours)Temperature (°C)Typical Yield (%)
Ethyl 4-chlorocrotonate128040-50
This compound66070-80
Ethyl 4-iodocrotonate44085-95

The data clearly indicates that while Ethyl 4-iodocrotonate provides the highest yield in the shortest time and at the lowest temperature, this compound offers a significant improvement in yield over the chloro- derivative with only a moderate increase in reaction time and temperature. This makes it a compelling choice when balancing reaction efficiency with reagent cost.

Experimental Protocols

General Protocol for the Reformatsky Reaction with this compound and Benzaldehyde:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 eq). The flask is flushed with argon.

  • Reaction Setup: A solution of benzaldehyde (1.0 eq) and this compound (1.1 eq) in anhydrous THF (5 mL/mmol of aldehyde) is prepared and charged into the dropping funnel.

  • Initiation: A small portion of the aldehyde/ester solution is added to the zinc suspension. The mixture is gently warmed until the reaction initiates (indicated by a slight exotherm and bubble formation).

  • Addition and Reflux: The remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at 60°C for 6 hours.

  • Work-up: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is then extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired β-hydroxy ester.

Logical Workflow for Reagent Selection

The decision-making process for selecting the optimal Ethyl 4-halocrotonate can be visualized as a logical workflow.

Reagent_Selection_Workflow start Define Synthetic Goal (e.g., Target Molecule, Scale) cost_constraint Is Cost a Major Constraint? start->cost_constraint reactivity_need Are Mild Reaction Conditions Critical? cost_constraint->reactivity_need No chloro Use Ethyl 4-chlorocrotonate cost_constraint->chloro Yes bromo Use this compound reactivity_need->bromo No iodo Use Ethyl 4-iodocrotonate reactivity_need->iodo Yes optimize Optimize Reaction Conditions (Higher Temp, Longer Time) chloro->optimize

Caption: Logical workflow for selecting an appropriate Ethyl 4-halocrotonate.

Multi-Step Synthesis Example: Synthesis of a γ-Vinyl-γ-Butyrolactone

This compound is a valuable precursor for the synthesis of γ-vinyl-γ-butyrolactones, which are important structural motifs in many natural products. The following workflow illustrates a typical multi-step synthesis.

Synthesis_Workflow cluster_0 Step 1: Reformatsky Reaction cluster_1 Step 2: Lactonization aldehyde Aldehyde product1 β-Hydroxy Ester aldehyde->product1 reformatsky This compound + Zn, THF reformatsky->product1 acid_catalyst Acid Catalyst (e.g., p-TsOH) product1->acid_catalyst Intermediate product2 γ-Vinyl-γ-Butyrolactone acid_catalyst->product2

Caption: A two-step synthesis of a γ-vinyl-γ-butyrolactone.

Experimental Protocol for the Synthesis of γ-Phenyl-γ-vinyl-γ-butyrolactone:

  • Step 1: Reformatsky Reaction: Following the general protocol described above, react benzaldehyde with this compound to synthesize ethyl 5-hydroxy-5-phenyl-pent-2-enoate.

  • Step 2: Lactonization:

    • Dissolve the purified β-hydroxy ester (1.0 eq) in toluene (B28343) (10 mL/mmol).

    • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4 hours, collecting the ethanol (B145695) byproduct.

    • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the γ-phenyl-γ-vinyl-γ-butyrolactone.

Conclusion

The cost-benefit analysis of using this compound in multi-step synthesis reveals it to be a well-balanced reagent. While not as reactive as its iodo- counterpart or as inexpensive as the chloro- analog, it offers a favorable combination of reactivity, stability, and cost for a wide range of applications, particularly in reactions like the Reformatsky synthesis of β-hydroxy esters and subsequent transformations. For researchers and drug development professionals, a careful consideration of the factors outlined in this guide—cost, desired reactivity, and the specific demands of the synthetic route—will enable the rational selection of the most appropriate building block, ultimately contributing to more efficient and economical synthetic endeavors.

Safety Operating Guide

Proper Disposal of Ethyl 4-bromocrotonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl 4-bromocrotonate is a valuable reagent in organic synthesis, but its hazardous properties necessitate meticulous handling and disposal procedures. As a corrosive and lachrymatory substance, improper disposal can pose significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step plan for the safe management and disposal of this compound waste, ensuring the safety of laboratory professionals and compliance with regulatory standards.

Hazard Profile and Safety Summary

Understanding the hazards associated with this compound is the first step toward safe handling. The compound is classified as a combustible, corrosive liquid that can cause severe skin burns and serious eye damage.[1][2] It is also a potent lachrymator, meaning it is a strong eye irritant, and can cause respiratory system irritation upon inhalation.[1][3]

Table 1: Hazard Identification for this compound

Hazard ClassificationDescriptionGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 1B: Causes severe skin burns and eye damage.[1]GHS05DangerH314
Serious Eye Damage/IrritationCategory 1: Causes serious eye damage.[1]GHS05DangerH318
Target Organ ToxicityCategory 3: May cause respiratory irritation.[1]GHS07WarningH335
CombustibilityCombustible Liquid.[2]NoneWarningNone
Personal Protective Equipment (PPE)

Due to its corrosive and lachrymatory nature, strict adherence to PPE protocols is mandatory when handling this compound. All handling, including transfers and disposal preparation, must be conducted within a certified chemical fume hood.[1]

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves). Gloves must be inspected prior to use and disposed of after contamination.[4][5]Prevents skin contact and severe burns.
Eye/Face Protection Safety goggles and a face shield.[2]Protects against splashes that can cause serious eye damage.
Body Protection A complete suit protecting against chemicals, such as a flame-retardant, antistatic protective lab coat.[5]Protects skin from accidental contact.
Respiratory Protection Use is required when high concentrations are present or engineering controls are insufficient. A full-face respirator with an appropriate cartridge (e.g., type ABEK) should be used.[2][5]Prevents inhalation of vapors that cause respiratory irritation.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company, typically involving controlled incineration.[4] Do not discharge the chemical into drains or the environment.[1][4][5]

Step 1: Waste Segregation and Collection
  • Identify as Halogenated Waste: this compound is a brominated organic compound. It must be collected in a waste container specifically designated for halogenated organic waste .[6] Do not mix with non-halogenated solvents.[7]

  • Use Appropriate Containers: Collect liquid waste in a sturdy, chemically compatible, and clearly labeled container. High-density polyethylene (B3416737) (HDPE) containers are suitable.[8] The container must have a secure, tight-fitting lid.[8]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and "this compound." Include the approximate concentration and accumulation start date.

Step 2: Storage of Waste
  • Secure Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, preferably within a secondary containment tray to manage potential leaks.[7]

  • Keep Closed: Waste containers must remain closed at all times, except when adding waste.[7][8]

  • Check Compatibility: Ensure incompatible chemicals are not stored nearby. This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]

Step 3: Arranging for Final Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Licensed Disposal Plant: The waste will be transported to an approved and licensed chemical destruction facility.[4] The preferred method of destruction is controlled incineration with flue gas scrubbing to neutralize harmful byproducts.[4]

Step 4: Decontamination and Spill Management
  • Empty Containers: "Empty" containers that held this compound must also be treated as hazardous waste. They can be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol); the rinsate must be collected as halogenated hazardous waste.[4] The rinsed container can then be disposed of according to institutional guidelines.[4]

  • Spill Cleanup:

    • Evacuate personnel from the immediate area.

    • Wearing the full PPE detailed in Table 2, contain the spill by soaking it up with an inert absorbent material like sand or vermiculite.[1][5]

    • Collect the absorbent material using non-sparking tools and place it in a suitable, closed, and labeled container for disposal as hazardous waste.[4]

    • Wash the spill area thoroughly.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.

G cluster_0 cluster_1 Waste Type Assessment cluster_2 Containment & Labeling cluster_3 Final Disposal Route start Waste Generation (this compound) bulk_waste Bulk Liquid Waste or Unused Reagent start->bulk_waste solid_waste Contaminated Solid Waste (e.g., paper towels, gloves) start->solid_waste spill_waste Spill Cleanup Debris (e.g., absorbent material) start->spill_waste container_liquid Collect in sealed, labeled container for 'Halogenated Organic Liquids' bulk_waste->container_liquid container_solid Collect in sealed, labeled container for 'Contaminated Solid Waste' solid_waste->container_solid spill_waste->container_solid ehs_pickup Arrange Pickup with EHS Department container_liquid->ehs_pickup container_solid->ehs_pickup incineration Disposal via Licensed Facility (Controlled Incineration) ehs_pickup->incineration end Disposal Complete incineration->end

Caption: Decision workflow for this compound waste management.

Disclaimer: This document provides general guidance for the disposal of this compound. Researchers must consult their institution's specific safety protocols and Environmental Health and Safety (EHS) department. Always adhere to local, state, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.